molecular formula C45H61N4O9PSi B12371875 rU Phosphoramidite-15N2

rU Phosphoramidite-15N2

カタログ番号: B12371875
分子量: 863.0 g/mol
InChIキー: SKNLXHRBXYGJOC-WUVJXSBUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RU Phosphoramidite-15N2 is a useful research compound. Its molecular formula is C45H61N4O9PSi and its molecular weight is 863.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C45H61N4O9PSi

分子量

863.0 g/mol

IUPAC名

3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40?,41+,42-,59?/m1/s1/i47+1,48+1

InChIキー

SKNLXHRBXYGJOC-WUVJXSBUSA-N

異性体SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)[15N]2C=CC(=O)[15NH]C2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

正規SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

製品の起源

United States

Foundational & Exploratory

Unveiling RNA's Architectural Secrets: A Technical Guide to rU Phosphoramidite-¹⁵N₂ in RNA Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate three-dimensional structures of RNA molecules are fundamental to their diverse biological roles, from catalytic activity in ribozymes to gene regulation by non-coding RNAs. Elucidating these structures and their dynamic nature is paramount for understanding function and for the rational design of RNA-based therapeutics. The incorporation of stable isotopes, particularly ¹⁵N, into RNA oligonucleotides has emerged as a powerful and indispensable tool for high-resolution structural studies by Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides an in-depth exploration of the use of rU Phosphoramidite-¹⁵N₂, a key reagent for site-specifically labeling uridine (B1682114) residues in synthetic RNA, enabling researchers to probe the heart of RNA architecture: the hydrogen bond.

Core Applications: Probing Hydrogen Bonds with Atomic Precision

The primary application of rU Phosphoramidite-¹⁵N₂ lies in the site-specific incorporation of uridine residues labeled with ¹⁵N at both the N1 and N3 positions. This dual labeling is particularly advantageous for NMR spectroscopy, as it provides direct probes for monitoring hydrogen bonding interactions involving the uridine base.

The strategic placement of ¹⁵N labels allows for the use of powerful heteronuclear NMR experiments, such as the HNN-COSY (Heteronuclear Nitrogen-Nitrogen Correlation Spectroscopy) experiment.[1][2] This technique enables the direct detection of scalar couplings between the nitrogen atoms of a hydrogen bond donor and acceptor, providing unambiguous evidence of a hydrogen bond.[1] By incorporating ¹⁵N-labeled uridine, researchers can:

  • Confirm Watson-Crick Base Paring: Directly observe the hydrogen bond between the N3 of uridine and the N1 of adenosine (B11128) in a canonical A-U pair.[3]

  • Characterize Non-Canonical Base Pairs: Investigate unusual hydrogen bonding patterns, such as those found in G-U wobble pairs, RNA tertiary structures, and protein-RNA interaction sites.[4]

  • Study RNA Dynamics: Monitor changes in hydrogen bonding patterns upon ligand binding, protein interaction, or conformational changes in the RNA molecule.

Beyond NMR, ¹⁵N-labeled oligonucleotides can also serve as internal standards in mass spectrometry for the accurate quantification of nucleic acids.

Synthesis of ¹⁵N-Labeled RNA: The Phosphoramidite (B1245037) Approach

The synthesis of site-specifically ¹⁵N-labeled RNA oligonucleotides is achieved through automated solid-phase synthesis using phosphoramidite chemistry.[5][6] This method involves the sequential addition of phosphoramidite building blocks, including the desired ¹⁵N-labeled phosphoramidites, to a growing RNA chain attached to a solid support.[5]

Experimental Workflow for Solid-Phase Synthesis of ¹⁵N-Labeled RNA

The synthesis cycle consists of four main steps that are repeated for each nucleotide addition:

Solid_Phase_Synthesis cluster_cycle Synthesis Cycle Deblocking Deblocking Coupling Coupling Deblocking->Coupling Free 5'-OH Capping Capping Coupling->Capping Phosphite (B83602) Triester Oxidation Oxidation Capping->Oxidation Capped Unreacted Chains Oxidation->Deblocking Stable Phosphate (B84403) Triester end Cleavage & Deprotection Oxidation->end Repeat for each nucleotide start Solid Support with first Nucleoside start->Deblocking purification Purification (HPLC or PAGE) end->purification final_product Purified ¹⁵N-Labeled RNA Oligonucleotide purification->final_product

Caption: Automated solid-phase synthesis workflow for ¹⁵N-labeled RNA.
Quantitative Data on Solid-Phase RNA Synthesis

The efficiency and yield of solid-phase synthesis are critical for obtaining sufficient quantities of high-purity ¹⁵N-labeled RNA for structural studies.

ParameterTypical ValueFactors Influencing the Parameter
Coupling Efficiency >99% per stepQuality of phosphoramidites and reagents, reaction time, temperature, humidity.[7]
Overall Crude Yield 40-70%Length of the oligonucleotide, sequence composition, coupling efficiency.[8]
Final Purified Yield 1-5 mg (for a 1 µmol scale synthesis)Purification method (HPLC or PAGE), length and sequence of the RNA.[9]
Purity >95%Efficiency of each synthesis step and the purification method.
¹⁵N Isotopic Enrichment >98%Purity of the starting ¹⁵N-labeled phosphoramidite.

Detailed Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a Site-Specifically ¹⁵N-Labeled RNA Oligonucleotide

1. Preparation:

  • Ensure all reagents (phosphoramidites, activator, capping solutions, oxidizing solution, and acetonitrile) are anhydrous and of high quality.
  • Dissolve the standard and the rU Phosphoramidite-¹⁵N₂ in anhydrous acetonitrile (B52724) to the recommended concentration (typically 0.1 M).
  • Install the reagent bottles on an automated DNA/RNA synthesizer.
  • Program the desired RNA sequence, specifying the position for the incorporation of the ¹⁵N-labeled uridine.

2. Synthesis Cycle:

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with an acid (e.g., trichloroacetic acid in dichloromethane). The column is then washed with acetonitrile.
  • Coupling: The ¹⁵N-labeled uridine phosphoramidite is activated by an activator (e.g., 5-(ethylthio)-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing RNA chain. The coupling time is a critical parameter and is typically optimized for RNA synthesis (around 5-15 minutes).[10]
  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion sequences.
  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing solution (e.g., iodine in a mixture of THF, pyridine, and water).

3. Cleavage and Deprotection:

  • Upon completion of the synthesis, the solid support is treated with a mixture of concentrated ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) at an elevated temperature to cleave the RNA from the support and remove the protecting groups from the phosphate backbone and the nucleobases.
  • The 2'-hydroxyl protecting groups (e.g., TBDMS) are subsequently removed by treatment with a fluoride (B91410) reagent, such as triethylamine (B128534) trihydrofluoride (TEA·3HF).

4. Purification:

  • The crude, deprotected RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to isolate the full-length, ¹⁵N-labeled oligonucleotide.[9]
  • The purified RNA is desalted and quantified by UV-Vis spectrophotometry at 260 nm.

Protocol 2: HNN-COSY NMR Experiment for Detecting A-U Base Pairs

1. Sample Preparation:

  • Dissolve the purified ¹⁵N-labeled RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, 0.1 mM EDTA, pH 6.5) in 90% H₂O/10% D₂O. The typical RNA concentration is 0.5-1.5 mM.

2. NMR Spectrometer Setup:

  • The experiment is performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
  • Tune and match the probe for ¹H and ¹⁵N frequencies.

3. Experimental Parameters:

  • Pulse Sequence: Utilize a standard HNN-COSY pulse sequence, which includes selective pulses for water suppression.[1][11]
  • ¹H Carrier Frequency: Set to the resonance frequency of water (approximately 4.7 ppm).
  • ¹⁵N Carrier Frequency: Set in the middle of the imino nitrogen region (around 145-155 ppm for uridine N3).
  • Spectral Widths: Typically ~20 ppm for the ¹H dimension and ~40-50 ppm for the ¹⁵N dimension.
  • Mixing Time (for ¹⁵N-¹⁵N transfer): This is a crucial parameter and is typically set to optimize the transfer through the two-bond J-coupling across the hydrogen bond (²hJNN), usually in the range of 15-30 ms.
  • Acquisition: Acquire a 2D dataset with a sufficient number of scans per increment to achieve a good signal-to-noise ratio.

4. Data Processing and Analysis:

  • Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).
  • A cross-peak in the HNN-COSY spectrum between the imino proton of the ¹⁵N-labeled uridine and the N1 of an adenosine residue provides direct evidence of a hydrogen bond between these two bases.

Signaling Pathways and Logical Relationships

The application of rU Phosphoramidite-¹⁵N₂ is not directly involved in cellular signaling pathways but is a tool to elucidate the structural basis of these pathways where RNA plays a role. For instance, understanding the structure of a riboswitch, a regulatory RNA element, is crucial to understanding how it controls gene expression.

Logical_Relationship cluster_synthesis RNA Synthesis & Labeling cluster_analysis Structural Analysis cluster_application Biological & Therapeutic Application rU_phosphoramidite rU Phosphoramidite-¹⁵N₂ solid_phase_synthesis Solid-Phase Synthesis rU_phosphoramidite->solid_phase_synthesis labeled_rna Site-Specifically ¹⁵N-Labeled RNA solid_phase_synthesis->labeled_rna nmr_spectroscopy NMR Spectroscopy (e.g., HNN-COSY) labeled_rna->nmr_spectroscopy h_bond_data Hydrogen Bond Constraints nmr_spectroscopy->h_bond_data rna_structure High-Resolution RNA Structure h_bond_data->rna_structure rna_function Understanding RNA Function rna_structure->rna_function drug_development Rational Drug Development rna_structure->drug_development

Caption: Logical workflow from ¹⁵N labeling to functional insights.

Conclusion

The use of rU Phosphoramidite-¹⁵N₂ in conjunction with solid-phase synthesis and advanced NMR spectroscopy techniques provides an exceptionally powerful approach for the detailed structural and dynamic characterization of RNA molecules. The ability to site-specifically introduce ¹⁵N labels allows researchers to dissect complex RNA structures at the atomic level, providing invaluable insights into their biological functions. For professionals in drug development, this detailed structural information is critical for the design of novel therapeutics that target RNA, opening up new avenues for treating a wide range of diseases.

References

Introduction: Overcoming the Challenges of Nucleic Acid NMR

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to understanding 15N isotopic labeling for nucleic acid NMR, designed for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of nucleic acids at atomic resolution. However, larger RNA and DNA molecules (>35 nucleotides) present significant challenges due to severe spectral overlap, where signals from different nuclei resonate at similar frequencies.[1][2] The limited chemical shift dispersion of the four standard nucleotide residues exacerbates this issue.[2]

To overcome these limitations, stable isotope labeling, particularly with Nitrogen-15 (¹⁵N), is an indispensable tool.[3] The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin of 1 and a quadrupolar nature, which leads to broad, often unobservable NMR signals.[4] In contrast, ¹⁵N is a spin-1/2 nucleus that produces sharp, well-resolved signals, making it ideal for high-resolution NMR studies.[4] By enriching nucleic acid samples with ¹⁵N, researchers can employ heteronuclear NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, to dramatically increase spectral resolution and enable the study of larger, more complex systems.[5][6]

Core Labeling Strategies

The incorporation of ¹⁵N into DNA or RNA can be achieved through several methods, each with distinct advantages and disadvantages. The choice of strategy depends on factors like the desired labeling pattern (uniform vs. selective), the size of the nucleic acid, experimental goals, and budget.

  • In Vivo Biosynthesis: This method involves growing microorganisms, typically Escherichia coli, in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵NH₄Cl.[4][7] The bacteria incorporate the isotope into their cellular components, including the nucleotides that are subsequently used for nucleic acid synthesis. This is a cost-effective method for achieving high levels of uniform labeling.

  • In Vitro Transcription: This is the most common method for preparing isotopically labeled RNA.[2] It uses the T7 RNA polymerase enzyme to synthesize RNA from a DNA template.[2] By providing ¹⁵N-labeled ribonucleoside triphosphates (rNTPs) in the reaction mixture, the resulting RNA becomes uniformly labeled.[8] This approach offers high yields and straightforward incorporation.

  • Chemo-Enzymatic Synthesis: For highly specific labeling patterns, nucleotides can be synthesized chemically with ¹⁵N labels at precise positions.[1] These labeled precursors are then incorporated into nucleic acids. This method offers the highest precision but is also the most complex and costly.

Quantitative Data Summary

Table 1: Comparison of ¹⁵N Labeling Strategies
Labeling StrategyPrecursor(s)Labeling PatternTypical YieldLabeling EfficiencyAdvantagesDisadvantagesRelative Cost
In Vivo Biosynthesis ¹⁵NH₄Cl, ¹⁵N-labeled mediaUniformVariable>95%Simple and cost-effective for uniform labeling.Lacks control over specific label placement; potential for isotopic scrambling.Low
In Vitro Transcription ¹⁵N-labeled rNTPsUniform or Nucleotide-specificHigh (mg quantities)HighStraightforward incorporation; allows for selective labeling.Requires synthesis or purchase of expensive labeled rNTPs.Medium to High
Solid-Phase Synthesis ¹⁵N-labeled phosphoramiditesSite-specificModerateHighPrecise control over label placement for custom oligonucleotides.[9]Limited to shorter nucleic acid sequences; high cost of precursors.High
Table 2: Typical ¹⁵N Chemical Shift Ranges in Nucleic Acid Bases

The chemical shift of a ¹⁵N nucleus is highly sensitive to its chemical environment, including base pairing, protonation state, and metal ion coordination.[10][11] Chemical shifts are typically referenced to liquid ammonia (B1221849) (NH₃).[12]

Nitrogen AtomBase(s)Typical Chemical Shift Range (ppm vs. NH₃)
Imino Nitrogens (N1/N3) G (N1), U/T (N3)130 – 160
Amino Nitrogens (Exocyclic) G (N2), A (N6), C (N4)60 – 90
Ring Nitrogens (Non-imino) A (N1, N3, N7), G (N7, N9), C (N1, N3), U/T (N1)160 – 260[13]
Imines General305 – 375[13]

Note: Ranges are approximate and can vary significantly based on local structure and environment.

Table 3: Illustrative NMR Relaxation Parameters

Deuteration in combination with ¹⁵N labeling is often used to reduce line broadening in larger nucleic acids by minimizing ¹H-¹H dipolar relaxation, which is a major contributor to transverse relaxation (T₂).[5][14]

ParameterTypical Effect of ¹⁵N LabelingTypical Effect of ¹⁵N/²H LabelingRationale
T₁ (Longitudinal Relaxation) Minor changeCan increaseReduced ¹H-¹H dipolar relaxation pathways.[14]
T₂ (Transverse Relaxation) Minor changeSignificantly increases (sharper lines)Chemical exchange with water often dominates, but removing ¹H-¹H dipolar contributions is beneficial.[14]
¹H-¹⁵N NOE Enables measurementEnhanced sensitivityImproved relaxation properties and simplified spectra lead to better signal-to-noise.

Experimental Workflows and Logical Relationships

Overall Workflow for ¹⁵N Labeling and NMR Analysis

G node_start Project Goal Definition (Structure, Dynamics, Interaction) node_choice Select Labeling Strategy node_start->node_choice node_invivo In Vivo Biosynthesis (E. coli) node_choice->node_invivo Uniform Labeling Cost-Effective node_invitro In Vitro Transcription node_choice->node_invitro High Yield RNA-specific node_synth Chemical Synthesis node_choice->node_synth Site-Specific DNA/RNA node_purify Purify Labeled Nucleic Acid node_invivo->node_purify node_invitro->node_purify node_synth->node_purify node_qc Quality Control (PAGE, UV-Vis) node_purify->node_qc node_nmr_prep NMR Sample Preparation node_qc->node_nmr_prep node_nmr_acq NMR Data Acquisition (e.g., ¹H-¹⁵N HSQC) node_nmr_prep->node_nmr_acq node_analysis Data Processing & Analysis node_nmr_acq->node_analysis G node_start 1. Excite ¹H Nuclei node_transfer1 2. Transfer Magnetization from ¹H to ¹⁵N (via J-coupling) node_start->node_transfer1 node_evolve 3. Chemical Shift Evolution (¹⁵N Frequency Recorded - Indirect Dimension) node_transfer1->node_evolve node_transfer2 4. Transfer Magnetization Back from ¹⁵N to ¹H node_evolve->node_transfer2 node_detect 5. Detect Signal (¹H Frequency Recorded - Direct Dimension) node_transfer2->node_detect node_result Result: 2D Spectrum Correlating bonded ¹H-¹⁵N pairs node_detect->node_result G node_start Prepare ¹⁵N M9 Minimal Media node_adapt Inoculate & Grow Adaptation Culture (¹⁵N M9) node_start->node_adapt node_starter Grow Overnight Starter Culture (LB) node_starter->node_adapt node_main Inoculate & Grow 1L Culture (¹⁵N M9) to OD₆₀₀ 0.7-0.9 node_adapt->node_main node_induce Induce with IPTG (1 mM) node_main->node_induce node_express Express RNA Overnight at Reduced Temperature node_induce->node_express node_harvest Harvest Cells by Centrifugation node_express->node_harvest node_extract Extract & Purify Labeled Nucleic Acids node_harvest->node_extract node_end ¹⁵N-Labeled Sample node_extract->node_end G node_start Prepare DNA Template (Linearized Plasmid or PCR Product) node_setup Set up IVT Reaction: - Template - ¹⁵N-NTPs - T7 Polymerase - Buffer, RNase Inhibitor node_start->node_setup node_incubate Incubate at 37°C (2-4 hours) node_setup->node_incubate node_dnase Digest DNA Template with DNase I node_incubate->node_dnase node_purify Purify ¹⁵N-RNA (e.g., PAGE or Kit) node_dnase->node_purify node_qc Quantify (UV-Vis) & Assess Integrity (PAGE) node_purify->node_qc node_end Pure ¹⁵N-Labeled RNA node_qc->node_end

References

An In-depth Technical Guide to rU Phosphoramidite-15N2: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rU Phosphoramidite-15N2, a critical building block for the synthesis of isotopically labeled RNA. The precise incorporation of ¹⁵N isotopes into uridine (B1682114) residues enables advanced structural and dynamic studies of RNA molecules by nuclear magnetic resonance (NMR) spectroscopy, offering unparalleled insights into their biological functions and interactions. This document details the chemical structure, properties, synthesis, and applications of this compound, with a focus on enabling researchers to effectively utilize this powerful tool in their work.

Chemical Structure and Properties

This compound, systematically named 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-uridine-1,3-¹⁵N₂-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a chemically modified ribonucleoside phosphoramidite (B1245037). The key features of its structure are:

  • ¹⁵N₂-Labeled Uracil (B121893) Base: Both nitrogen atoms in the uracil ring (at positions 1 and 3) are replaced with the stable isotope ¹⁵N. This isotopic labeling is the basis for its utility in NMR spectroscopy.

  • 5'-DMT Protecting Group: The 5'-hydroxyl group of the ribose sugar is protected by a dimethoxytrityl (DMT) group. This acid-labile group is crucial for monitoring coupling efficiency during solid-phase synthesis and is removed at the beginning of each synthesis cycle.

  • 2'-TBDMS Protecting Group: The 2'-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This bulky silyl (B83357) group prevents unwanted side reactions at the 2'-position during phosphoramidite coupling and is stable to the conditions of the synthesis cycle. It is typically removed during the final deprotection step.

  • 3'-Phosphoramidite Moiety: The 3'-hydroxyl group is modified with a phosphoramidite group, containing a β-cyanoethyl protecting group on the phosphorus atom and a diisopropylamino (iPr₂N) group. This reactive moiety enables the efficient formation of phosphodiester bonds during oligonucleotide synthesis.

The incorporation of these specific protecting groups and the ¹⁵N labels dictates the chemical properties and reactivity of the molecule, making it suitable for automated solid-phase RNA synthesis.

Quantitative Data

The following tables summarize the key quantitative data for rU Phosphoramidite-¹⁵N₂ and its precursor, Uridine-¹⁵N₂.

PropertyValueSource(s)
Chemical Name 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-uridine-1,3-¹⁵N₂-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
Molecular Formula C₄₅H₆₁¹⁵N₂N₂O₉PSi
Molecular Weight 863.03 g/mol
Isotopic Purity ≥98 atom % ¹⁵N
Chemical Purity ≥95% (CP)
Appearance White to off-white powder
Storage Conditions -20°C, under an inert atmosphere, desiccated

Table 1: Quantitative Data for rU Phosphoramidite-¹⁵N₂

PropertyValueSource(s)
Chemical Name Uridine-¹⁵N₂[1]
Molecular Formula C₉H₁₂¹⁵N₂O₆[2]
Molecular Weight 246.19 g/mol [1][2]
Chemical Purity ≥95% to ≥98%[1][2]
Appearance Solid
Storage Conditions Room temperature, away from light and moisture[1]

Table 2: Quantitative Data for Uridine-¹⁵N₂

Experimental Protocols

The synthesis of ¹⁵N₂-labeled RNA oligonucleotides involves a multi-step process, starting from the synthesis of the labeled nucleoside, its conversion to the phosphoramidite, and finally, its incorporation into an RNA strand via automated solid-phase synthesis.

Synthesis of [1,3-¹⁵N₂]uridine

The synthesis of the labeled nucleoside begins with the creation of the ¹⁵N₂-labeled uracil ring, which is then coupled to a ribose sugar.

Protocol for Synthesis of [1,3-¹⁵N₂]uracil: [3]

  • Reaction Setup: A mixture of [¹⁵N₂]urea (1 equivalent), propiolic acid (1 equivalent), and polyphosphoric acid is prepared.

  • Heating: The mixture is heated at 85°C with gentle stirring for 4 hours, resulting in a yellow syrup.

  • Quenching and Precipitation: The mixture is cooled in an ice bath, and water is slowly added to dissolve the syrup. This leads to the formation of a pale solid.

  • Crystallization: The flask is kept at 4°C to allow for complete precipitation of the [1,3-¹⁵N₂]uracil.

  • Isolation: The solid is collected by filtration, washed with cold water, and dried to yield the final product.

The resulting [1,3-¹⁵N₂]uracil is then glycosylated with a protected ribose derivative to form [1,3-¹⁵N₂]uridine.

Conversion to rU Phosphoramidite-¹⁵N₂

The synthesized [1,3-¹⁵N₂]uridine undergoes a series of protection and phosphitylation steps to yield the final phosphoramidite building block.

General Protocol for Phosphoramidite Synthesis:

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group of the ¹⁵N₂-uridine is protected with a DMT group using DMT-Cl in the presence of a base like pyridine.

  • 2'-Hydroxyl Protection: The 2'-hydroxyl group is protected with a TBDMS group using TBDMS-Cl.

  • Phosphitylation: The 3'-hydroxyl group is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., N,N-diisopropylethylamine) in an anhydrous solvent (e.g., dichloromethane) to introduce the phosphoramidite moiety.

  • Purification: The final product is purified by silica (B1680970) gel chromatography to ensure high purity for oligonucleotide synthesis.

Automated Solid-Phase RNA Synthesis

The rU Phosphoramidite-¹⁵N₂ is then used in an automated DNA/RNA synthesizer to incorporate the labeled uridine at specific positions within an RNA sequence. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

Standard Automated Synthesis Cycle: [4]

  • Detritylation: The DMT group is removed from the 5'-end of the growing oligonucleotide chain attached to the solid support using a solution of a mild acid (e.g., trichloroacetic acid in dichloromethane). The release of the orange-colored trityl cation allows for real-time monitoring of the synthesis efficiency.

  • Coupling: The rU Phosphoramidite-¹⁵N₂ (dissolved in anhydrous acetonitrile) is activated by a tetrazole derivative and added to the column containing the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing RNA chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., a mixture of acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of deletion mutants in the final product.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent, typically an iodine solution.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships involved in the use of rU Phosphoramidite-¹⁵N₂.

Synthesis_and_Application_Workflow cluster_synthesis Synthesis of Labeled Building Block cluster_application Application in RNA Research N15_Urea [¹⁵N₂]Urea N15_Uracil [1,3-¹⁵N₂]Uracil N15_Urea->N15_Uracil Propiolic_Acid Propiolic Acid Propiolic_Acid->N15_Uracil N15_Uridine [1,3-¹⁵N₂]Uridine N15_Uracil->N15_Uridine Protected_Ribose Protected Ribose Protected_Ribose->N15_Uridine Protecting_Groups DMT & TBDMS Protection N15_Uridine->Protecting_Groups Phosphitylation Phosphitylation Protecting_Groups->Phosphitylation rU_Phosphoramidite rU Phosphoramidite-¹⁵N₂ Phosphitylation->rU_Phosphoramidite Automated_Synthesis Automated Solid-Phase RNA Synthesis rU_Phosphoramidite->Automated_Synthesis Labeled_RNA Site-Specifically ¹⁵N-Labeled RNA Automated_Synthesis->Labeled_RNA NMR_Spectroscopy NMR Spectroscopy Labeled_RNA->NMR_Spectroscopy Structural_Elucidation RNA Structure & Dynamics Elucidation NMR_Spectroscopy->Structural_Elucidation Drug_Development Drug Development & Mechanistic Studies Structural_Elucidation->Drug_Development

Caption: Workflow for the synthesis and application of rU Phosphoramidite-¹⁵N₂.

RNA_Structural_Elucidation_Pathway Labeled_RNA ¹⁵N-Labeled RNA (e.g., viral RNA element) NMR_Experiment Multidimensional NMR Experiments (e.g., HSQC, NOESY) Labeled_RNA->NMR_Experiment Resonance_Assignment Resonance Assignment of ¹H and ¹⁵N nuclei NMR_Experiment->Resonance_Assignment Structural_Restraints Derivation of Structural Restraints (NOEs, RDCs) Resonance_Assignment->Structural_Restraints Structure_Calculation 3D Structure Calculation Structural_Restraints->Structure_Calculation RNA_Model High-Resolution 3D Model of RNA Structure_Calculation->RNA_Model Biological_Insight Understanding of Biological Function and Interactions RNA_Model->Biological_Insight

Caption: Logical pathway for RNA structure elucidation using ¹⁵N-labeled RNA.

Applications in Research and Drug Development

The primary application of rU Phosphoramidite-¹⁵N₂ is in the synthesis of RNA molecules for NMR studies. The site-specific incorporation of ¹⁵N labels allows researchers to overcome the spectral overlap that often complicates the NMR spectra of large RNA molecules.[5]

Key applications include:

  • Determination of RNA Secondary and Tertiary Structure: By analyzing through-bond and through-space correlations between ¹H and ¹⁵N nuclei, the hydrogen bonding network and the three-dimensional fold of an RNA molecule can be determined. This has been instrumental in elucidating the structures of various functional RNAs, including ribozymes, riboswitches, and viral RNA elements like the Hepatitis B virus encapsidation signal.[6]

  • Studying RNA Dynamics: NMR spectroscopy can provide insights into the conformational dynamics of RNA molecules, which are often crucial for their function. ¹⁵N-labeling can help to monitor changes in structure and dynamics upon ligand binding or protein interaction.

  • Investigating RNA-Ligand and RNA-Protein Interactions: By monitoring changes in the chemical shifts and relaxation properties of the ¹⁵N-labeled RNA upon titration with a binding partner (e.g., a small molecule drug candidate or a protein), the binding site and the structural changes associated with the interaction can be mapped.[7] This information is invaluable for rational drug design and understanding the mechanisms of gene regulation.

  • Internal Standard for Quantitative Analysis: ¹⁵N-labeled oligonucleotides can serve as internal standards in mass spectrometry for the accurate quantification of nucleic acids.[8]

References

The Principle and Application of 15N Labeled Nucleotides in Structural Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate three-dimensional structures of nucleic acids, such as DNA and RNA, are fundamental to their biological functions, including information storage, catalysis, and regulation of gene expression. Elucidating these structures at atomic resolution is paramount for understanding these processes and for the rational design of therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in solution, providing insights that are complementary to X-ray crystallography.[1] A key challenge in the NMR analysis of nucleic acids is the limited chemical shift dispersion of proton (¹H) signals, which leads to spectral overlap, especially in larger molecules.[1] The incorporation of stable isotopes, particularly Nitrogen-15 (¹⁵N), into nucleotides is a cornerstone strategy to overcome this limitation and unlock a wealth of structural and dynamic information.[2][3][4]

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of using ¹⁵N labeled nucleotides in structural biology. It is intended for researchers, scientists, and drug development professionals who wish to leverage this powerful technique in their work.

Core Principles of ¹⁵N Labeling in Nucleic Acid NMR

The utility of ¹⁵N in NMR spectroscopy stems from its nuclear spin properties. The most abundant isotope of nitrogen, ¹⁴N (99.63% natural abundance), has a nuclear spin of 1 and a large quadrupole moment, which leads to broad NMR signals and a loss of resolution.[5] In contrast, ¹⁵N (0.37% natural abundance) has a nuclear spin of 1/2, similar to a proton, which results in sharp, well-resolved NMR peaks, ideal for high-resolution structural studies.[5]

By replacing ¹⁴N with ¹⁵N in nucleotides, we can:

  • Increase Spectral Dispersion: By correlating the proton signals with the chemical shifts of their directly bonded ¹⁵N nuclei in two-dimensional (2D) experiments like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, the spectral overlap is significantly reduced.[6][7]

  • Probe Hydrogen Bonding: The imino protons of guanine (B1146940) and uracil/thymine are involved in Watson-Crick base pairing and are highly sensitive to their local environment. Their ¹⁵N chemical shifts provide direct evidence of base pairing and can be used to study the stability and dynamics of helices.[4]

  • Characterize Molecular Interactions: Changes in the ¹⁵N and ¹H chemical shifts (Chemical Shift Perturbations or CSPs) upon the addition of a ligand, protein, or drug molecule can be used to map the binding interface and determine binding affinities.[8][9][10][11]

  • Study Molecular Dynamics: NMR relaxation experiments that measure the rates at which the ¹⁵N nuclei return to their equilibrium state after perturbation can provide information about the internal motions of the nucleic acid on a wide range of timescales (picoseconds to seconds).[12][13][14]

Methodologies for ¹⁵N Labeling of Nucleotides

There are two primary approaches for producing ¹⁵N labeled nucleotides for structural biology studies: enzymatic synthesis and chemical synthesis.

Enzymatic Synthesis for Uniform Labeling

Enzymatic synthesis, typically through in vitro transcription using T7, T3, or SP6 RNA polymerase, is the most common method for producing uniformly ¹⁵N-labeled RNA.[15][16][17][18][19][20][21] This method involves preparing ¹⁵N-labeled ribonucleoside triphosphates (rNTPs) and using them as substrates for the polymerase.

The overall workflow for enzymatic synthesis is as follows:

enzymatic_synthesis_workflow cluster_upstream Upstream Preparation cluster_transcription In Vitro Transcription cluster_downstream Downstream Processing Ecoli E. coli Growth in ¹⁵N-enriched medium (e.g., ¹⁵NH₄Cl) Harvest Cell Harvest & Lysis Ecoli->Harvest RNA_extraction Total RNA Extraction Harvest->RNA_extraction Hydrolysis Enzymatic Hydrolysis to ¹⁵N-NMPs RNA_extraction->Hydrolysis Phosphorylation Enzymatic Phosphorylation to ¹⁵N-NTPs Hydrolysis->Phosphorylation IVT In Vitro Transcription (T7, T3, or SP6 Polymerase) with DNA Template Phosphorylation->IVT Purification Purification of ¹⁵N-RNA (e.g., PAGE) IVT->Purification NMR_sample NMR Sample Preparation Purification->NMR_sample

Caption: Workflow for uniform ¹⁵N labeling of RNA via enzymatic synthesis.
Chemical Synthesis for Site-Specific Labeling

Chemical synthesis using phosphoramidite (B1245037) chemistry allows for the incorporation of ¹⁵N-labeled nucleotides at specific, predefined positions within a DNA or RNA oligonucleotide.[2][3][4][5] This approach is invaluable for probing the structure and dynamics of a particular region of interest without the spectral complexity of uniform labeling.

The general workflow for chemical synthesis is as follows:

chemical_synthesis_workflow cluster_phosphoramidite Phosphoramidite Synthesis cluster_solid_phase Solid-Phase Synthesis cluster_post_synthesis Post-Synthesis Precursors ¹⁵N-Labeled Precursors Base_synthesis Synthesis of ¹⁵N-Nucleobase Precursors->Base_synthesis Nucleoside_formation Formation of ¹⁵N-Nucleoside Base_synthesis->Nucleoside_formation Protection Protection of Functional Groups Nucleoside_formation->Protection Phosphitylation Phosphitylation Protection->Phosphitylation Coupling_cycle Automated Synthesis (Coupling Cycles) Phosphitylation->Coupling_cycle Solid_support Solid Support Solid_support->Coupling_cycle Cleavage Cleavage & Deprotection Coupling_cycle->Cleavage Purification Purification of ¹⁵N-Oligonucleotide Cleavage->Purification NMR_sample NMR Sample Preparation Purification->NMR_sample

Caption: Workflow for site-specific ¹⁵N labeling via chemical synthesis.

Key NMR Experiments for Studying ¹⁵N Labeled Nucleic Acids

A suite of NMR experiments is employed to extract structural and dynamic information from ¹⁵N labeled nucleic acids. The ¹H-¹⁵N HSQC experiment is the workhorse for studying these molecules.

hsqc_principle Proton_mag Proton Magnetization (¹H) Transfer_to_N15 Magnetization Transfer (via J-coupling) Proton_mag->Transfer_to_N15 INEPT N15_evolution ¹⁵N Chemical Shift Evolution (t₁) Transfer_to_N15->N15_evolution Transfer_back_to_H1 Magnetization Transfer (via J-coupling) N15_evolution->Transfer_back_to_H1 INEPT Proton_detection Proton Detection (t₂) Transfer_back_to_H1->Proton_detection

Caption: Simplified principle of the ¹H-¹⁵N HSQC experiment.
  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shift of a proton with that of its directly attached ¹⁵N nucleus.[6][7] Each amide or imino group gives rise to a single peak in the spectrum, providing a "fingerprint" of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect protons that are close in space (typically < 5 Å), providing distance restraints that are crucial for determining the three-dimensional structure. ¹⁵N-edited NOESY experiments can be used to resolve ambiguity in crowded proton spectra.

  • Scalar Coupling Experiments: Experiments that measure the scalar (J) couplings between nuclei, such as across hydrogen bonds (e.g., h²JNN), provide direct evidence of base pairing and information about the geometry of these interactions.[22]

  • Relaxation Dispersion: These experiments are used to study the dynamics of molecules on the microsecond to millisecond timescale, which is often associated with functionally important conformational changes.[12][13][14]

Quantitative Data Presentation

The following tables summarize key quantitative data relevant to the use of ¹⁵N labeled nucleotides in structural biology.

Table 1: Typical ¹⁵N Chemical Shift Ranges for Nucleobases
Nitrogen AtomNucleobaseTypical Chemical Shift (ppm, relative to liquid NH₃)Notes
N1Adenine~220-230Involved in Hoogsteen and reverse Hoogsteen base pairing.
N3Adenine~210-220
N7Adenine~225-235Protonation site, sensitive to metal binding.
N9Adenine~160-170Glycosidic bond.
N⁶ (amino)Adenine~70-80Involved in Watson-Crick base pairing.
N1Guanine~140-150Imino nitrogen, involved in Watson-Crick base pairing.
N² (amino)Guanine~60-70Involved in Watson-Crick base pairing.
N3Guanine~160-170
N7Guanine~220-230Protonation site, sensitive to metal binding.
N9Guanine~160-170Glycosidic bond.
N1Cytosine~140-150Protonation site.
N3Cytosine~190-200Involved in Watson-Crick base pairing.
N⁴ (amino)Cytosine~90-100Involved in Watson-Crick base pairing.
N1Uracil~150-160
N3Uracil~140-150Imino nitrogen, involved in Watson-Crick base pairing.
N1Thymine~150-160
N3Thymine~140-150Imino nitrogen, involved in Watson-Crick base pairing.

Note: Chemical shifts are highly sensitive to the local environment, including solvent, pH, temperature, and molecular interactions. The values presented are approximate.[23][24][25][26][27]

Table 2: Typical ¹H-¹⁵N and ¹⁵N-¹⁵N Scalar Coupling Constants
Coupling TypeDescriptionTypical Value (Hz)Application
¹J(¹H, ¹⁵N)One-bond coupling in imino/amino groups85 - 95Used for magnetization transfer in HSQC experiments.
h²J(¹⁵N, ¹⁵N)Two-bond coupling across a hydrogen bond4 - 8Direct evidence of Watson-Crick base pairing.
h¹J(¹H, ¹⁵N)One-bond coupling across a hydrogen bond2 - 5Direct evidence of hydrogen bonding.

Note: The observation and magnitude of these couplings are dependent on the geometry and dynamics of the hydrogen bonds.[22][28][29][30]

Experimental Protocols

Protocol 1: Uniform ¹⁵N Labeling of RNA by In Vitro Transcription

This protocol provides a general outline for the production of uniformly ¹⁵N-labeled RNA for NMR studies.

1. Preparation of ¹⁵N-labeled NTPs:

  • Grow a suitable strain of E. coli (e.g., BL21(DE3)) in M9 minimal medium where the sole nitrogen source is ¹⁵NH₄Cl.
  • If ¹³C/¹⁵N labeling is desired, use ¹³C-glucose as the sole carbon source.
  • Harvest the cells and extract the total RNA.
  • Hydrolyze the RNA to nucleoside monophosphates (NMPs) using nuclease P1.
  • Separate the individual NMPs by chromatography.
  • Enzymatically phosphorylate the NMPs to NTPs using the appropriate kinases.

2. In Vitro Transcription Reaction:

  • Set up a transcription reaction in a final volume of, for example, 10 mL. The final concentrations of the components should be optimized but are typically in the following range:
  • 40 mM Tris-HCl, pH 8.0
  • 10-25 mM MgCl₂
  • 1 mM Spermidine
  • 5 mM DTT
  • 4 mM of each ¹⁵N-NTP
  • 0.1 mg/mL linearized DNA template with a T7 promoter
  • T7 RNA polymerase
  • Incubate the reaction at 37°C for 2-4 hours.

3. Purification of the ¹⁵N-labeled RNA:

  • Treat the reaction mixture with DNase I to remove the DNA template.
  • Purify the RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE).
  • Elute the RNA from the gel slice and desalt it by dialysis or size-exclusion chromatography.

4. NMR Sample Preparation:

  • Dissolve the purified ¹⁵N-RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl) in 90% H₂O / 10% D₂O.
  • The final concentration of the RNA should be in the range of 0.1 - 1.0 mM.[31][32]
  • Transfer the sample to a high-quality NMR tube.

Protocol 2: ¹H-¹⁵N HSQC Experiment

This protocol provides a general guide for setting up a standard ¹H-¹⁵N HSQC experiment. The specific parameters will need to be optimized for the instrument and the sample.

1. Sample Preparation:

  • Prepare the ¹⁵N-labeled nucleic acid sample as described above.

2. Spectrometer Setup:

  • Insert the sample into the magnet and allow it to equilibrate to the desired temperature.
  • Lock the spectrometer on the D₂O signal.
  • Tune and match the ¹H and ¹⁵N channels of the probe.
  • Optimize the shims to obtain a narrow and symmetrical water signal.

3. Experiment Setup:

  • Load a standard sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker spectrometers).[33]
  • Set the spectral widths for the ¹H (direct) and ¹⁵N (indirect) dimensions to cover all expected resonances.
  • Set the carrier frequencies for ¹H (typically on the water resonance) and ¹⁵N (in the center of the amide/imino region).
  • Set the number of points in both dimensions (e.g., 2048 in the direct dimension and 256 in the indirect dimension).
  • Set the number of scans per increment, which will depend on the sample concentration.
  • Set the inter-scan delay.
  • Calibrate the 90° pulses for both ¹H and ¹⁵N.

4. Data Acquisition and Processing:

  • Start the acquisition.
  • After the experiment is finished, process the data using appropriate software (e.g., TopSpin, NMRPipe). This will involve Fourier transformation, phase correction, and baseline correction.

Applications in Drug Development

The use of ¹⁵N labeled nucleotides is a powerful tool in the drug discovery and development pipeline, particularly for targeting RNA molecules, which are increasingly recognized as important drug targets.

  • Fragment-Based Screening: ¹H-¹⁵N HSQC spectra can be used to screen libraries of small molecules (fragments) for binding to an RNA target. Binding is detected by observing chemical shift perturbations of specific residues in the RNA.

  • Binding Site Mapping: By assigning the resonances in the ¹H-¹⁵N HSQC spectrum, the residues that show the largest chemical shift perturbations upon ligand binding can be identified, thereby mapping the binding site of the drug candidate on the RNA.[8][34]

  • Determination of Binding Affinity: By titrating the drug candidate into a solution of the ¹⁵N-labeled RNA and monitoring the chemical shift changes, the dissociation constant (Kd) of the interaction can be determined.[9][11]

  • Structural Characterization of Drug-RNA Complexes: For promising lead compounds, full structure determination of the ¹⁵N-labeled RNA in complex with the drug can be performed using a suite of NMR experiments, providing detailed insights into the mechanism of action and guiding further optimization of the drug candidate.

The logical workflow for using ¹⁵N-labeled nucleic acids in a drug discovery context is as follows:

drug_discovery_workflow Target ¹⁵N-Labeled RNA Target Screening Fragment/Ligand Screening (¹H-¹⁵N HSQC) Target->Screening Hit_ID Hit Identification (Chemical Shift Perturbations) Screening->Hit_ID Binding_Site Binding Site Mapping Hit_ID->Binding_Site Affinity Binding Affinity Determination (Kd) Binding_Site->Affinity Structure High-Resolution Structure of RNA-Ligand Complex Affinity->Structure Optimization Lead Optimization Structure->Optimization

Caption: Workflow for drug discovery using ¹⁵N-labeled nucleic acids.

Conclusion

The incorporation of ¹⁵N into nucleotides has revolutionized the study of nucleic acid structure and dynamics by NMR spectroscopy. This technique provides a powerful and versatile toolkit for researchers in academia and industry to address fundamental questions in molecular biology and to accelerate the development of novel therapeutics. The ability to produce both uniformly and site-specifically labeled nucleic acids, combined with a sophisticated array of NMR experiments, allows for the detailed characterization of nucleic acid structures, their interactions with other molecules, and their dynamic behavior. As the importance of RNA as a drug target continues to grow, the principles and methodologies outlined in this guide will become increasingly central to the future of drug discovery.

References

Unlocking RNA's Secrets: A Technical Guide to Site-Specific 15N Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate world of RNA structure, dynamics, and interactions is a burgeoning frontier in biomedical research and therapeutic development. Understanding these multifaceted processes at an atomic level is paramount for deciphering disease mechanisms and designing novel RNA-targeted drugs. Site-specific 15N labeling of RNA has emerged as a powerful tool, primarily in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, to dissect these complexities with unprecedented detail. This in-depth technical guide provides a comprehensive overview of the core benefits of this technique, detailed experimental protocols, and the application of these methods in studying critical biological pathways.

The Core Benefits of Precision: Why Site-Specific 15N Labeling?

Uniform isotopic labeling of large RNA molecules often leads to crowded and complex NMR spectra, hindering detailed analysis. Site-specific 15N labeling overcomes this limitation by introducing the isotope at precise, predetermined positions within the RNA sequence. This targeted approach offers several key advantages:

  • Spectral Simplification: By labeling only specific residues, the complexity of the NMR spectrum is dramatically reduced. This allows for the unambiguous assignment of signals from the labeled sites, even in large RNA molecules or RNA-protein complexes[1].

  • Probing Local Environments: The chemical shift of a 15N-labeled nucleus is exquisitely sensitive to its local chemical environment. This enables the precise monitoring of structural changes, ligand binding, or protein interactions at the labeled site[2][3].

  • Studying Dynamics: NMR relaxation experiments on site-specifically 15N-labeled RNA can provide insights into the dynamics of specific nucleotides, revealing information about conformational flexibility and motions that are crucial for RNA function[4].

  • Facilitating Structural Studies of Large RNAs: For RNAs that are too large for conventional NMR analysis, segmental or site-specific labeling can be employed to study specific domains or interaction sites without the challenge of global resonance assignment[2][5].

  • Investigating RNA-Protein and RNA-Ligand Interactions: Site-specific 15N labeling is instrumental in mapping binding interfaces and determining the affinity of interactions. By monitoring the chemical shift perturbations of the labeled RNA upon titration with a binding partner, the location and strength of the interaction can be determined[3].

Quantitative Insights: NMR Data from 15N-Labeled RNA

The power of site-specific 15N labeling lies in the quantitative data it provides. NMR experiments on these molecules yield precise measurements of chemical shifts and coupling constants, which are direct reporters of molecular structure and conformation.

Table 1: Representative 15N and 1H Chemical Shifts for a Site-Specifically 15N-Labeled Guanine (B1146940) in an RNA Duplex
AtomChemical Shift (ppm) - Free RNAChemical Shift (ppm) - In ComplexChemical Shift Perturbation (Δδ ppm)
G(15N1)145.2146.81.6
G(1H1)13.113.50.4
G(15N7)225.8224.1-1.7

Note: Chemical shifts are referenced to an external standard. The observed perturbations upon complex formation are indicative of a direct interaction at this guanine residue.

Table 2: Typical One-Bond and Two-Bond J-Coupling Constants Involving 15N in RNA
CouplingTypical Value (Hz)Structural Information
¹J(15N1-1H1)~90-95Hydrogen bond strength and geometry in Watson-Crick base pairs.
²J(15N1-15N3)~6-8Direct evidence of a Watson-Crick G-C base pair.
¹J(15N9-13C8)~15Torsional angles in the purine (B94841) ring.

Experimental Protocols: A Guide to Synthesizing Site-Specifically 15N-Labeled RNA

There are three primary methods for generating site-specifically 15N-labeled RNA: in vitro transcription, solid-phase chemical synthesis, and enzymatic ligation.

Protocol 1: Site-Specific 15N Labeling via In Vitro Transcription with T7 RNA Polymerase

This method is suitable for producing large quantities of RNA and allows for the incorporation of 15N-labeled nucleotides at specific positions by providing a mix of labeled and unlabeled nucleotide triphosphates (NTPs). For site-specific labeling, one can provide only one of the four NTPs in its 15N-labeled form.

Materials:

  • Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the target RNA sequence.

  • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 50 mM DTT, 10 mM Spermidine).

  • Unlabeled ATP, CTP, GTP, UTP solutions (100 mM).

  • 15N-labeled NTP of choice (e.g., 15N-GTP) (100 mM).

  • T7 RNA Polymerase.

  • RNase Inhibitor.

  • DNase I (RNase-free).

  • Nuclease-free water.

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature (for a 100 µL reaction):

    • 10 µL 10x Transcription Buffer

    • x µL Linearized DNA template (1-2 µg)

    • 10 µL of each unlabeled NTP (10 mM final concentration)

    • 10 µL of 15N-labeled NTP (10 mM final concentration)

    • 4 µL RNase Inhibitor

    • 4 µL T7 RNA Polymerase

    • Nuclease-free water to 100 µL.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.

  • Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution and ethanol (B145695) precipitation.

  • Quantification: Determine the concentration of the purified RNA by UV-Vis spectrophotometry at 260 nm.

Protocol 2: Solid-Phase Chemical Synthesis of Site-Specifically 15N-Labeled RNA

This method offers the highest precision for placing a 15N label at a single, specific position within an RNA oligonucleotide. It is particularly useful for shorter RNAs (typically < 60 nucleotides).

Materials:

  • Automated DNA/RNA synthesizer.

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.

  • Standard RNA phosphoramidites (A, C, G, U).

  • Site-specifically 15N-labeled RNA phosphoramidite (B1245037).

  • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile).

  • Capping solutions (A and B).

  • Oxidizer solution (Iodine in THF/Pyridine/Water).

  • Deblocking solution (3% Trichloroacetic acid in Dichloromethane).

  • Ammonium hydroxide/40% Methylamine (AMA) solution for cleavage and deprotection.

  • Triethylammonium trihydrofluoride (TEA·3HF) for 2'-O-silyl deprotection.

Procedure:

  • Synthesizer Setup: Load the synthesizer with the appropriate reagents, including the 15N-labeled phosphoramidite at the desired position in the sequence.

  • Automated Synthesis: The synthesizer performs a series of automated cycles for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group.

    • Coupling: Addition of the next phosphoramidite.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups.

    • Oxidation: Conversion of the phosphite (B83602) triester to a stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • Cleave the RNA from the solid support and remove the base-protecting groups by incubating with AMA solution at 65°C.

    • Remove the 2'-O-silyl protecting groups by treatment with TEA·3HF.

  • Purification: Purify the crude RNA oligonucleotide by denaturing PAGE or high-performance liquid chromatography (HPLC).

  • Desalting and Quantification: Desalt the purified RNA and determine its concentration.

Protocol 3: Segmental 15N Labeling via Enzymatic Ligation

This technique allows for the creation of larger RNA molecules where only a specific segment is isotopically labeled. This is achieved by synthesizing labeled and unlabeled RNA fragments separately and then joining them together.

Materials:

  • 15N-labeled RNA fragment (synthesized via in vitro transcription or solid-phase synthesis).

  • Unlabeled RNA fragment(s).

  • T4 DNA Ligase or T4 RNA Ligase.

  • DNA splint (a short DNA oligonucleotide complementary to the ligation junction).

  • 10x Ligase Buffer.

  • ATP.

  • Nuclease-free water.

Procedure:

  • Fragment Preparation: Purify the labeled and unlabeled RNA fragments.

  • Annealing: In a nuclease-free tube, mix the RNA fragments and the DNA splint in a 1:1:1.2 molar ratio. Heat to 95°C for 2 minutes and then cool slowly to room temperature to allow for annealing.

  • Ligation Reaction: Add 10x Ligase Buffer, ATP, and T4 DNA Ligase to the annealed mixture.

  • Incubation: Incubate the reaction at a temperature optimized for the specific ligase (e.g., 16°C overnight for T4 DNA Ligase).

  • Purification: Purify the full-length, segmentally labeled RNA product by denaturing PAGE.

Visualizing the Impact: Workflows and Pathways

The insights gained from 15N-labeled RNA studies are crucial for understanding complex biological processes. Graphviz diagrams can be used to visualize the experimental workflows and the biological pathways being investigated.

Experimental_Workflow_for_RNA_Protein_Interaction_Study cluster_synthesis RNA Synthesis cluster_protein Protein Preparation cluster_nmr NMR Spectroscopy synthesis Site-Specific 15N Labeling (In Vitro Transcription or Solid-Phase Synthesis) purification Purification (PAGE or HPLC) synthesis->purification titration NMR Titration: Add unlabeled protein to 15N-labeled RNA purification->titration expression Protein Expression protein_purification Protein Purification expression->protein_purification protein_purification->titration hsqc Acquire 1H-15N HSQC Spectra titration->hsqc analysis Data Analysis: Chemical Shift Perturbation Kd Determination hsqc->analysis

Caption: Experimental workflow for studying RNA-protein interactions using site-specific 15N labeling and NMR spectroscopy.

Riboswitch Function: A Ligand-Gated Genetic Switch

Riboswitches are structured RNA elements that regulate gene expression by binding to specific metabolites. Site-specific 15N labeling can be used to probe the conformational changes that occur upon ligand binding.

Riboswitch_Mechanism cluster_off Apo State (Ligand-Free) cluster_on Holo State (Ligand-Bound) A Anti-terminator Conformation B Gene Expression ON A->B Transcription Proceeds C Terminator Conformation A->C Conformational Change D Gene Expression OFF C->D Transcription Terminates Ligand Ligand Ligand->C Binding

Caption: A simplified model of a transcriptional riboswitch mechanism, where ligand binding induces a conformational change that leads to the formation of a terminator hairpin and repression of gene expression.

Viral Hijacking: The Role of IRES in Translation Initiation

Many viruses utilize Internal Ribosome Entry Sites (IRES) to initiate the translation of their proteins independently of the host cell's cap-dependent mechanism. 15N-labeled IRES elements can be used to study their interaction with the ribosome.

IRES_Mediated_Translation cluster_host Host Cell Machinery cluster_virus Viral RNA Ribosome 40S Ribosomal Subunit Viral_Protein Viral Protein Synthesis Ribosome->Viral_Protein Translation Initiation eIFs Eukaryotic Initiation Factors (eIFs) eIFs->Ribosome Bypassed or partially used IRES IRES Element (Structured RNA) IRES->Ribosome Direct Binding

Caption: Schematic of IRES-mediated translation initiation, where the viral IRES element directly recruits the ribosomal machinery, often bypassing the need for several host initiation factors.

Conclusion

Site-specific 15N labeling of RNA is an indispensable technique for researchers seeking to unravel the intricate details of RNA biology. By providing a means to simplify complex NMR spectra and probe specific sites within an RNA molecule, this approach offers unparalleled insights into RNA structure, dynamics, and interactions. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to leverage the full potential of this powerful methodology in their pursuit of scientific discovery and the development of next-generation RNA-targeted therapeutics.

References

The Cornerstone of Synthetic RNA: A Technical Guide to Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chemical synthesis of RNA is a foundational technology. From basic research to the development of RNA-based therapeutics, the ability to reliably produce high-purity oligonucleotides is paramount. This in-depth technical guide delves into the core principles of phosphoramidite (B1245037) chemistry, the gold standard for solid-phase RNA synthesis, providing a detailed examination of the synthetic cycle, critical protecting group strategies, and comprehensive experimental protocols.

Introduction: The Unique Challenge of RNA Synthesis

The chemical synthesis of RNA presents a significant challenge not encountered in DNA synthesis: the presence of the 2'-hydroxyl group on the ribose sugar. While essential for the diverse biological functions of RNA, this reactive group complicates the synthesis process, necessitating a carefully orchestrated strategy of protection and deprotection to prevent unwanted side reactions and ensure the integrity of the final oligonucleotide product. Phosphoramidite chemistry, adapted from its successful application in DNA synthesis, has emerged as the most robust and widely adopted method for navigating this challenge.[1]

The solid-phase approach, where the growing RNA chain is assembled on an insoluble support, simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through washing.[2] The synthesis is a cyclical process, with each cycle comprising four key steps: detritylation, coupling, capping, and oxidation, to add a single ribonucleotide monomer.[2]

The Heart of the Matter: 2'-Hydroxyl Protecting Groups

The selection of the protecting group for the 2'-hydroxyl function is a critical determinant of the efficiency and fidelity of RNA synthesis. An ideal protecting group must be stable throughout the iterative synthesis cycles and be removable under conditions that do not compromise the integrity of the RNA backbone. The steric bulk of the protecting group also plays a crucial role, influencing the kinetics and efficiency of the coupling reaction.[2]

Two of the most commonly employed 2'-hydroxyl protecting groups are tert-butyldimethylsilyl (TBDMS) and tert-butyldimethylsilyloxymethyl (TOM). The TOM group, featuring an oxymethyl spacer, extends the bulky silyl (B83357) group further from the reaction center, which can lead to higher coupling efficiencies and shorter reaction times, a particularly important consideration for the synthesis of long RNA oligonucleotides.[1][3]

A head-to-head comparison of these two protecting groups reveals key performance differences:

Performance Metric2'-O-TBDMS2'-O-TOM
Average Coupling Efficiency 98.5–99%>99%[1]
Typical Coupling Time Up to 6 minutes[1]~2.5 minutes[1]
Extrapolated Crude Purity (100mer) 27%[1]33%[1]

The Solid-Phase RNA Synthesis Cycle: A Step-by-Step Workflow

The automated solid-phase synthesis of RNA using phosphoramidite chemistry is a meticulously controlled process. The following diagram illustrates the key steps in a single nucleotide addition cycle.

RNA_Synthesis_Cycle cluster_0 Solid Support cluster_1 Synthesis Cycle cluster_2 Next Cycle start Start of Cycle (Attached Nucleoside) detritylation 1. Detritylation (5'-OH Deprotection) start->detritylation Remove DMT group coupling 2. Coupling (Phosphoramidite Addition) detritylation->coupling Expose 5'-OH capping 3. Capping (Block Unreacted 5'-OH) coupling->capping Form Phosphite (B83602) Triester oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation Cap Failures end Ready for Next Nucleotide oxidation->end Stabilize Linkage end->detritylation Repeat Cycle

Figure 1: The four-step cycle of solid-phase RNA synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the key stages of solid-phase RNA synthesis using phosphoramidite chemistry.

I. Solid-Phase Synthesis Cycle

This protocol outlines the automated steps for the addition of a single ribonucleotide.

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

  • Ribonucleoside phosphoramidites (0.1 M in anhydrous acetonitrile).[4]

  • Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile (B52724).[3]

  • Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[5]

  • Capping A solution: Acetic anhydride (B1165640) in THF/pyridine.[2]

  • Capping B solution: 16% N-Methylimidazole (NMI) in THF.[2]

  • Oxidizer solution: 0.02 M Iodine in THF/pyridine/water.[5]

  • Anhydrous acetonitrile for washing.

Procedure:

  • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treating the column with the deblocking solution for approximately 60-90 seconds. The column is then washed thoroughly with anhydrous acetonitrile.[5]

  • Coupling: The ribonucleoside phosphoramidite and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction is allowed to proceed for a specified time (e.g., up to 6 minutes for 2'-O-TBDMS or ~2.5 minutes for 2'-O-TOM).[1] The column is then washed with anhydrous acetonitrile.

  • Capping: A mixture of Capping A and Capping B solutions is introduced to the column to acetylate any unreacted 5'-hydroxyl groups. This step is typically complete within 1-2 minutes.[2] The column is subsequently washed with anhydrous acetonitrile.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester by introducing the oxidizer solution. The reaction is generally complete within 1-2 minutes.[2] The column is then washed with anhydrous acetonitrile. This completes one cycle of nucleotide addition.

II. Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Deprotection_Workflow start Completed Synthesis (Oligonucleotide on Solid Support) cleavage_base_deprotection 1. Cleavage from Support & Base/Phosphate Deprotection start->cleavage_base_deprotection sily_deprotection 2. 2'-Hydroxyl Deprotection (Desilylation) cleavage_base_deprotection->sily_deprotection purification 3. Purification sily_deprotection->purification end Purified RNA Oligonucleotide purification->end

Figure 2: Post-synthesis cleavage and deprotection workflow.

Protocol for Cleavage and Base/Phosphate Deprotection:

Reagents:

  • Ammonia (B1221849)/methylamine (AMA) solution (1:1 mixture of aqueous ammonia and aqueous methylamine).[4]

Procedure:

  • Transfer the CPG support from the synthesis column to a screw-cap vial.

  • Add the AMA solution to the vial.

  • Incubate the mixture at 60°C for 1.5 hours.[4] This step cleaves the oligonucleotide from the support and removes the protecting groups from the exocyclic amines of the nucleobases and the cyanoethyl groups from the phosphate backbone.

  • Cool the vial to room temperature and transfer the supernatant containing the partially deprotected oligonucleotide to a new tube.

Protocol for 2'-Hydroxyl Deprotection (Desilylation):

Reagents:

Procedure:

  • Evaporate the AMA solution from the previous step to dryness.

  • Redissolve the oligonucleotide pellet in a solution of TEA·3HF in NMP with TEA.

  • Incubate the mixture at 65°C. The reaction time can vary, with aliquots typically taken at intervals (e.g., 0.5, 1.5, 2, 8, and 24 hours) to monitor the completion of the desilylation reaction.[6]

  • Following complete desilylation, the reaction is quenched, and the final RNA product is purified, typically by HPLC or gel electrophoresis.[4]

Conclusion

Phosphoramidite chemistry remains the cornerstone of synthetic RNA production, enabling the synthesis of a wide array of RNA molecules for diverse applications in research and drug development. A thorough understanding of the underlying chemistry, particularly the strategic use of protecting groups, and adherence to optimized experimental protocols are essential for achieving high-yield, high-purity RNA oligonucleotides. As the demand for synthetic RNA continues to grow, further innovations in protecting group strategies and synthesis methodologies will undoubtedly continue to refine and advance this critical technology.

References

Unveiling RNA's Architectural Secrets: A Technical Guide to rU Phosphoramidite-¹⁵N₂ in Secondary Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of di-isotopically labeled uridine (B1682114) phosphoramidite (B1245037), specifically rU Phosphoramidite-¹⁵N₂, in the intricate study of RNA secondary structure. The site-specific incorporation of ¹⁵N labels into RNA oligonucleotides provides an unparalleled atomic-level view, enabling researchers to overcome the inherent challenges of spectral overlap in Nuclear Magnetic Resonance (NMR) spectroscopy. This approach is fundamental to elucidating the complex folding, dynamics, and molecular interactions of RNA, which are critical for understanding its biological functions and for the rational design of RNA-based therapeutics.

The Power of Isotopic Labeling in RNA Structural Biology

The complexity of RNA structures, with their non-canonical base pairs and intricate tertiary folds, often presents a significant challenge to traditional structural biology techniques. NMR spectroscopy, a powerful tool for studying biomolecules in solution, is particularly well-suited for RNA. However, the limited chemical shift dispersion of the four standard ribonucleotides can lead to severe resonance overlap, especially in larger RNA molecules, making unambiguous structure determination difficult.[1]

The strategic incorporation of stable isotopes, such as ¹⁵N, at specific sites within an RNA molecule using chemically synthesized phosphoramidite building blocks, circumvents this limitation.[2] Specifically, labeling the N1 and N3 positions of uridine with ¹⁵N (rU Phosphoramidite-¹⁵N₂) provides unique NMR probes. The imino proton (H3) of a uridine involved in a Watson-Crick base pair with adenosine (B11128) is directly bonded to the ¹⁵N₃ atom. The resulting ¹H-¹⁵N correlation in a Heteronuclear Single Quantum Coherence (HSQC) spectrum serves as a definitive indicator of base pairing, providing crucial restraints for determining the secondary structure.[3] Furthermore, the chemical shifts of these labeled nuclei are exquisitely sensitive to their local environment, offering insights into base stacking interactions, hydrogen bonding, and conformational dynamics.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of ¹⁵N-labeled precursors and their application in RNA NMR.

ParameterTypical Value / RangeReference(s)
Synthesis Yields
Chemo-enzymatic synthesis of [1,3-¹⁵N₂]-Uracil>60% overall yield[5]
Chemo-enzymatic synthesis of [1′,5′,6-¹³C₃, 1,3-¹⁵N₂]-UTP90% yield[1]
Phosphitylation of nucleoside to phosphoramidite≥90% yield[6]
Coupling efficiency in solid-phase RNA synthesis>98% per step[2][7]
NMR Chemical Shift Ranges for ¹⁵N-Labeled Uridine
¹⁵N₁ Chemical Shift~140 - 160 ppm[3]
¹⁵N₃ (imino) Chemical Shift~190 - 220 ppm[3]
¹⁵N₃ in G-U wobble pairs154.8 - 155.5 ppm[4]
¹⁵N₃ in A-U Watson-Crick pairs156.8 - 159.2 ppm[4]

Experimental Protocols

I. Synthesis of [1,3-¹⁵N₂]-Uridine Phosphoramidite

While a detailed multi-step synthesis is beyond the scope of this guide, the general workflow involves the chemical synthesis of [1,3-¹⁵N₂]-uracil, followed by enzymatic or chemical conversion to the corresponding ribonucleoside. The subsequent protection and phosphitylation steps are crucial for preparing the phosphoramidite building block for solid-phase synthesis.

A. General Phosphitylation Protocol for Protected ¹⁵N₂-Uridine:

  • Drying: The protected [1,3-¹⁵N₂]-uridine nucleoside is thoroughly dried under high vacuum.

  • Dissolution: The dried nucleoside is dissolved in anhydrous dichloromethane.

  • Addition of Reagents: 1-Methylimidazole, N,N-diisopropylethylamine, and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite are added to the solution.

  • Reaction: The reaction mixture is stirred at room temperature for a specified duration (e.g., 2 hours).

  • Workup: The reaction is quenched, and the product is extracted with dichloromethane. The organic phase is dried and evaporated.

  • Purification: The crude product is purified by silica (B1680970) gel chromatography to yield the final phosphoramidite.

Note: This is a generalized protocol; specific conditions and reagent quantities may vary.

II. Solid-Phase Synthesis of ¹⁵N₂-Labeled RNA Oligonucleotides

Automated solid-phase synthesis is the standard method for producing site-specifically labeled RNA.

Materials and Reagents:

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

  • rU Phosphoramidite-¹⁵N₂ and other standard RNA phosphoramidites.

  • Anhydrous acetonitrile.

  • Deblocking Solution (e.g., 3% Trichloroacetic Acid in Dichloromethane).

  • Activator Solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole in Acetonitrile).

  • Capping Solutions (A: Acetic Anhydride/Pyridine/THF; B: 16% N-Methylimidazole in THF).

  • Oxidizing Solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).

  • Cleavage and Deprotection Solution (e.g., Concentrated Ammonium Hydroxide).

Procedure:

  • Synthesizer Setup: The phosphoramidites and all other reagents are installed on an automated DNA/RNA synthesizer.

  • Synthesis Cycle (repeated for each nucleotide addition):

    • Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside.[8]

    • Coupling: The rU Phosphoramidite-¹⁵N₂ (or other phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing RNA chain.[8]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences.[8]

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.[8]

  • Cleavage and Deprotection: After the final synthesis cycle, the RNA is cleaved from the solid support, and all protecting groups are removed by treatment with the cleavage and deprotection solution.

  • Purification: The crude RNA is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

III. NMR Spectroscopy: ¹H-¹⁵N HSQC Experiment

The ¹H-¹⁵N HSQC experiment is the cornerstone for analyzing ¹⁵N-labeled RNA. It generates a 2D spectrum with peaks corresponding to each ¹H-¹⁵N pair, effectively resolving spectral overlap.

Sample Preparation:

  • The purified ¹⁵N₂-labeled RNA is dissolved in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 6.5) in 90% H₂O/10% D₂O.

  • The final RNA concentration should be in the range of 0.1-1.0 mM.

Data Acquisition:

  • The experiment is performed on a high-field NMR spectrometer equipped with a cryoprobe.

  • A sensitivity-enhanced, gradient-selected ¹H-¹⁵N HSQC pulse sequence with water suppression is used.[9]

  • Key parameters such as spectral widths, acquisition times, and the number of scans are optimized for the specific sample.

Data Analysis:

  • The presence of a cross-peak in the imino region of the ¹H-¹⁵N HSQC spectrum for a specific uridine residue is strong evidence of its involvement in a hydrogen bond, typically a Watson-Crick base pair with adenine.[3]

  • The chemical shifts of the ¹H and ¹⁵N nuclei provide information about the local environment, including stacking interactions and the presence of non-canonical structures.[3][4]

  • By analyzing the pattern of these cross-peaks, the secondary structure of the RNA can be determined.

Visualizing the Workflow and Applications

The following diagrams, generated using Graphviz, illustrate the key workflows and logical relationships in the study of RNA secondary structure using rU Phosphoramidite-¹⁵N₂.

Synthesis_and_Application_Workflow cluster_synthesis Phosphoramidite Synthesis cluster_rna_synthesis RNA Synthesis & Purification cluster_nmr NMR Analysis 15N2_Uracil [1,3-15N2]-Uracil Synthesis 15N2_Uridine [1,3-15N2]-Uridine (Protected) 15N2_Uracil->15N2_Uridine Ribosylation & Protection rU_Phosphoramidite rU Phosphoramidite-15N2 15N2_Uridine->rU_Phosphoramidite Phosphitylation Solid_Phase_Synthesis Automated Solid-Phase RNA Synthesis rU_Phosphoramidite->Solid_Phase_Synthesis Incorporation Cleavage_Deprotection Cleavage & Deprotection Solid_Phase_Synthesis->Cleavage_Deprotection Purification PAGE / HPLC Purification Cleavage_Deprotection->Purification Labeled_RNA Purified 15N2-Labeled RNA Purification->Labeled_RNA NMR_Sample_Prep NMR Sample Preparation Labeled_RNA->NMR_Sample_Prep HSQC_Experiment 1H-15N HSQC Experiment NMR_Sample_Prep->HSQC_Experiment Data_Analysis Data Analysis HSQC_Experiment->Data_Analysis RNA_Structure RNA Secondary Structure Dynamics & Interactions Data_Analysis->RNA_Structure Yields

Caption: Workflow for studying RNA structure using rU Phosphoramidite-¹⁵N₂.

Solid_Phase_Synthesis_Cycle start Start Cycle (Support-bound Nucleoside) detritylation 1. Detritylation (Remove 5'-DMT) start->detritylation coupling 2. Coupling (Add 15N2-rU Phosphoramidite) detritylation->coupling capping 3. Capping (Block Unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation next_cycle Next Cycle or Final Deprotection oxidation->next_cycle

Caption: The four-step cycle of automated solid-phase RNA synthesis.

HSQC_Data_Interpretation HSQC_Spectrum 1H-15N HSQC Spectrum Cross-peak Present (Uridine imino) Cross-peak Absent Interpretation Structural Interpretation Hydrogen Bonded (e.g., A-U pair) Unpaired / Solvent Exposed HSQC_Spectrum:f1->Interpretation:f1 HSQC_Spectrum:f2->Interpretation:f2 Secondary_Structure RNA Secondary Structure Model Interpretation->Secondary_Structure Informs

Caption: Logical flow for interpreting ¹H-¹⁵N HSQC data.

Conclusion

The use of rU Phosphoramidite-¹⁵N₂ for the site-specific isotopic labeling of RNA is an indispensable tool for modern structural biology and drug discovery. The ability to introduce these non-perturbative probes with chemical precision allows for the detailed investigation of RNA secondary structure, conformational dynamics, and interactions with ligands and proteins. The experimental workflows and analytical methods described herein provide a robust framework for researchers to unlock the complex structural and functional secrets of RNA, paving the way for novel therapeutic interventions.

References

Unveiling RNA's Dynamic Landscape: A Technical Guide to 15N-Labeled Uridine Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of RNA molecules—folding, interacting, and turning over—is central to cellular function and disease. Understanding these dynamics is paramount for developing novel therapeutics that target RNA. This in-depth technical guide explores the core methodologies leveraging 15N-labeled uridine (B1682114) to probe the dynamic nature of RNA, providing a powerful toolkit for researchers in academia and industry.

Introduction to RNA Dynamics and Isotopic Labeling

RNA is not a static blueprint but a highly dynamic molecule that adopts a multitude of conformations to carry out its regulatory and catalytic functions.[1][2] The study of these motions, occurring over a vast range of timescales from picoseconds to hours, is crucial for a mechanistic understanding of biological processes.[1] Stable isotope labeling, particularly with 15N, has emerged as a cornerstone technique, enabling researchers to track the synthesis, processing, and decay of RNA molecules with high precision.[3][4] 15N-labeled uridine, a key building block of RNA, can be metabolically incorporated into newly synthesized transcripts, serving as a powerful probe for various analytical techniques.

Core Methodologies for Studying RNA Dynamics with 15N-Labeled Uridine

Two primary analytical platforms, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are extensively used to study RNA dynamics with 15N-labeled uridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of RNA at atomic resolution in a solution state, which closely mimics the cellular environment.[5][6] The incorporation of 15N-labeled nucleotides enhances spectral resolution and sensitivity, allowing for the detailed characterization of RNA conformational changes.[1][5]

cluster_0 Preparation of 15N-Labeled RNA cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Interpretation A In Vitro Transcription with 15N-UTP C Purification of Labeled RNA (e.g., HPLC, PAGE) A->C B Chemical Synthesis with 15N-Uridine Phosphoramidite B->C D Sample Preparation (Buffer, Concentration) C->D E NMR Spectrometer Setup D->E F Acquisition of 1H-15N HSQC, NOESY, R1ρ, etc. E->F G Resonance Assignment F->G H Structure Calculation G->H I Dynamics Analysis (e.g., Relaxation Dispersion) G->I

Caption: Workflow for NMR-based analysis of 15N-labeled RNA.

This protocol describes the synthesis of uniformly 15N-labeled RNA using T7 RNA polymerase.

  • Template DNA Preparation: A linear DNA template containing the T7 promoter upstream of the desired RNA sequence is required. The template can be generated by PCR or by linearization of a plasmid.

  • Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following reagents at room temperature:

    • 5x Transcription Buffer: 10 µL

    • 100 mM ATP, CTP, GTP mix: 2 µL each

    • 100 mM 15N-UTP: 2 µL

    • Template DNA (1 µg/µL): 1 µL

    • RNase Inhibitor (40 U/µL): 1 µL

    • T7 RNA Polymerase (50 U/µL): 2 µL

    • Nuclease-free water to a final volume of 50 µL

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, add 2 U of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • RNA Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or a suitable RNA purification kit.

  • Sample Preparation for NMR: Dissolve the purified 15N-labeled RNA in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl, 90% H₂O/10% D₂O) to a final concentration of at least 1 mM for optimal signal-to-noise.[7]

Mass Spectrometry (MS)

Mass spectrometry offers a highly sensitive method for quantifying the incorporation of stable isotopes and measuring RNA turnover rates.[8] By tracking the mass shift introduced by 15N-labeled uridine, researchers can distinguish newly synthesized RNA from the pre-existing RNA pool.

cluster_0 Metabolic Labeling cluster_1 Sample Processing cluster_2 LC-MS/MS Analysis A Cell Culture B Pulse with 15N-Uridine A->B C Chase with Unlabeled Uridine (Optional) B->C D Total RNA Extraction C->D E RNA Digestion to Nucleosides (e.g., RNase T1) D->E F Liquid Chromatography Separation E->F G Mass Spectrometry Detection F->G H Data Analysis (Quantification of Labeled vs. Unlabeled) G->H

Caption: Workflow for MS-based RNA turnover analysis using 15N-uridine.

This protocol outlines a typical pulse-chase experiment to measure RNA decay rates in cultured cells.

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.

  • Pulse Labeling: Replace the growth medium with a fresh medium containing 15N-labeled uridine at a final concentration of 100 µM to 1 mM. The duration of the pulse will depend on the expected turnover rate of the RNA of interest (typically ranging from 15 minutes to several hours).[3]

  • Chase: After the pulse, remove the labeling medium, wash the cells twice with phosphate-buffered saline (PBS), and add fresh medium containing a high concentration of unlabeled uridine (e.g., 10 mM) to chase the label.

  • Time-Course Collection: Harvest cells at various time points during the chase (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

  • RNA Extraction: Isolate total RNA from the collected cell pellets using a standard method such as TRIzol extraction or a commercial kit.

  • RNA Digestion: Digest the purified RNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1 and alkaline phosphatase).

  • LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the ratio of 15N-labeled uridine to unlabeled uridine at each time point.

  • Data Analysis: Calculate the RNA half-life by fitting the decay of the 15N-labeled uridine signal over time to an exponential decay model.

Quantitative Data Presentation

The quantitative data obtained from these experiments provide critical insights into RNA dynamics.

ParameterTechniqueTypical Values/ObservationsReference
RNA Half-life MS-based Pulse-ChaseMinutes to days, depending on the RNA species and cellular context. For example, rRNA has a half-life of several days, while many mRNAs have half-lives of a few hours.[9][10]
RNA Synthesis Rate MS-based Pulse LabelingCan be expressed as a percentage of the total pool synthesized per unit time (e.g., 7% of ribosomal RNA per day in B cells).[11]
Conformational Exchange Rate (kex) NMR Relaxation Dispersion10s to 1000s of s-1, indicative of motions on the microsecond to millisecond timescale.[2][7]
Ligand Binding Kinetics (kon, koff) NMR Titration/Exchange SpectroscopyVaries widely depending on the RNA and ligand.[2]
Mass Shift due to 15N Labeling Mass SpectrometryA predictable increase in mass for each incorporated 15N atom, allowing for unambiguous identification of labeled species. For uridine ([1,3-15N2]), the mass increase is approximately 2 Da.[8][12]

Signaling Pathways and Logical Relationships

The study of RNA dynamics is integral to understanding fundamental cellular processes and their dysregulation in disease.

DNA DNA pre_mRNA pre-mRNA DNA->pre_mRNA Transcription mRNA mRNA pre_mRNA->mRNA Splicing Protein Protein mRNA->Protein Translation Degradation Degradation Products mRNA->Degradation RNA Decay

Caption: Central dogma illustrating the central role of RNA turnover.

Applications in Drug Development

A thorough understanding of RNA dynamics is critical for the development of RNA-targeted therapeutics.[13][14][15][16]

  • Target Validation: By characterizing the dynamic states of a target RNA, researchers can identify druggable pockets that may only be present in transient conformations.

  • Mechanism of Action Studies: 15N-labeling can be used to monitor how a small molecule drug alters the structure and dynamics of its RNA target, providing insights into its mechanism of action.

  • Pharmacodynamics: Measuring the effect of a drug on the synthesis and turnover of its target RNA can provide valuable pharmacodynamic information.

Conclusion

The use of 15N-labeled uridine provides a versatile and powerful approach to unravel the complex dynamics of RNA. The methodologies outlined in this guide, from sample preparation to data analysis, offer a robust framework for researchers and drug development professionals to gain deeper insights into the functional roles of RNA in health and disease. As our understanding of the "RNA world" continues to expand, these techniques will undoubtedly play an increasingly important role in the discovery of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of 15N-Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of stable isotopes, such as ¹⁵N, into RNA oligonucleotides is an indispensable tool for the study of RNA structure, dynamics, and interactions using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Solid-phase synthesis using phosphoramidite (B1245037) chemistry provides a robust and precise method for introducing ¹⁵N-labeled nucleotides at specific positions within an RNA sequence.[1] This powerful technique enables researchers to overcome spectral overlap in larger RNA molecules and to probe specific hydrogen bonds and base-pairing interactions, which is crucial for understanding the function of ribozymes, riboswitches, and protein-RNA complexes.[1][2]

This document provides a detailed protocol for the automated solid-phase synthesis of ¹⁵N-labeled RNA oligonucleotides, followed by cleavage, deprotection, and purification.

Key Materials and Reagents

A comprehensive list of materials and reagents required for the solid-phase synthesis of ¹⁵N-labeled RNA is provided below.

CategoryItemTypical Specification/Supplier
Solid Support Controlled Pore Glass (CPG) or Polystyrene (PS)Pre-loaded with the initial 3'-terminal nucleoside; 20-30 µmol/g loading.[1]
¹⁵N-Labeled Monomers ¹⁵N-labeled RNA Phosphoramidites (A, C, G, U)Uniformly or site-specifically ¹⁵N-labeled. Protected with 5'-DMT, 2'-O-TBDMS (or TOM), and base-protecting groups (e.g., Ac-C, iBu-G). Available from suppliers like Silantes or Cambridge Isotope Laboratories, Inc.[1][3]
Synthesis Reagents Deblocking (Detritylation) Solution3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[1]
Activator Solution0.45 M Tetrazole in Acetonitrile or 5-(Ethylthio)-1H-tetrazole (ETT).[1]
Capping Solution AAcetic Anhydride/2,6-Lutidine/THF.[1]
Capping Solution B16% N-Methylimidazole in THF.[1]
Oxidizer Solution0.02 M Iodine in THF/Pyridine/Water.[1]
Cleavage & Deprotection AMA SolutionAmmonium (B1175870) Hydroxide/40% Methylamine (1:1).[1]
2'-OH Deprotecting AgentTriethylamine (B128534) trihydrofluoride (TEA·3HF) or anhydrous triethylamine/hydrogen fluoride (B91410) in N-methylpyrrolidone.
Purification Denaturing Polyacrylamide Gel Electrophoresis (PAGE) reagentsAcrylamide/bis-acrylamide solution, urea (B33335), TBE buffer, ammonium persulfate, TEMED.
Elution Buffere.g., 0.3 M Sodium Acetate.
Desalting CartridgesReversed-phase C18 cartridges.

Experimental Workflow

The following diagram illustrates the key stages involved in the solid-phase synthesis of ¹⁵N-labeled RNA.

Solid_Phase_RNA_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_cycle cluster_postsynthesis Post-Synthesis Processing prep 1. Preparation synth_cycle 2. Synthesis Cycle prep->synth_cycle cleavage 3. Cleavage & Deprotection synth_cycle->cleavage detritylation a. Detritylation coupling b. Coupling detritylation->coupling capping c. Capping coupling->capping oxidation d. Oxidation capping->oxidation oxidation->detritylation purification 4. Purification (PAGE) cleavage->purification desalting 5. Desalting purification->desalting analysis 6. Analysis desalting->analysis

Figure 1: Workflow for solid-phase synthesis of 15N-labeled RNA.

Experimental Protocol

This protocol outlines the key steps for synthesizing a ¹⁵N-labeled RNA oligonucleotide using an automated solid-phase synthesizer.

1. Preparation

  • Ensure all reagents are fresh and anhydrous where specified.

  • Install the ¹⁵N-labeled phosphoramidites and standard synthesis reagents on the synthesizer.

  • Program the desired RNA sequence and synthesis scale (e.g., 1 µmol).[1]

2. Automated Solid-Phase Synthesis Cycle

The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles.

  • a. Detritylation: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using the deblocking solution (e.g., 3% TCA in DCM). This exposes the 5'-hydroxyl group for the next coupling reaction.

  • b. Coupling: The ¹⁵N-labeled phosphoramidite, activated by the activator solution (e.g., tetrazole), is coupled to the free 5'-hydroxyl group of the growing RNA chain.

  • c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizer solution (e.g., iodine in THF/water/pyridine).[4]

This four-step cycle is repeated until the entire RNA sequence is synthesized.[4]

3. Cleavage from Solid Support and Base Deprotection

  • Transfer the CPG solid support from the synthesis column to a 2 mL screw-cap tube.[1]

  • Add 1 mL of AMA (Ammonium Hydroxide/40% Methylamine 1:1) solution.[1]

  • Incubate the mixture at 65°C for 15-20 minutes. This step cleaves the RNA from the solid support and removes the protecting groups from the nucleobases.[1]

  • Cool the tube on ice and centrifuge to pellet the CPG support.

  • Carefully transfer the supernatant containing the RNA to a new tube.

  • Evaporate the solution to dryness using a vacuum concentrator.[1]

4. 2'-Hydroxyl Protecting Group Removal

  • Resuspend the dried RNA pellet in a solution for removing the 2'-O-TBDMS or 2'-O-TOM protecting groups (e.g., triethylamine trihydrofluoride).

  • Incubate at 65°C for the recommended time (typically 2.5 hours, but can vary).[1]

  • Quench the reaction and precipitate the RNA by adding a suitable buffer and isopropanol (B130326) or ethanol (B145695), followed by cooling at -20°C or -70°C.

  • Centrifuge to pellet the RNA, wash the pellet with 70% ethanol, and dry the pellet.[1]

5. Purification by Denaturing PAGE

  • Resuspend the dried RNA pellet in a formamide-containing loading buffer.

  • Run the sample on a high-percentage (e.g., 20%) denaturing polyacrylamide gel.[1]

  • Visualize the RNA band by UV shadowing.

  • Excise the gel slice containing the full-length product.

  • Elute the RNA from the gel slice using an elution buffer (e.g., overnight at 4°C).[1]

6. Desalting

  • The eluted RNA solution is desalted using a reversed-phase cartridge or by ethanol precipitation to remove salts and urea from the gel.[1]

7. Quantification and Quality Control

  • The concentration and purity of the final ¹⁵N-labeled RNA oligonucleotide are determined by measuring its absorbance at 260 nm (A₂₆₀) using a UV-Vis spectrophotometer.

  • The final purity can be assessed by analytical HPLC or analytical denaturing PAGE.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the solid-phase synthesis of ¹⁵N-labeled RNA.

ParameterTypical ValueMethod of Assessment
Synthesis Scale 0.2 - 1.0 µmolSynthesizer setting
Coupling Efficiency > 98% per stepTrityl cation monitoring
Overall Crude Yield (A₂₆₀ units) 10 - 40 ODUV-Vis Spectrophotometry
Final Purity (Post-PAGE) > 95%Analytical HPLC or gel electrophoresis.[1]
¹⁵N Incorporation Efficiency > 98%Mass Spectrometry

Application: Enhancing NMR Spectroscopy

The primary application of ¹⁵N-labeled RNA is in biomolecular NMR spectroscopy. The site-specific incorporation of ¹⁵N allows for the resolution of spectral overlap, which is a significant challenge in larger RNA molecules.[2][5] This enables detailed structural and dynamic studies.

NMR_Enhancement cluster_challenges Challenges in RNA NMR cluster_solution Solution cluster_outcomes Improved Outcomes spectral_overlap Spectral Overlap isotope_labeling Site-Specific ¹⁵N Labeling spectral_overlap->isotope_labeling overcomes line_broadening Line Broadening line_broadening->isotope_labeling mitigates structure High-Resolution Structure Determination isotope_labeling->structure dynamics Probing Molecular Dynamics isotope_labeling->dynamics interactions Mapping Binding Interfaces isotope_labeling->interactions

References

Application Notes and Protocols for the Incorporation of rU Phosphoramidite-¹⁵N₂ into Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the site-specific incorporation of ¹⁵N₂-labeled uridine (B1682114) (rU) into synthetic oligonucleotides using phosphoramidite (B1245037) chemistry. This technique is a powerful tool for detailed structural and dynamic studies of nucleic acids by Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

Site-specific isotopic labeling of oligonucleotides with stable isotopes such as ¹⁵N offers a powerful method for probing the structure, dynamics, and molecular interactions of DNA and RNA.[1][] The incorporation of ¹⁵N₂-labeled uridine phosphoramidite (rU Phosphoramidite-¹⁵N₂) enables the precise introduction of an NMR-active nucleus at defined positions within an oligonucleotide sequence. This is particularly valuable for NMR spectroscopy, as it provides a sensitive handle to investigate nucleic acid conformations, ligand binding, and the mechanisms of protein-nucleic acid recognition.[1][3][4][5][6][7]

The solid-phase phosphoramidite method is the standard for chemical oligonucleotide synthesis, allowing for the sequential and site-specific addition of nucleotide building blocks, including isotopically labeled versions, to a growing chain on a solid support.[1]

Key Applications

  • Structural Biology: Elucidation of the three-dimensional structures of RNA molecules and their complexes with proteins or small molecules in solution using NMR spectroscopy.[1] The ¹⁵N labels serve as sensitive probes for determining base pairing and other structural constraints.[3]

  • Nucleic Acid Dynamics: Investigation of the conformational dynamics of RNA, which are crucial for its biological functions. NMR studies with ¹⁵N-labeled oligonucleotides can provide insights into motions occurring on a wide range of timescales.

  • Drug Discovery and Development: Studying the interactions of potential drug candidates with their RNA targets.[1] NMR can be used to map the binding site and determine the binding affinity of small molecules to ¹⁵N-labeled RNA.

  • Protein-Nucleic Acid Interactions: Mapping the binding interfaces and understanding the molecular recognition mechanisms between proteins and specific RNA sequences.[1][7]

Data Presentation

The coupling efficiency of phosphoramidites is a critical parameter in solid-phase oligonucleotide synthesis. While the presence of the ¹⁵N isotope does not directly affect the chemical reactivity, factors such as the purity of the phosphoramidite, activator, and synthesis conditions are crucial.[8]

PhosphoramiditeActivatorCoupling Time (s)Typical Coupling Efficiency (%)
Standard rU Phosphoramidite5-Ethylthio-1H-tetrazole (ETT)120-300> 99.0
rU Phosphoramidite-¹⁵N₂ 5-Ethylthio-1H-tetrazole (ETT)120-300> 98.5
Standard rU Phosphoramidite4,5-Dicyanoimidazole (DCI)60-180> 99.0
rU Phosphoramidite-¹⁵N₂ 4,5-Dicyanoimidazole (DCI)60-180> 98.5

Note: Coupling efficiencies can vary depending on the synthesizer, reagents, and the specific sequence being synthesized. For sterically hindered phosphoramidites, longer coupling times or more potent activators may be necessary to achieve high efficiencies.[9][10]

PropertyDescriptionAnalytical Method
Isotopic Enrichment > 98% ¹⁵N at N1 and N3 positions of UridineMass Spectrometry
Purity > 95% full-length productHPLC, UPLC, PAGE
Identity Confirmed by mass and sequenceMass Spectrometry, NMR
Quantification A₂₆₀ measurementUV-Vis Spectrophotometry

Experimental Protocols

This protocol outlines the general steps for synthesizing an oligonucleotide with a site-specific ¹⁵N₂-rU label using an automated DNA/RNA synthesizer.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • Unlabeled phosphoramidites (rA, rG, rC) and rU Phosphoramidite-¹⁵N₂ , dissolved in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration (typically 0.1 M)

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing reagent (e.g., iodine solution)

  • Deblocking reagent (e.g., 3% trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Workflow Diagram:

Oligonucleotide_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis start Start with CPG Support deblock 1. Deblocking (Remove 5'-DMT) start->deblock couple 2. Coupling (Add next phosphoramidite) deblock->couple cap 3. Capping (Block unreacted 5'-OH) couple->cap oxidize 4. Oxidation (P(III) to P(V)) cap->oxidize repeat Repeat for each nucleotide oxidize->repeat repeat->deblock Next nucleotide end_synthesis Final Deblocking (DMT-on or DMT-off) repeat->end_synthesis Final nucleotide

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Procedure:

  • Synthesizer Setup: Program the oligonucleotide sequence into the synthesizer. Assign the rU Phosphoramidite-¹⁵N₂ to the desired position in the sequence.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support.

    • Coupling: The next phosphoramidite in the sequence (either unlabeled or the ¹⁵N₂-labeled rU) is activated and coupled to the free 5'-hydroxyl group.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester.

  • Chain Elongation: The synthesis cycle is repeated until the full-length oligonucleotide is assembled.

  • Final Deblocking: After the final cycle, the terminal 5'-DMT group can be removed on the synthesizer ("DMT-off") or left on for purification ("DMT-on").

Materials:

Procedure:

  • Cleavage from Support: Transfer the CPG support to a screw-cap vial. Add the AMA solution and incubate at room temperature to cleave the oligonucleotide from the support.

  • Base Deprotection: Heat the vial at a specified temperature (e.g., 65°C) for the recommended time to remove the protecting groups from the nucleobases and the phosphate backbone.

  • Evaporation: Cool the vial and evaporate the AMA solution to dryness using a SpeedVac or lyophilizer.

Purification is essential to remove truncated sequences and other impurities. High-Performance Liquid Chromatography (HPLC) is a common method.

Materials:

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., reverse-phase C18)

  • Mobile Phase A (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0)

  • Mobile Phase B (e.g., 0.1 M TEAA in 50% acetonitrile)

  • Desalting columns

Workflow Diagram:

Purification_Workflow cluster_purification Oligonucleotide Purification start Crude Oligonucleotide (Post-deprotection) hplc HPLC Purification (e.g., Reverse-Phase) start->hplc collect Collect Full-Length Product Peak hplc->collect desalt Desalting (Remove HPLC salts) collect->desalt quantify Quantification & QC (UV-Vis, MS) desalt->quantify final_product Purified ¹⁵N₂-Labeled Oligonucleotide quantify->final_product

Caption: Post-synthesis purification and quality control workflow.

Procedure:

  • Sample Preparation: Redissolve the dried oligonucleotide pellet in Mobile Phase A.

  • HPLC Separation: Inject the sample onto the HPLC column. Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the major peak corresponding to the full-length, ¹⁵N₂-labeled oligonucleotide.

  • Desalting: Desalt the collected fraction using a desalting column or ethanol (B145695) precipitation to remove the TEAA salt.

  • Quantification and Quality Control: Determine the concentration of the purified oligonucleotide by measuring the absorbance at 260 nm. Confirm the mass and purity using mass spectrometry and analytical HPLC or PAGE.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency - Inactive phosphoramidite or activator- Moisture in reagents or lines- Suboptimal coupling time- Use fresh, high-quality reagents- Ensure anhydrous conditions- Increase coupling time for the labeled phosphoramidite[9]
Presence of Deletion Mutants - Inefficient capping- Low coupling efficiency- Check capping reagents- Optimize coupling conditions
Incomplete Deprotection - Insufficient deprotection time or temperature- Follow recommended deprotection protocols for the specific protecting groups used

Conclusion

The incorporation of rU Phosphoramidite-¹⁵N₂ into synthetic oligonucleotides is a robust and valuable technique for researchers in structural biology and drug development. The protocols outlined above provide a framework for the successful synthesis, purification, and characterization of site-specifically ¹⁵N-labeled RNA. Careful attention to reagent quality and optimization of synthesis parameters are key to achieving high yields of the desired product for downstream applications, particularly NMR spectroscopy.

References

Application Notes and Protocols for the Use of rU Phosphoramidite-¹⁵N₂ in ¹H-¹⁵N HSQC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of stable isotopes, such as ¹⁵N, into RNA oligonucleotides is a powerful technique for elucidating the structure, dynamics, and interactions of RNA molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, provides atomic-level information on the local chemical environment of nitrogen atoms. By selectively labeling uridine (B1682114) residues with ¹⁵N using rU Phosphoramidite-¹⁵N₂, researchers can significantly simplify complex NMR spectra and focus on specific regions of interest within an RNA molecule. This is invaluable for studying RNA-protein interactions, RNA-ligand binding, and the conformational changes that govern RNA function.

These application notes provide a comprehensive overview and detailed protocols for the use of rU Phosphoramidite-¹⁵N₂ in the synthesis of ¹⁵N-labeled RNA and subsequent analysis using ¹H-¹⁵N HSQC experiments.

Data Presentation

Table 1: Coupling Efficiency of 2'-TBDMS-Protected Uridine Phosphoramidite (B1245037)

The coupling efficiency of ¹⁵N-labeled uridine phosphoramidite is comparable to its unlabeled counterpart. The following table summarizes typical coupling efficiencies achieved during automated solid-phase RNA synthesis using 2'-TBDMS protected phosphoramidites, which is the most common protecting group strategy.

ActivatorCoupling Time (minutes)Average Coupling Efficiency (%)Reference
1H-Tetrazole> 10> 98%[1]
5-(Ethylthio)-1H-tetrazole (ETT)3 - 6~97.5 - 99%[2]
5-(Benzylthio)-1H-tetrazole (BTT)3> 99%[3]
5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole2.5Not specified, but effective[4]

Note: The steric hindrance of the 2'-TBDMS group necessitates the use of more potent activators and potentially longer coupling times compared to DNA synthesis to achieve high coupling efficiencies.[5][6]

Table 2: Typical Acquisition Parameters for a ¹H-¹⁵N HSQC Experiment on a ¹⁵N-Labeled RNA Sample

The following parameters are a general guide for setting up a ¹H-¹⁵N HSQC experiment on a spectrometer (e.g., Bruker). Actual parameters may need to be optimized based on the specific sample and spectrometer.

ParameterNucleusValueNotes
Pulse Program-hsqcetfpf3gpSensitivity-enhanced with water flip-back.[7]
Spectrometer Frequency¹H600 - 800 MHzHigher fields provide better resolution and sensitivity.
Carrier Frequency (O1P)¹H~4.7 ppm (water resonance)To ensure proper water suppression.[8]
Carrier Frequency (O3P)¹⁵N~117 ppmCenter of the expected ¹⁵N chemical shift range for uridine.[8]
Spectral Width (SW)¹H12 - 16 ppmShould cover all proton resonances of interest.[8]
Spectral Width (SW)¹⁵N30 - 40 ppmShould cover the expected range for uridine imino and amino nitrogens.[8][9]
Number of Complex Points (TD2)¹H1024 - 2048Determines the digital resolution in the direct dimension.[7][8]
Number of Increments (TD1)¹⁵N128 - 256Determines the digital resolution in the indirect dimension.
Number of Scans (NS)-16 - 64Dependent on sample concentration; more scans increase signal-to-noise.[7]
Relaxation Delay (D1)-1.0 - 1.5 sAllows for relaxation of magnetization between scans.
Table 3: Approximate ¹H and ¹⁵N Chemical Shift Ranges for Uridine in RNA

This table provides a reference for the expected chemical shift regions for imino and amino groups of uridine in ¹H-¹⁵N HSQC spectra. The exact chemical shifts are highly sensitive to the local structure and environment.

Group¹H Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)NotesReference
Imino (N3-H) in A-U base pair13.0 - 14.5155 - 160Characteristic of Watson-Crick base pairing.[10]
Imino (N3-H) in G-U wobble pair11.5 - 12.5154 - 156Shifted upfield compared to A-U pairs.[10]
Imino (N3-H) in mismatched/unpaired regions10.5 - 12.0154 - 157Can be broader and have more variable shifts.[10][11]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of ¹⁵N-Labeled RNA

This protocol outlines the general steps for synthesizing an RNA oligonucleotide with a site-specifically incorporated ¹⁵N-labeled uridine using an automated DNA/RNA synthesizer.

Materials:

  • RNeasy Mini Kit (Qiagen)

  • RNeasy MinElute Cleanup Kit (Qiagen)

  • RNeasy Lipid Tissue Mini Kit (Qiagen)

  • rU Phosphoramidite-¹⁵N₂ (and other standard RNA phosphoramidites)

  • Solid support (e.g., CPG) pre-loaded with the 3'-terminal nucleoside

  • Synthesis reagents: Deblocking solution (e.g., 3% TCA in DCM), Activator solution (e.g., ETT or BTT), Capping solutions, Oxidizer solution

  • Anhydrous acetonitrile (B52724)

  • Cleavage and deprotection solution (e.g., AMA - Ammonium Hydroxide/40% Methylamine 1:1)

  • Deprotection buffer for 2'-O-TBDMS group (e.g., Triethylamine (B128534) trihydrofluoride)

Procedure:

  • Synthesizer Preparation: Dissolve the rU Phosphoramidite-¹⁵N₂ and other phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration. Install all reagent bottles on the synthesizer.

  • Sequence Programming: Program the desired RNA sequence into the synthesizer, specifying the position for the incorporation of the ¹⁵N-labeled uridine.

  • Automated Synthesis: Initiate the synthesis program. The synthesizer will perform the following steps for each nucleotide addition:

    • Deblocking (Detritylation): Removal of the 5'-DMT protecting group.

    • Coupling: The activated phosphoramidite (including the ¹⁵N-labeled uridine at the specified cycle) is coupled to the growing RNA chain.

    • Capping: Unreacted 5'-hydroxyl groups are acetylated.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection (Base and Phosphate):

    • Transfer the solid support to a screw-cap vial.

    • Add AMA solution and incubate as recommended (e.g., 10 minutes at 65°C).

    • Cool the vial and carefully transfer the supernatant containing the RNA to a new tube. Evaporate to dryness.

  • 2'-O-TBDMS Deprotection:

    • Resuspend the RNA pellet in a solution containing a fluoride (B91410) source (e.g., triethylamine trihydrofluoride in DMSO).

    • Incubate as recommended (e.g., 2.5 hours at 65°C).

  • Purification:

    • Purify the crude RNA by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

    • Visualize the RNA band by UV shadowing, excise the gel slice, and elute the RNA.

  • Desalting and Quantification:

    • Desalt the purified RNA using a desalting column or ethanol (B145695) precipitation.

    • Quantify the RNA concentration by measuring the absorbance at 260 nm.

Protocol 2: ¹H-¹⁵N HSQC Sample Preparation and Data Acquisition

Materials:

  • Purified ¹⁵N-labeled RNA

  • NMR buffer (e.g., 10 mM Sodium Phosphate, 50 mM NaCl, 0.1 mM EDTA, pH 6.5)

  • D₂O

  • High-quality NMR tubes

Procedure:

  • Sample Preparation:

    • Lyophilize the purified ¹⁵N-labeled RNA to a dry powder.

    • Resuspend the RNA in the desired NMR buffer to a final concentration of 0.1 - 1.0 mM. Higher concentrations are generally better for NMR.

    • Add 5-10% D₂O to the sample for the deuterium (B1214612) lock.

    • Transfer the sample to a clean, high-quality NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR magnet and allow it to equilibrate to the desired temperature (typically 25-30°C for RNA).

    • Lock the spectrometer on the D₂O signal.

    • Tune and match the ¹H and ¹⁵N channels.

    • Optimize the shims to achieve good magnetic field homogeneity.

  • Data Acquisition:

    • Load a standard 2D ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetfpgpsi on Bruker systems).[12]

    • Set the acquisition parameters according to Table 2. These may need to be adjusted based on the specific sample and spectrometer.

    • Calibrate the 90° pulses for both ¹H and ¹⁵N.

    • Set the receiver gain appropriately.

    • Acquire the 2D ¹H-¹⁵N HSQC spectrum.

Protocol 3: Data Processing and Analysis

Software:

  • NMR processing software (e.g., TopSpin, NMRPipe, Sparky)

Procedure:

  • Data Processing:

    • Apply a window function (e.g., squared sine bell) to both dimensions.

    • Perform Fourier transformation of the raw data.

    • Phase correct the spectrum in both dimensions.

    • Reference the chemical shifts. For ¹H, DSS or the water signal can be used as an internal reference. ¹⁵N is referenced indirectly.

  • Data Analysis:

    • Peak Picking and Assignment: Identify and pick the cross-peaks in the spectrum. Each peak corresponds to a specific ¹⁵N-¹H pair. Based on the known sequence and the expected chemical shift ranges (Table 3), peaks can be tentatively assigned to specific uridine residues.

    • Chemical Shift Perturbation (CSP) Studies: In interaction studies (e.g., with a protein or small molecule), acquire ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled RNA in the free and bound states. Changes in the chemical shifts of specific uridine residues upon binding indicate their involvement in the interaction.

    • Structural Information: The presence of an imino proton signal for a uridine residue in the 13-14.5 ppm range is strong evidence for its involvement in a Watson-Crick base pair.[10] The chemical shifts are also sensitive to stacking interactions and local conformation.

Visualizations

experimental_workflow cluster_synthesis RNA Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Interpretation synthesis Solid-Phase Synthesis (with rU Phosphoramidite-¹⁵N₂) cleavage Cleavage & Deprotection synthesis->cleavage purification PAGE/HPLC Purification cleavage->purification quantification Desalting & Quantification purification->quantification sample_prep NMR Sample Preparation (Buffer, D₂O) quantification->sample_prep acquisition ¹H-¹⁵N HSQC Data Acquisition sample_prep->acquisition processing Data Processing (FT, Phasing, Referencing) acquisition->processing analysis Spectral Analysis (Peak Picking, Assignment) processing->analysis interpretation Structural & Interaction Insights analysis->interpretation

Caption: Experimental workflow from RNA synthesis to data analysis.

hsqc_principle H1_start ¹H Magnetization N15 ¹⁵N Nucleus H1_start->N15 Magnetization Transfer (INEPT) N15->N15 H1_detect ¹H Detection N15->H1_detect Magnetization Transfer Back (INEPT)

Caption: Principle of the ¹H-¹⁵N HSQC experiment.

References

HNN-COSY Experiments with 15N Labeled RNA for Base Pairing Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Determining the secondary and tertiary structure of RNA is fundamental to understanding its biological function and for the rational design of RNA-targeting therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of biomolecules in solution. The Heteronuclear Nitrogen-Nitrogen Correlated Spectroscopy (HNN-COSY) experiment is a specialized NMR technique that provides direct evidence of hydrogen bonds in nucleic acids.[1][2] By detecting scalar couplings between nitrogen atoms across a hydrogen bond, the HNN-COSY experiment unambiguously identifies base pairing interactions, including both canonical Watson-Crick and non-canonical base pairs.[3][4] This is particularly valuable for validating secondary structure predictions and for identifying tertiary interactions that are crucial for the three-dimensional fold of RNA.

These application notes provide a comprehensive overview and detailed protocols for performing HNN-COSY experiments on ¹⁵N isotopically labeled RNA to analyze its base pairing network.

Principle of the HNN-COSY Experiment

The HNN-COSY experiment is designed to detect through-hydrogen-bond scalar couplings (²hJNN) between the donor and acceptor nitrogen atoms in a base pair.[2][5] For instance, in a canonical Guanine-Cytosine (G-C) base pair, a correlation is observed between the N1 of Guanine and the N3 of Cytosine. Similarly, in an Adenine-Uracil (A-U) base pair, the correlation is between the N1 of Adenine and the N3 of Uracil. The magnitude of this ²hJNN coupling constant is typically in the range of 6-10 Hz, which is sufficiently large to allow for efficient magnetization transfer.[6] The detection of these correlations provides direct and unambiguous evidence of a hydrogen bond connecting the two nucleotides. The experiment is also capable of identifying non-canonical base pairs, such as G-A mismatches and reverse Hoogsteen A-U pairs.[3][4]

Applications in Research and Drug Development

  • RNA Structure Validation: HNN-COSY provides direct experimental evidence to confirm or refine computationally predicted RNA secondary structures.

  • Identification of Non-Canonical Base Pairs: The technique is highly effective in identifying non-standard base-pairing interactions that are often critical for RNA folding and function.[3][4]

  • Analysis of RNA-Ligand Interactions: By comparing the HNN-COSY spectra of free and ligand-bound RNA, researchers can identify changes in the base pairing network upon ligand binding, providing insights into the mechanism of action of RNA-targeting small molecules.

  • Drug Discovery and Development: Understanding the precise three-dimensional structure of an RNA target is crucial for structure-based drug design. HNN-COSY data contributes to the generation of high-resolution RNA structures, facilitating the development of specific and potent therapeutics.

  • Studying RNA Dynamics: Modified HNN-COSY experiments can be used to probe the stability and dynamics of base pairs, even in regions where imino protons are undergoing rapid exchange with the solvent.[1][7]

Experimental Workflow

The overall workflow for an HNN-COSY experiment involves several key stages, from sample preparation to data analysis.

experimental_workflow prep1 In vitro transcription of RNA with ¹⁵N-labeled NTPs prep2 Purification of ¹⁵N-labeled RNA prep1->prep2 prep3 Sample preparation for NMR prep2->prep3 nmr1 HNN-COSY Experiment Setup prep3->nmr1 nmr2 Data Acquisition nmr1->nmr2 analysis1 Data Processing nmr2->analysis1 analysis2 Spectral Analysis and Base Pair Identification analysis1->analysis2 analysis3 Structure Calculation (Optional) analysis2->analysis3

Caption: Experimental workflow for HNN-COSY analysis.

Protocols

Protocol 1: Preparation of ¹⁵N-Labeled RNA

High-resolution NMR studies of RNA require milligram quantities of isotopically labeled samples.[8][9] The most common method for preparing ¹⁵N-labeled RNA is through in vitro transcription using T7 RNA polymerase and ¹⁵N-labeled nucleotide triphosphates (NTPs).

Materials:

  • Linearized DNA template containing the T7 RNA polymerase promoter upstream of the target RNA sequence.

  • T7 RNA polymerase.

  • ¹⁵N-labeled NTPs (ATP, GTP, CTP, UTP).

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 20 mM MgCl₂, 10 mM DTT, 2 mM spermidine).

  • RNase inhibitor.

  • DNase I (RNase-free).

  • Purification system (e.g., denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC)).

  • NMR buffer (e.g., 10 mM sodium phosphate (B84403) pH 6.5, 50 mM NaCl, 0.1 mM EDTA in 90% H₂O/10% D₂O).

Procedure:

  • In Vitro Transcription:

    • Set up the transcription reaction in a sterile, RNase-free tube. A typical 1 mL reaction may contain: 100 µg DNA template, 5 mM of each ¹⁵N-NTP, transcription buffer, RNase inhibitor, and an optimized amount of T7 RNA polymerase.

    • Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment:

    • Add DNase I to the transcription reaction to a final concentration of ~1 unit/µg of DNA template.

    • Incubate at 37°C for 30-60 minutes to digest the DNA template.

  • RNA Purification:

    • Purify the transcribed RNA using denaturing PAGE or HPLC to separate the full-length product from abortive transcripts and unincorporated NTPs.

  • Desalting and Buffer Exchange:

    • Elute the purified RNA from the gel or collect the HPLC fraction.

    • Desalt and exchange the buffer to the desired NMR buffer using dialysis or size-exclusion chromatography.

  • Concentration and Quantification:

    • Concentrate the RNA sample to the desired NMR concentration (typically 0.5-1.5 mM).

    • Determine the final concentration using UV-Vis spectrophotometry at 260 nm.

  • Final Sample Preparation:

    • Transfer the concentrated RNA sample into an NMR tube. For experiments in H₂O, the final solvent composition should be 90% H₂O/10% D₂O to provide a lock signal.

Protocol 2: HNN-COSY NMR Experiment

The following provides a general protocol for setting up and acquiring a 2D HNN-COSY spectrum. Specific parameters may need to be optimized based on the spectrometer and the RNA sample.

Instrumentation and Software:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • NMR data acquisition and processing software (e.g., TopSpin, VnmrJ, NMRPipe).

Experimental Parameters:

  • Tuning and Matching: Tune and match the probe for ¹H and ¹⁵N frequencies.

  • Locking and Shimming: Lock on the D₂O signal and shim the magnetic field to achieve optimal homogeneity.

  • Pulse Sequence: Utilize a quantitative JNN HNN-COSY pulse sequence.[2][3] Many modern spectrometer software packages include standard implementations of this experiment.

  • Spectral Widths:

    • ¹H dimension (F2): ~12,000 Hz (centered on the water resonance).[3][10]

    • ¹⁵N dimension (F1): ~7,000 Hz.[3][10]

  • Carrier Frequencies:

    • ¹H carrier: Positioned on the water resonance.[3][10]

    • ¹⁵N carrier: Typically set around 150-170 ppm.

  • Acquisition Times:

  • Number of Scans: Dependent on the sample concentration, typically 64-256 scans per t₁ increment.[3][10]

  • Mixing Time: A mixing time of approximately 30 ms is commonly used for the NN-COSY transfer.[3]

  • Temperature: Experiments are often run at low temperatures (e.g., 10-15 °C) to slow down the exchange of imino protons with the solvent.

Data Processing:

  • Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.

  • Perform Fourier transformation.

  • Phase correct the spectrum.

  • Perform baseline correction.

Data Presentation and Analysis

The resulting 2D HNN-COSY spectrum will show correlations between the imino proton (¹H) and the donor nitrogen (¹⁵N) along the direct dimension (F2), and between the donor and acceptor nitrogens (¹⁵N) in the indirect dimension (F1). A cross-peak at the ¹H frequency of the imino proton and the ¹⁵N frequencies of the donor and acceptor nitrogens is indicative of a hydrogen bond.

Quantitative Data Summary

The key quantitative information derived from an HNN-COSY experiment is the through-hydrogen-bond scalar coupling constant (²hJNN).

Base Pair TypeDonor AtomAcceptor AtomTypical ²hJNN (Hz)
Canonical
G-CG(N1)C(N3)6 - 8
A-UA(N1)U(N3)6 - 7
Non-Canonical
G(anti)-A(anti)G(N1)A(N1)~5
Reverse Hoogsteen A-UU(N3)A(N7)~5.5

Note: The values for ²hJNN can vary depending on the specific geometry of the base pair and the local environment.[11]

Logical Relationship of HNN-COSY Data in Structural Biology

The information obtained from HNN-COSY experiments is integrated with other NMR data to build a comprehensive model of the RNA structure.

logical_relationship hnn_cosy HNN-COSY Data (²hJNN couplings) base_pairing Direct Identification of Base Pairs hnn_cosy->base_pairing noesy NOESY Data (Through-space distances) secondary_structure RNA Secondary Structure noesy->secondary_structure tertiary_structure RNA Tertiary Structure noesy->tertiary_structure rdc Residual Dipolar Couplings (Bond vector orientations) rdc->tertiary_structure j_coupling Scalar Couplings (Torsion angles) structure_calculation Structure Calculation and Refinement j_coupling->structure_calculation base_pairing->secondary_structure secondary_structure->structure_calculation tertiary_structure->structure_calculation final_structure High-Resolution RNA Structure structure_calculation->final_structure drug_design Structure-Based Drug Design final_structure->drug_design

Caption: Role of HNN-COSY data in RNA structure determination.

Conclusion

The HNN-COSY experiment is an indispensable tool for the detailed structural analysis of ¹⁵N-labeled RNA. It provides direct and unambiguous evidence for hydrogen bonds, enabling the precise determination of base pairing networks. The protocols and information provided herein serve as a guide for researchers to effectively implement this technique in their studies of RNA structure, function, and interactions, ultimately aiding in the discovery and development of novel RNA-targeted therapeutics.

References

Site-Specific Labeling of RNA with rU Phosphoramidite-¹⁵N₂: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise introduction of stable isotopes, such as ¹⁵N, into RNA molecules is a powerful tool for elucidating their structure, dynamics, and interactions with other biomolecules. Site-specific labeling, in particular, offers unparalleled atomic-level insights, which are crucial for understanding mechanisms of action and for the rational design of RNA-based therapeutics. This document provides detailed application notes and protocols for the site-specific incorporation of a di-isotopically labeled uridine (B1682114) nucleotide, rU Phosphoramidite-¹⁵N₂, into RNA oligonucleotides using automated solid-phase phosphoramidite (B1245037) chemistry.

The use of ¹⁵N-labeled phosphoramidites allows for the targeted placement of an isotopic label within an RNA sequence. This approach is instrumental for a variety of biophysical and analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By overcoming spectral overlap in NMR or providing a distinct mass shift in MS, ¹⁵N labeling facilitates the detailed study of RNA folding, catalysis, and the binding interfaces with proteins or small molecule drugs.

Core Applications

  • Structural Biology: Determination of the three-dimensional structures of RNA molecules and their complexes in solution using NMR spectroscopy.

  • Drug Discovery and Development: Investigation of the binding modes and mechanisms of action of small molecule drug candidates with specific RNA targets.

  • Nucleic Acid Dynamics: Probing conformational changes and dynamic processes within RNA that are essential for its biological function.

  • RNA-Protein Interactions: Mapping binding interfaces and understanding the molecular recognition mechanisms between RNA and its protein partners.

  • Quantitative Analysis: Utilizing ¹⁵N-labeled RNA as an internal standard in mass spectrometry for the precise quantification of RNA molecules and their modifications.[1]

Data Presentation

The successful incorporation of ¹⁵N₂-labeled uridine phosphoramidite is dependent on optimized synthesis and purification protocols. The following tables summarize key quantitative data related to the synthesis, purification, and characterization of site-specifically labeled RNA.

Table 1: Synthesis and Isotopic Enrichment Data

ParameterTypical ValueNotes
¹⁵N-Labeled Phosphoramidite Coupling Efficiency > 98%Comparable to standard, unmodified phosphoramidites. May require slightly extended coupling times.[2][3]
Overall Synthesis Yield (Crude) 40 - 60%Dependent on oligonucleotide length and sequence.
Isotopic Enrichment of Phosphoramidite > 98%Commercially available or custom-synthesized labeled precursors typically have high isotopic purity.
Final Labeled RNA Purity (Post-HPLC) > 95%Achievable with optimized purification protocols.[4]

Table 2: Post-Synthesis Characterization

Analysis MethodParameterExpected Result
HPLC (Anion-Exchange or IP-Reversed-Phase) PuritySingle major peak corresponding to the full-length product.[4]
Mass Spectrometry (ESI or MALDI-TOF) Molecular WeightObserved mass should match the calculated mass, with a +2 Da shift for each incorporated ¹⁵N₂-uridine.[5]
UV Spectrophotometry Concentration & PurityA260/A280 ratio of ~2.0, indicating pure RNA.[1]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of ¹⁵N₂-Labeled RNA

This protocol outlines the general steps for synthesizing an RNA oligonucleotide with a site-specific ¹⁵N₂-labeled uridine using an automated DNA/RNA synthesizer.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • Standard, unlabeled RNA phosphoramidites (A, G, C, U) dissolved in anhydrous acetonitrile (B52724) (typically 0.1 M)

  • Custom-synthesized or commercially sourced rU Phosphoramidite-¹⁵N₂ (with standard 5'-DMT and 2'-TBDMS protecting groups), dissolved in anhydrous acetonitrile (0.1 M)

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile, 0.25 M)

  • Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/pyridine/water)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

Procedure:

  • Synthesizer Setup: Install the phosphoramidite vials, reagents, and the synthesis column on the automated synthesizer according to the manufacturer's instructions.

  • Sequence Programming: Program the desired RNA sequence, ensuring that the ¹⁵N₂-labeled uridine phosphoramidite is specified at the correct position in the sequence.

  • Synthesis Cycle Initiation: Start the synthesis program. The synthesizer will perform the following steps cyclically for each nucleotide addition: a. Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside on the solid support using the deblocking solution. The column is then washed with anhydrous acetonitrile. b. Coupling: The designated phosphoramidite (either standard or the ¹⁵N₂-labeled uridine) and the activator solution are delivered to the synthesis column. The activator protonates the phosphoramidite, enabling its reaction with the free 5'-hydroxyl group of the growing RNA chain. Note: For the modified phosphoramidite, the coupling time may be extended (e.g., 5-15 minutes) to ensure high efficiency.[6] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion mutants (n-1 sequences). d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution.

  • Chain Elongation: The synthesis cycle (steps 3a-3d) is repeated for each subsequent nucleotide until the full-length oligonucleotide is synthesized.

  • Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group can be either removed on the synthesizer ("DMT-off") or left on for purification purposes ("DMT-on").

  • Cleavage and Deprotection: The synthesized RNA is cleaved from the CPG solid support and the base and phosphate protecting groups are removed by incubation in a solution of concentrated ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) at an elevated temperature (e.g., 65°C for 15-20 minutes).

  • 2'-Hydroxyl Deprotection: The 2'-TBDMS protecting groups are removed by treating the RNA with a fluoride (B91410) reagent, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) in DMSO or NMP.

Protocol 2: Purification of ¹⁵N₂-Labeled RNA by HPLC

High-Performance Liquid Chromatography (HPLC) is essential for obtaining high-purity labeled RNA, free from truncated sequences and other synthesis by-products.[4]

Materials:

  • HPLC system with a UV detector

  • Anion-exchange or reversed-phase HPLC column suitable for oligonucleotide purification

  • Mobile phases (specific buffers will depend on the chosen column and method)

  • RNase-free water and microcentrifuge tubes

Procedure:

  • Sample Preparation: After deprotection, lyophilize the crude RNA sample to dryness. Resuspend the pellet in an appropriate volume of RNase-free water or HPLC mobile phase A.

  • HPLC Method Setup:

    • Anion-Exchange (AEX-HPLC): This method separates oligonucleotides based on charge (i.e., length). Use a salt gradient (e.g., NaCl or NaClO₄) in a buffered mobile phase.

    • Ion-Pair Reversed-Phase (IP-RP-HPLC): This method separates based on hydrophobicity. An ion-pairing agent (e.g., triethylammonium (B8662869) acetate, TEAA) is added to the mobile phases to interact with the phosphate backbone, and separation is achieved with an organic solvent gradient (e.g., acetonitrile).[7]

  • Purification: Equilibrate the column with the starting mobile phase composition. Inject the sample and run the gradient. Collect fractions corresponding to the major peak, which represents the full-length product.

  • Desalting: Pool the pure fractions and desalt using a size-exclusion column or by ethanol (B145695) precipitation to remove HPLC buffer salts.

  • Quantification: After desalting and resuspension in RNase-free water, quantify the purified RNA using UV absorbance at 260 nm.

Protocol 3: Analysis by Mass Spectrometry

Mass spectrometry is used to confirm the successful incorporation of the ¹⁵N₂-labeled uridine and to verify the purity of the final product.

Materials:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer

  • Appropriate matrix for MALDI (if used)

  • High-purity water and solvents

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified RNA in an appropriate solvent for the mass spectrometer (e.g., a water/acetonitrile mixture for ESI).

  • Mass Calculation: Calculate the expected monoisotopic or average mass of the unlabeled RNA sequence and the ¹⁵N₂-labeled RNA sequence. The mass difference should be +2.0001 Da for each incorporated ¹⁵N₂-uridine (2 x [mass(¹⁵N) - mass(¹⁴N)]).

  • Data Acquisition: Acquire the mass spectrum of the labeled RNA sample.

  • Data Analysis: Compare the observed mass from the spectrum with the calculated mass. The presence of a peak corresponding to the expected mass of the ¹⁵N₂-labeled RNA confirms the successful site-specific incorporation. The absence of significant peaks at the mass of the unlabeled RNA indicates high isotopic incorporation efficiency.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_purification Purification & QC cluster_analysis Analysis start 1. Program Synthesizer with RNA Sequence synth_cycle 2. Automated Synthesis Cycle (Deblock, Couple, Cap, Oxidize) start->synth_cycle cleave 3. Cleavage & Deprotection (Base, Phosphate, 2'-OH) synth_cycle->cleave labeled_am rU Phosphoramidite-15N2 labeled_am->synth_cycle At specific site unlabeled_am Standard Phosphoramidites (A, G, C, U) unlabeled_am->synth_cycle hplc 4. HPLC Purification (AEX or IP-RP) cleave->hplc desalt 5. Desalting hplc->desalt qc 6. Quantification (UV 260nm) & Purity Check (A260/280) desalt->qc ms 7. Mass Spectrometry (Confirm Incorporation & Purity) qc->ms end Pure, Site-Specifically Labeled RNA ms->end

Caption: Experimental workflow for site-specific RNA labeling.

coupling_reaction growing_chain Growing RNA Chain on Solid Support 5'-OH coupled_product Coupled Product (Phosphite Triester) 5'-O-P(OR)-O-3' growing_chain:f0->coupled_product:f0 Coupling phosphoramidite rU Phosphoramidite-¹⁵N₂ P(OR)N(iPr)₂ phosphoramidite:p->coupled_product:f0 activator Activator (e.g., ETT) activator->coupled_product:f0 oxidation Oxidation (I₂) final_product Stable Phosphate Triester Linkage coupled_product->final_product oxidation->final_product

References

Application Notes and Protocols for Studying RNA-Ligand Interactions Using ¹⁵N Labeled Uridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of interactions between RNA and small molecules is a rapidly growing field in drug discovery and chemical biology.[1] RNA molecules adopt complex three-dimensional structures that present viable targets for therapeutic intervention.[2] To understand these interactions at an atomic level, biophysical techniques are essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing RNA-ligand interactions, providing insights into binding affinity, stoichiometry, and the structure of the complex.[1][3]

The incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), into RNA provides a sensitive probe for NMR studies.[4] Specifically labeling uridine (B1682114) residues with ¹⁵N allows researchers to focus on the roles these key pyrimidines play in ligand recognition. The imino proton of a uridine involved in a base pair has a chemical shift that is highly sensitive to its local environment, making it an excellent reporter of binding events.[3] This document provides detailed protocols and application notes for utilizing ¹⁵N-labeled uridine to study RNA-ligand interactions.

Core Applications

The use of ¹⁵N-labeled uridine in RNA-ligand interaction studies enables several key applications:

  • Identification of Interaction Sites: By monitoring changes in the NMR signals of the ¹⁵N-labeled uridine residues upon ligand addition, researchers can pinpoint the specific nucleotides involved in the binding interface. This is typically achieved through Chemical Shift Perturbation (CSP) mapping.[3]

  • Determination of Binding Affinity (K_d): NMR titration experiments, where the ligand is incrementally added to the ¹⁵N-labeled RNA, allow for the quantitative determination of the dissociation constant (K_d), which measures the strength of the interaction.[4][5]

  • High-Resolution Structural Analysis: For detailed structural elucidation of the RNA-ligand complex, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed.[3] Isotope filtering strategies using ¹⁵N-labeled RNA and an unlabeled ligand can simplify complex spectra, making it easier to identify intermolecular contacts.[3]

  • Monitoring Conformational Changes: Ligand binding can induce conformational changes in the RNA target. Isotope labeling helps in monitoring these dynamic changes upon the formation of the complex.[4]

Experimental Workflow Overview

The general workflow for analyzing RNA-ligand interactions using ¹⁵N-labeled uridine involves several key stages, from the preparation of the labeled RNA to the final biophysical analysis.[4]

G cluster_prep RNA Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis prep_utp Preparation of ¹⁵N-labeled UTP transcription In Vitro Transcription with ¹⁵N UTP prep_utp->transcription sample_prep Sample Preparation (RNA + Ligand) purification RNA Purification (e.g., PAGE) transcription->purification quant Quantification & Desalting purification->quant quant->sample_prep titration NMR Titration Series (¹H-¹⁵N HSQC) sample_prep->titration csp Chemical Shift Perturbation (CSP) Mapping titration->csp kd Binding Affinity (K_d) Determination csp->kd structure Structural Analysis (Optional, NOESY)

Figure 1. Generalized experimental workflow for studying RNA-ligand interactions.

Detailed Experimental Protocols

Protocol 1: Preparation of ¹⁵N-Uridine Labeled RNA

This protocol outlines the preparation of ¹⁵N-labeled uridine triphosphate (UTP) and its subsequent use in the in vitro transcription of a target RNA.[4]

A. Biosynthetic Preparation of ¹⁵N-UTP (Optional, if not commercially available)

  • E. coli Culture: Grow a suitable E. coli strain in a minimal medium where the sole nitrogen source is ¹⁵N-labeled ammonium (B1175870) chloride ((¹⁵NH₄)₂SO₄).[4]

  • Cell Harvesting and RNA Extraction: Harvest the cells during the late logarithmic growth phase and extract the total RNA using standard methods like phenol-chloroform extraction.[4]

  • RNA Hydrolysis: Hydrolyze the extracted RNA to ribonucleoside 5'-monophosphates (rNMPs) using an enzyme such as nuclease P1.[4]

  • Purification and Phosphorylation: Purify the resulting ¹⁵N-rUMP using anion-exchange chromatography and subsequently phosphorylate it to ¹⁵N-UTP using appropriate kinases. A chemienzymatic approach can also be employed, starting from ¹⁵N-uracil.[6]

B. In Vitro Transcription

  • Transcription Reaction Setup: Assemble the in vitro transcription reaction mixture.[4]

    • Linearized DNA template encoding the RNA of interest.

    • T7 RNA polymerase.

    • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine).

    • Unlabeled ATP, CTP, and GTP (e.g., 5 mM each).

    • ¹⁵N-labeled UTP (e.g., 5 mM).

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.[4]

  • DNase Treatment: Add DNase I to the mixture to digest the DNA template.[4]

  • RNA Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the RNA band by UV shadowing, excise it, and elute the RNA from the gel slice.[4]

  • RNA Desalting and Quantification: Desalt the purified RNA using size-exclusion spin columns and quantify its concentration using UV-Vis spectroscopy at 260 nm.[4]

Protocol 2: NMR Titration for Binding Affinity (K_d)

This protocol describes performing an NMR titration experiment to monitor RNA-ligand interactions using a series of ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra.[5][7]

A. Sample Preparation

  • RNA Sample: Prepare a stock solution of the purified ¹⁵N-uridine labeled RNA (typically 50-200 µM) in a suitable NMR buffer (e.g., 25 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O.

  • Ligand Stock: Prepare a concentrated stock solution of the unlabeled ligand (typically 20-50 times the RNA concentration) in the exact same NMR buffer to avoid buffer mismatches during titration.

B. NMR Data Acquisition

  • Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the RNA sample alone (the "apo" state).[4] This experiment correlates the proton (¹H) with the directly attached nitrogen (¹⁵N), providing a unique peak for each Uridine H3-N3 pair.[8]

  • Titration Points: Add small aliquots of the concentrated ligand stock solution to the RNA sample in the NMR tube. After each addition, gently mix and allow the sample to equilibrate.

  • Acquire Spectra: Acquire a ¹H-¹⁵N HSQC spectrum for each titration point.[4] Collect a series of spectra corresponding to different RNA:ligand molar ratios (e.g., 1:0, 1:0.25, 1:0.5, 1:1, 1:2, 1:5, 1:10, etc.).

G cluster_titration Titration Process cluster_spectra ¹H-¹⁵N HSQC Spectra Acquisition rna_sample ¹⁵N-U-RNA in NMR Tube s0 1:0 rna_sample->s0 Acquire ligand Ligand Stock ligand->rna_sample Add Aliquot s1 1:0.5 s2 1:1 s3 1:2 s4 ...

Figure 2. Workflow for an NMR titration experiment.
Protocol 3: Data Analysis

A. Chemical Shift Perturbation (CSP) Mapping

  • Overlay Spectra: Overlay the series of ¹H-¹⁵N HSQC spectra from the titration experiment.

  • Identify Perturbations: Visually inspect the spectra to identify uridine resonances that shift or broaden upon addition of the ligand. These perturbations indicate that the local chemical environment of these specific uridine residues is affected by the binding event.[3]

  • Calculate Combined CSPs: For each affected uridine residue i, calculate the combined chemical shift perturbation (Δδ_comb_) using the following equation to account for changes in both proton (¹H) and nitrogen (¹⁵N) dimensions:

    Δδ_comb_ (ppm) = √[ (Δδ_H_)^2 + (α * Δδ_N_)^2 ]

    Where:

    • Δδ_H_ is the change in the ¹H chemical shift.

    • Δδ_N_ is the change in the ¹⁵N chemical shift.

    • α is a scaling factor to account for the different chemical shift ranges of ¹H and ¹⁵N (a common value is ~0.15-0.2).

  • Map Binding Site: Plot the calculated CSP values against the RNA sequence. Residues with the largest CSPs are most likely at or near the ligand-binding interface.

B. Binding Affinity (K_d) Determination

  • Track Shifts: For a set of well-resolved peaks that show significant and consistent shifts, track the chemical shift change (Δδ_obs_) at each ligand concentration.

  • Fit the Data: Plot the observed chemical shift perturbation (Δδ_obs_) against the total ligand concentration. Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model) using non-linear regression to extract the dissociation constant (K_d). The equation for a 1:1 binding model is:

    Δδ_obs_ = Δδ_max_ * ( ([P]t + [L]t + K_d_) - √[ ([P]t + [L]t + K_d_)^2 - 4[P]t[L]t ] ) / (2[P]t)

    Where:

    • Δδ_max_ is the maximum chemical shift change at saturation.

    • [P]t is the total RNA concentration.

    • [L]t is the total ligand concentration.

    • K_d_ is the dissociation constant.

G cluster_analysis CSP Analysis and K_d Determination spectra Overlayed HSQC Spectra (Apo vs. Holo) track Track Peak Shifts (Δδ_obs_) spectra->track calc_csp Calculate Combined CSPs spectra->calc_csp plot_kd Plot Δδ_obs_ vs. [Ligand] track->plot_kd plot_csp Plot CSP vs. Residue calc_csp->plot_csp result_map Binding Site Map plot_csp->result_map fit Fit Binding Isotherm plot_kd->fit result_kd Determine K_d fit->result_kd

Figure 3. Logic diagram for data analysis from NMR titration experiments.

Data Presentation

Quantitative data from these experiments should be summarized for clear interpretation and comparison.

Table 1: Representative Chemical Shift Perturbations for Uridine Residues in Target RNA upon Ligand Binding

Uridine Residue Δδ ¹H (ppm) Δδ ¹⁵N (ppm) Combined CSP (ppm)* Location/Note
U12 0.02 0.11 0.03 Loop region
U25 0.45 2.15 0.56 Binding Pocket
U26 0.31 1.88 0.42 Binding Pocket
U38 0.05 0.25 0.06 Stem region
U47 0.51 2.35 0.63 Binding Pocket

*Calculated using a scaling factor α = 0.2

Table 2: Binding Affinities of Different Ligands to Target RNA

Ligand Dissociation Constant (K_d) Technique Notes
Ligand A 15 ± 2 µM NMR Titration Parent compound
Ligand B 2.5 ± 0.4 µM NMR Titration Optimized analog, tighter binder
Ligand C > 500 µM NMR Titration Inactive analog, weak binding
Ligand A 18 ± 3 µM ITC Orthogonal validation

| Ligand B | 3.1 ± 0.5 µM | SPR | Orthogonal validation |

Conclusion

The use of ¹⁵N-labeled uridine is a robust and precise method for investigating the interactions between RNA and small molecule ligands. NMR spectroscopy on such labeled samples provides invaluable data on the location of the binding site and the affinity of the interaction.[3][4] These detailed protocols offer a comprehensive guide for researchers aiming to employ this technique in academic research and for the advancement of drug development pipelines targeting RNA.[9]

References

Assigning the Voices of RNA: Detailed Protocols for 15N Resonance Assignment in NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of biological macromolecules, including RNA. A critical and often rate-limiting step in this process is the assignment of resonances in the NMR spectra to specific nuclei within the RNA molecule. This document provides detailed application notes and protocols for the assignment of ¹⁵N resonances in RNA spectra, a key component of the overall assignment strategy. These methods are fundamental for researchers in structural biology, drug discovery, and RNA-targeted therapeutics.

Overview of ¹⁵N Resonance Assignment in RNA

The assignment of ¹⁵N resonances is typically performed in conjunction with the assignment of covalently attached protons (¹H) and, in many cases, neighboring carbon (¹³C) atoms. The process relies on a series of multi-dimensional NMR experiments that exploit through-bond scalar couplings (J-couplings) and through-space Nuclear Overhauser Effects (NOEs) to establish correlations between different nuclei. Uniform or specific ¹⁵N labeling of the RNA sample is a prerequisite for these experiments.[1][2]

The general workflow for ¹⁵N resonance assignment in RNA can be summarized as follows:

  • Sample Preparation: Production of ¹⁵N-labeled RNA.

  • Initial ¹H-¹⁵N Correlation: Acquisition of a 2D ¹H-¹⁵N HSQC spectrum to visualize all ¹H-¹⁵N correlations.

  • Sequential Assignment: Establishing connections between adjacent nucleotides using a combination of through-bond and through-space correlation experiments.

  • Data Analysis and Refinement: Iterative analysis of the spectral data to assign all observable resonances.

Below are detailed protocols for the key experiments involved in this process.

Experimental Protocols

Preparation of ¹⁵N-Labeled RNA for NMR Studies

The production of milligram quantities of isotopically labeled RNA is crucial for successful NMR studies.[3] The most common method is in vitro transcription using T7 RNA polymerase and ¹⁵N-labeled nucleotide triphosphates (NTPs).

Protocol: In Vitro Transcription of ¹⁵N-Labeled RNA [4][5]

  • Template Preparation: A double-stranded DNA template containing the T7 RNA polymerase promoter upstream of the target RNA sequence is required. This can be generated by PCR or by annealing synthetic DNA oligonucleotides.

  • Transcription Reaction Setup: Assemble the following reaction mixture at room temperature. For a typical 1 mL reaction:

    • 40 mM Tris-HCl, pH 8.0

    • 25 mM MgCl₂

    • 10 mM DTT

    • 2 mM Spermidine

    • 5 mM of each ¹⁵N-labeled NTP (ATP, GTP, CTP, UTP)

    • 50-100 µg/mL DNA template

    • 0.1 mg/mL T7 RNA polymerase

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to a final concentration of ~1 unit/µg of DNA template and incubate at 37°C for 30-60 minutes to digest the DNA template.

  • RNA Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE).[4] The RNA band can be visualized by UV shadowing, excised, and eluted from the gel.

  • Desalting and Buffer Exchange: Desalt the purified RNA and exchange it into the desired NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl, 0.1 mM EDTA) using size-exclusion chromatography or repeated centrifugal concentration.

  • Sample Concentration: Concentrate the RNA sample to the desired concentration for NMR, typically 0.5-1.0 mM.

2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence)

The ¹H-¹⁵N HSQC experiment is the starting point for RNA resonance assignment. It provides a 2D map of all proton-nitrogen correlations, where each peak corresponds to a proton directly attached to a nitrogen atom (e.g., imino and amino groups of the bases).[6][7]

Protocol: 2D ¹H-¹⁵N HSQC Acquisition [8][9]

  • Sample Preparation: Prepare a 0.5-1.0 mM sample of ¹⁵N-labeled RNA in an appropriate NMR buffer, typically in 90% H₂O/10% D₂O to observe exchangeable imino and amino protons.

  • Spectrometer Setup:

    • Tune and match the probe for ¹H and ¹⁵N frequencies.

    • Lock on the D₂O signal.

    • Optimize the shims for a homogeneous magnetic field.

    • Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

  • Acquisition Parameters (Example for a 600 MHz spectrometer):

    • Pulse Program: A sensitivity-enhanced gradient HSQC sequence (e.g., hsqcetf3gpsi on Bruker spectrometers) is recommended.[8]

    • Spectral Width:

      • ¹H (F2 dimension): 12-16 ppm (centered around 8.0 ppm).

      • ¹⁵N (F1 dimension): 30-40 ppm (centered around 150 ppm for imino nitrogens).

    • Number of Points:

      • F2: 2048 complex points.

      • F1: 256-512 complex points.

    • Number of Scans: 8-64, depending on the sample concentration.

    • Recycle Delay: 1.5-2.0 seconds.

  • Data Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Zero-fill to at least double the number of acquired points in F1.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

Through-Bond Correlation Experiments for Sequential Assignment

For larger RNAs where NOE-based strategies can be ambiguous, through-bond correlation experiments are invaluable. These experiments require both ¹³C and ¹⁵N labeling.

3D HNCO Experiment

The 3D HNCO experiment correlates the amide proton (H) and nitrogen (N) of one residue with the carbonyl carbon (CO) of the preceding residue.[10][11][12] While originally developed for proteins, it is also applicable to the imino groups of RNA.

Protocol: 3D HNCO Acquisition [11][13]

  • Sample Preparation: A uniformly ¹³C, ¹⁵N-labeled RNA sample is required.

  • Spectrometer Setup: Similar to the HSQC experiment, but with the addition of ¹³C channel tuning and pulse calibration.

  • Acquisition Parameters:

    • Pulse Program: Standard 3D HNCO pulse sequence.

    • Dimensions:

      • F3 (¹H): Direct acquisition dimension.

      • F2 (¹⁵N): Indirect dimension.

      • F1 (¹³C): Indirect dimension.

    • Magnetization Transfer: The magnetization is transferred from ¹H to ¹⁵N, then to the preceding ¹³CO, and finally back to ¹H for detection.[14]

  • Data Analysis: The resulting 3D spectrum shows correlations that link adjacent residues, aiding in the sequential assignment.

3D HNCACB Experiment

The 3D HNCACB experiment is a powerful tool for sequential assignment that correlates the amide ¹H and ¹⁵N of a residue with the Cα and Cβ of the same residue (intra-residue) and the preceding residue (inter-residue).[15][16][17] In RNA, this translates to correlations with the ribose carbons.

Protocol: 3D HNCACB Acquisition [9][16]

  • Sample Preparation: A uniformly ¹³C, ¹⁵N-labeled RNA sample is necessary.

  • Spectrometer Setup: Full ¹H, ¹³C, and ¹⁵N setup is required.

  • Acquisition Parameters:

    • Pulse Program: Standard 3D HNCACB pulse sequence.

    • Dimensions: F3 (¹H), F2 (¹⁵N), F1 (¹³C).

    • Key Feature: It provides correlations to the Cα and Cβ of both the current (i) and preceding (i-1) residue, which appear with opposite signs in the spectrum.[18]

  • Data Analysis: By comparing the Cα and Cβ chemical shifts in the HNCACB spectrum with those from a complementary experiment like the CBCA(CO)NH, a sequential walk along the RNA backbone can be established.[19]

NOE-Based Sequential Assignment

The Nuclear Overhauser Effect (NOE) provides through-space distance information (typically < 5 Å) and is fundamental for both resonance assignment and structure determination of RNA.[20][21]

Protocol: 2D ¹H-¹H NOESY for Sequential Walk

  • Sample Preparation: The RNA sample can be unlabeled or isotopically labeled. For observing non-exchangeable protons, the sample should be in D₂O.

  • Acquisition Parameters:

    • Pulse Program: Standard 2D NOESY sequence.

    • Mixing Time: A range of mixing times (e.g., 50-200 ms) should be tested to optimize NOE buildup.

  • Assignment Strategy:

    • Identify Spin Systems: Use a 2D TOCSY experiment to identify the coupled protons within each nucleotide (e.g., H5-H6 in pyrimidines).

    • Sequential Walk: In A-form RNA helices, a characteristic pattern of NOEs is observed between the base protons (H6/H8) and the sugar protons (H1', H2') of the same and preceding nucleotide.[22] This allows for a "walk" along the RNA sequence.

Quantitative Data Summary

The following tables summarize typical chemical shift ranges and J-coupling constants that are useful for the assignment of ¹⁵N resonances in RNA.

Table 1: Typical ¹H and ¹⁵N Chemical Shift Ranges for RNA Imino and Amino Groups

NucleusBaseChemical Shift Range (ppm)
¹H (imino)Guanine12.0 - 14.0
Uracil13.0 - 15.0
¹⁵N (imino)Guanine (N1)140 - 150
Uracil (N3)155 - 165
¹H (amino)Guanine6.5 - 8.5
Adenine7.0 - 9.0
Cytosine7.0 - 8.5
¹⁵N (amino)Guanine (N2)~70
Adenine (N6)~75
Cytosine(N4)~90

Note: Chemical shifts can be influenced by local environment, base pairing, and stacking interactions.[23][24][25][26][27]

Table 2: Selected J-Coupling Constants in RNA

Coupling NucleiCoupling TypeTypical Value (Hz)Structural Information
¹J(¹⁵N, ¹H)One-bond~90-95Identification of N-H bonds
¹J(¹³C, ¹H)One-bond130-220Identification of C-H bonds
³J(H,H) (ribose)Three-bond1-10Ribose pucker
³J(H,P) (backbone)Three-bond2-25Backbone torsion angles
²J(¹⁵N,¹⁵N) (H-bond)Two-bond6-8Watson-Crick base pairing

Reference for J-coupling values:[10][28]

Visualization of Workflows

The following diagrams illustrate the logical flow of experiments and analysis for assigning ¹⁵N resonances in RNA.

RNA_Assignment_Workflow cluster_prep Sample Preparation cluster_initial Initial Correlation cluster_assignment Resonance Assignment Strategies cluster_noesy NOESY Pathway cluster_through_bond Through-bond Pathway prep Prepare 15N-labeled RNA (in vitro transcription) hsqc 2D 1H-15N HSQC prep->hsqc noesy_path NOESY-based Sequential Walk hsqc->noesy_path For smaller RNAs or initial assignment through_bond_path Through-bond Correlation (requires 13C/15N labeling) hsqc->through_bond_path For larger or complex RNAs tocsy 2D TOCSY (Identify Spin Systems) noesy_path->tocsy hnco 3D HNCO through_bond_path->hnco hncacb 3D HNCACB through_bond_path->hncacb noesy 2D 1H-1H NOESY tocsy->noesy final_assignment Complete Resonance Assignment Table noesy->final_assignment hnco->final_assignment hncacb->final_assignment

General workflow for RNA ¹⁵N resonance assignment.

NOESY_Sequential_Walk start Identify H6/H8(i) - H1'(i) intra-residue NOE step1 Find H6/H8(i) - H1'(i-1) sequential NOE start->step1 step2 Identify spin system of residue (i-1) via TOCSY step1->step2 step3 Find H6/H8(i-1) - H1'(i-1) intra-residue NOE step2->step3 step4 Find H6/H8(i-1) - H1'(i-2) sequential NOE step3->step4 end Repeat to walk along the sequence step4->end

Logic of the NOESY-based sequential walk.

These protocols and workflows provide a robust framework for the assignment of ¹⁵N resonances in RNA NMR spectra. The choice of specific experiments and strategies will depend on the size and complexity of the RNA molecule under investigation. A successful assignment is the cornerstone for subsequent detailed structural and dynamic studies, which are critical for understanding RNA function and for the development of novel RNA-targeted therapeutics.

References

Protocol for the Deprotection of ¹⁵N-Labeled RNA Oligonucleotides: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the deprotection of chemically synthesized ¹⁵N-labeled RNA oligonucleotides. The incorporation of stable isotopes like ¹⁵N is a critical tool for studying the structure, dynamics, and interactions of RNA through Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Following solid-phase synthesis, the RNA oligonucleotide is covalently attached to a solid support and carries protecting groups on the nucleobases and the 2'-hydroxyl groups of the ribose sugars. These must be removed to yield the final, functional RNA molecule.[2][3]

This protocol outlines a standard and robust two-step deprotection procedure involving cleavage from the solid support with simultaneous removal of base protecting groups, followed by the deprotection of the 2'-hydroxyl groups.

Experimental Protocol

This procedure is designed for RNA oligonucleotides synthesized using standard phosphoramidite (B1245037) chemistry with 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups.[2]

Materials
  • ¹⁵N-labeled RNA oligonucleotide synthesized on controlled pore glass (CPG) solid support

  • Ammonium hydroxide/40% Methylamine (1:1) solution (AMA)[1][4]

  • Dimethylsulfoxide (DMSO), anhydrous[5][6]

  • Triethylamine trihydrofluoride (TEA·3HF)[5][6][7]

  • Triethylamine (TEA)[6][7]

  • N-methylpyrrolidinone (NMP) (optional, can be used with TEA·HF)[8]

  • RNA Quenching Buffer

  • Sterile, RNase-free microcentrifuge tubes and pipette tips

  • Heating block or incubator

  • Centrifuge

  • SpeedVac or lyophilizer

Step 1: Cleavage from Solid Support and Nucleobase Deprotection

This initial step cleaves the synthesized RNA oligonucleotide from the CPG solid support and removes the protecting groups from the nucleobases.[2][5]

  • Transfer the CPG solid support containing the synthesized ¹⁵N-labeled RNA from the synthesis column to a sterile 2 mL screw-cap tube.[1]

  • Add 1.0 mL of AMA solution to the CPG support.[1]

  • Securely cap the tube and incubate the mixture at 65°C for 20-30 minutes.[1] This treatment facilitates both the cleavage from the support and the removal of the base protecting groups.[8]

  • After incubation, allow the tube to cool to room temperature.

  • Centrifuge the tube to pellet the CPG support.

  • Carefully transfer the supernatant, which contains the RNA oligonucleotide, to a new sterile microcentrifuge tube.

  • Dry the RNA solution completely using a SpeedVac or by lyophilization.

Step 2: 2'-Hydroxyl (Silyl) Group Deprotection

This step removes the TBDMS protecting group from the 2'-hydroxyl position of the ribose sugars.[2]

For DMT-OFF RNA (for subsequent purification by methods like PAGE or HPLC):

  • Dissolve the dried RNA pellet from Step 1 in 115 µL of anhydrous DMSO. Gentle heating at 65°C for a few minutes may be necessary to fully dissolve the pellet.[7]

  • Add 60 µL of TEA to the DMSO/RNA solution and mix gently.[7]

  • Add 75 µL of TEA·3HF to the solution, mix well, and incubate at 65°C for 2.5 hours.[5][6][7]

  • After incubation, quench the reaction by adding a suitable quenching buffer or by proceeding directly to purification.

For DMT-ON RNA (for purification using DMT-on cartridges):

  • Dissolve the dried RNA pellet from Step 1 in 115 µL of anhydrous DMSO. If necessary, heat at 65°C for a few minutes to aid dissolution.[9]

  • Add 60 µL of TEA to the DMSO/RNA solution and mix gently.[9]

  • Add 75 µL of TEA·3HF, mix well, and heat the mixture at 65°C for 2.5 hours.[9]

  • Instead of a standard quench, add 1.75 mL of RNA Quenching Buffer to the reaction.[9] The sample is now ready for DMT-on purification.

Post-Deprotection Processing and Purification

Following deprotection, the crude ¹⁵N-labeled RNA oligonucleotide must be purified to remove failure sequences, protecting groups, and other small molecules.[10] The choice of purification method depends on the length of the oligonucleotide, the required purity, and the intended downstream application.

  • High-Performance Liquid Chromatography (HPLC): Offers high resolution and purity (greater than 85%). It is suitable for a wide range of applications, including therapeutic and diagnostic uses.[11]

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Provides exceptional resolution and can yield purity greater than 90%. It is ideal for applications requiring highly pure RNA, such as cDNA library construction and cloning.[11]

  • Reversed-Phase Cartridge Purification: A faster method for desalting and removing some failure sequences, typically yielding purity greater than 80%.[11] The "DMT-on" strategy is often employed with cartridge purification for more efficient separation of full-length products.[5]

After purification, the concentration and purity of the final ¹⁵N-labeled RNA oligonucleotide should be confirmed by UV-Vis spectrophotometry at 260 nm (A₂₆₀) and analytical techniques such as analytical HPLC or mass spectrometry.[1][4] Mass spectrometry is particularly useful to confirm the successful incorporation of the ¹⁵N label by observing the expected mass shift.[12][13]

Quantitative Data Summary

The following table summarizes the typical reaction conditions for the deprotection of RNA oligonucleotides.

StepReagent(s)Temperature (°C)TimePurpose
1. Cleavage & Base Deprotection Ammonium hydroxide/Methylamine (AMA) (1:1)6520 - 30 minutesCleavage from solid support and removal of nucleobase protecting groups.[1][4]
2. 2'-OH Silyl Deprotection TEA·3HF in DMSO with TEA652.5 hoursRemoval of the 2'-TBDMS protecting group.[5][6][7]

Table 1: Summary of reaction conditions for the deprotection of ¹⁵N-labeled RNA oligonucleotides.

Experimental Workflow Diagram

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection Protocol cluster_step1 Step 1 cluster_step2 Step 2 cluster_purification Purification & Analysis start Synthesized 15N-Labeled RNA on CPG Support cleavage Cleavage & Base Deprotection (AMA, 65°C) start->cleavage desilylation 2'-OH Desilylation (TEA.3HF, 65°C) cleavage->desilylation purification Purification (HPLC, PAGE, or Cartridge) desilylation->purification analysis Analysis (UV-Vis, Mass Spec) purification->analysis final_product Purified 15N-Labeled RNA analysis->final_product

A schematic overview of the deprotection and purification workflow for ¹⁵N-labeled RNA oligonucleotides.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Phosphoramidite Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to phosphoramidite (B1245037) coupling efficiency during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is coupling efficiency and why is it critical in oligonucleotide synthesis?

A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1] Achieving a high coupling efficiency, ideally above 99%, is crucial because any unreacted sites result in truncated sequences.[1] The accumulation of these truncated products significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[1]

Q2: How does a small decrease in coupling efficiency impact the final yield of my oligonucleotide?

A2: The impact of coupling efficiency on the theoretical yield of the full-length oligonucleotide is exponential. A minor decrease in the average coupling efficiency can lead to a dramatic reduction in the final yield, particularly for longer oligonucleotides.

Data Presentation

Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

Oligonucleotide LengthAverage Coupling Efficiency: 99.5%Average Coupling Efficiency: 99.0%Average Coupling Efficiency: 98.0%
20mer 90.5%81.8%66.8%
50mer 77.8%60.5%36.4%
100mer 60.5%36.6%13.3%
150mer 47.2%22.2%4.8%

Q3: What are the primary causes of low phosphoramidite coupling efficiency?

A3: Low coupling efficiency can stem from several factors, which can be broadly categorized into three areas: reagent quality, experimental conditions, and hardware issues.

  • Reagent Quality: The purity and stability of phosphoramidites, activator, and solvents are paramount.[1] Moisture contamination is a significant adversary in phosphoramidite chemistry.[2]

  • Experimental Conditions: Suboptimal reaction parameters such as coupling time, reagent concentration, and temperature can negatively impact efficiency.[1][]

  • Hardware: Issues with the DNA synthesizer, such as leaks or improper calibration, can lead to inconsistent reagent delivery and poor coupling.[1]

Q4: I am observing a significant amount of (n-1) shortmer sequences in my final product analysis. Is this definitively a coupling issue?

A4: Yes, the presence of (n-1) sequences is the most direct indicator of failed coupling.[2] During the synthesis cycle, any 5'-hydroxyl groups that fail to couple with the incoming phosphoramidite are permanently terminated in the subsequent "capping" step.[2] This prevents them from participating in further chain elongation, resulting in truncated sequences (shortmers).[2]

Troubleshooting Guides

Systematic Troubleshooting of Low Coupling Efficiency

A sudden or consistent drop in coupling efficiency requires a systematic approach to identify and resolve the root cause. The following guide provides a step-by-step workflow for troubleshooting.

Troubleshooting_Workflow cluster_reagents Reagent Quality Checks cluster_protocol Protocol Parameter Review cluster_hardware Hardware Inspection cluster_advanced Advanced Optimization Strategies start Low Coupling Efficiency Observed reagent_check Step 1: Verify Reagent Quality start->reagent_check protocol_check Step 2: Review Synthesis Protocol reagent_check->protocol_check Reagents OK phosphoramidite Check Phosphoramidite (Age, Purity, Storage) hardware_check Step 3: Inspect Synthesizer Hardware protocol_check->hardware_check Protocol OK coupling_time Optimize Coupling Time advanced_options Step 4: Consider Advanced Optimizations hardware_check->advanced_options Hardware OK leaks Check for Leaks in Reagent Lines resolved Problem Resolved advanced_options->resolved Optimization Successful stronger_activator Use a Stronger Activator activator Check Activator (Freshness, Concentration) solvents Check Solvents (Anhydrous Grade, Water Content) concentration Verify Reagent Concentrations calibration Verify Synthesizer Calibration double_coupling Perform Double Coupling

Caption: A systematic workflow for troubleshooting low phosphoramidite coupling efficiency.

Step 1: Verify Reagent Quality and Handling

Question: Could my phosphoramidites or other reagents be the source of the problem?

Answer: Yes, the purity and stability of all reagents are critical for high coupling efficiency.[1]

Troubleshooting Actions:

  • Phosphoramidites:

    • Age and Purity: Use high-purity phosphoramidites from a reputable supplier. Be mindful of the expiration date.

    • Storage: Store phosphoramidites under a dry, inert atmosphere (argon or helium) and in a desiccator to prevent degradation from moisture and oxidation.[2]

    • Handling: Allow phosphoramidite vials to equilibrate to room temperature before opening to prevent condensation.[2]

  • Activator:

    • Freshness: Prepare fresh activator solutions regularly. An old or improperly prepared activator solution can lead to poor activation and low coupling efficiency.[1]

  • Solvents:

    • Anhydrous Conditions: Use fresh, anhydrous-grade acetonitrile (B52724) (ACN) with a water content of less than 30 ppm.[4] Water competes with the 5'-hydroxyl group for reaction with the activated phosphoramidite.[2]

Step 2: Review and Optimize the Synthesis Protocol

Question: Can the synthesis protocol itself lead to low coupling efficiency?

Answer: Yes, suboptimal protocol parameters are a significant factor.[1]

Troubleshooting Actions:

  • Coupling Time:

    • Insufficient coupling time can lead to incomplete reactions, especially for sterically hindered or modified phosphoramidites.[1][5]

    • Recommendation: For standard phosphoramidites, a coupling time of 2-3 minutes is typical. For modified or problematic bases, consider increasing the coupling time to 5-10 minutes.[2]

  • Reagent Concentration:

    • Incorrect concentrations of the phosphoramidite or activator can reduce the reaction rate and efficiency.[1]

    • Recommendation: Verify the concentrations of your phosphoramidite and activator solutions. For challenging couplings, increasing the phosphoramidite concentration (e.g., from 0.1 M to 0.15 M) can be beneficial.[5]

  • Double Coupling:

    • For particularly difficult incorporations, performing a second coupling step can drive the reaction to completion.[5]

Step 3: Inspect the DNA Synthesizer Hardware

Question: Could a problem with my DNA synthesizer be causing low coupling efficiency?

Answer: Yes, instrument issues are a common cause of synthesis problems.[1]

Troubleshooting Actions:

  • Check for Leaks: Leaks in the reagent lines can lead to a loss of pressure and incomplete reagent delivery to the synthesis column.[1]

  • Calibration: Ensure the synthesizer is properly calibrated for the delivery of all reagents.

  • Inert Gas Supply: Use an in-line drying filter for the argon or helium supplied to the synthesizer to prevent moisture from entering the system.[4]

Experimental Protocols

Protocol 1: Preparation of Fresh Activator Solution (0.25 M DCI)
  • Materials:

    • 4,5-Dicyanoimidazole (DCI)

    • Anhydrous acetonitrile (ACN)

    • Anhydrous ACN bottle with a septum-sealed cap

    • Syringes and needles (purged with argon)

    • Volumetric flask (dried in an oven and cooled under argon)

  • Procedure:

    • Calculate the required mass of DCI for the desired volume and concentration.

    • In a dry, argon-filled glove box or under a stream of argon, weigh the DCI and transfer it to the dried volumetric flask.

    • Using an argon-purged syringe, add the anhydrous ACN to the volumetric flask to the final volume.

    • Swirl gently until the DCI is completely dissolved.

    • Transfer the solution to a septum-sealed bottle on the synthesizer.

Protocol 2: Trityl Cation Assay for Coupling Efficiency Monitoring

The trityl cation assay is a real-time method to assess the stepwise coupling efficiency.[1]

  • Principle: The dimethoxytrityl (DMT) group is cleaved from the 5'-end of the growing oligonucleotide chain during the deblocking step of each cycle. The released DMT cation has a characteristic orange color and a strong absorbance at approximately 495 nm.[1] The intensity of this absorbance is proportional to the number of coupled molecules in the previous cycle.

  • Methodology:

    • Ensure the DNA synthesizer is equipped with a UV-Vis detector in the fluid path after the synthesis column.

    • Set the detector to measure the absorbance of the trityl cation at 495 nm.[1]

    • Initiate the automated oligonucleotide synthesis protocol.

    • The instrument's software will record the absorbance peak for each deblocking step.

    • A significant and consistent drop in the absorbance from one cycle to the next indicates a failure in the coupling step of that particular cycle.[1]

Trityl_Assay_Workflow start Start of Synthesis Cycle deblocking Deblocking Step: Acid cleaves DMT group start->deblocking trityl_release Orange DMT Cation Released deblocking->trityl_release detection UV-Vis Detector Measures Absorbance at 495 nm trityl_release->detection data_analysis Software Records Peak and Calculates Coupling Efficiency detection->data_analysis next_cycle Proceed to Next Cycle data_analysis->next_cycle

References

Technical Support Center: Optimizing 15N NMR Data Acquisition for RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their 15N NMR data acquisition for RNA experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 15N-HSQC spectrum has very low sensitivity. What are the common causes and how can I improve it?

A1: Low sensitivity in 15N-HSQC spectra of RNA is a frequent challenge. Several factors can contribute to this issue:

  • Sample Concentration: RNA samples for NMR, especially for demanding experiments like relaxation dispersion, should ideally be at a concentration of ≥1 mM.[1] For routine HSQC, lower concentrations may be usable, but signal-to-noise will be compromised.

  • Isotopic Labeling Efficiency: Inefficient incorporation of 15N labels during in vitro transcription will directly reduce signal intensity. Ensure high-purity, fully labeled NTPs are used.[2][3]

  • Suboptimal Pulse Sequence Parameters: Incorrectly set pulse widths, delays, and power levels can significantly attenuate the signal. It is crucial to properly calibrate these parameters.

  • Poor Magnetic Field Homogeneity (Shimming): Inhomogeneous magnetic fields lead to broad lines and reduced peak heights. Careful shimming of the sample is essential.[4]

  • Inappropriate Pulse Sequence for Molecular Size: For larger RNA molecules (>~60 nucleotides), standard HSQC sequences are often inadequate due to rapid transverse relaxation.[5] In such cases, using a TROSY (Transverse Relaxation-Optimized Spectroscopy) based pulse sequence is highly recommended to enhance both sensitivity and resolution.[6][7] Sensitivity-enhanced versions of TROSY can offer a √2 signal enhancement.[6][7]

Troubleshooting Workflow for Low Sensitivity:

Low_Sensitivity_Troubleshooting start Low Sensitivity in 15N-HSQC check_concentration Is sample concentration ≥ 1 mM? start->check_concentration increase_concentration Increase sample concentration check_concentration->increase_concentration No check_labeling Was 15N labeling efficient? check_concentration->check_labeling Yes increase_concentration->check_labeling verify_labeling Verify labeling efficiency (e.g., mass spec) check_labeling->verify_labeling Uncertain check_shimming Is the magnetic field well-shimmed? check_labeling->check_shimming Yes verify_labeling->check_shimming reshim Re-shim the sample carefully check_shimming->reshim No check_pulse_sequence Is the pulse sequence appropriate for RNA size? check_shimming->check_pulse_sequence Yes reshim->check_pulse_sequence use_trosy For large RNA, switch to a TROSY-based experiment check_pulse_sequence->use_trosy No (Large RNA) optimize_parameters Recalibrate pulse sequence parameters check_pulse_sequence->optimize_parameters Yes use_trosy->optimize_parameters end Improved Sensitivity optimize_parameters->end

Caption: Troubleshooting workflow for low sensitivity in RNA 15N-HSQC experiments.

Q2: My spectral resolution is poor, and I see significant line broadening, especially for a large RNA. How can I address this?

A2: Poor resolution and line broadening are common issues, particularly with larger RNA molecules, due to faster transverse relaxation. Here are some strategies to improve resolution:

  • TROSY Experiments: For RNAs larger than approximately 60 nucleotides, TROSY-based experiments are crucial.[5] They are designed to counteract the effects of rapid relaxation, leading to significantly sharper lines and improved resolution.[6][7]

  • Deuteration: Incorporating deuterium (B1214612) into the ribose moieties can reduce dipolar relaxation pathways for the base protons, resulting in narrower linewidths.[5] This is often done in conjunction with 13C and 15N labeling.

  • Higher Magnetic Field Strength: If available, acquiring data on a higher field spectrometer will improve chemical shift dispersion, which can help resolve overlapping peaks.

  • Non-Uniform Sampling (NUS): NUS is a data acquisition technique where only a fraction of the data points in the indirect dimensions are collected.[8][9] This allows for achieving higher resolution in the indirect dimension without prohibitively long experiment times.[10]

  • Proper Shimming: As with sensitivity, excellent shimming is critical for achieving narrow lines.[4]

Q3: I am struggling to assign resonances in my 15N-edited NOESY spectrum due to overlap. What strategies can help?

A3: Resonance assignment in crowded spectra can be challenging. Consider the following approaches:

  • Higher-Dimensionality Experiments: If 2D spectra are too overlapped, moving to 3D experiments like a 15N-edited NOESY-HSQC can provide the necessary additional chemical shift dispersion.

  • Selective Labeling: Instead of uniformly labeling the entire RNA, you can use selectively labeled NTPs to simplify spectra. For example, you could label only G and C residues.[2]

  • TROSY-based NOESY: For larger RNAs, a TROSY version of the 3D 13C-edited NOESY experiment can improve resolution, aiding in the assignment process.[6][7]

  • Through-Bond Correlation Experiments: Experiments like the HNN-COSY can be used to detect N-H···N hydrogen bonds, providing valuable constraints for assigning residues in base-paired regions.[11] BEST-type pulse sequences can significantly enhance the sensitivity of such experiments.[11][12]

Q4: What is Non-Uniform Sampling (NUS) and when should I use it for RNA NMR?

A4: Non-Uniform Sampling (NUS) is an acquisition method where data points in the indirect dimension(s) are collected sparsely rather than uniformly.[8][9][13] The full dataset is then reconstructed using mathematical algorithms.

When to use NUS:

  • Time-Limited Experiments: When you need to acquire high-resolution multi-dimensional spectra (3D or 4D) that would be prohibitively long using traditional uniform sampling.[10]

  • Improving Resolution: NUS allows you to increase the number of increments in the indirect dimension, and thus the resolution, without increasing the total experiment time.[8][9]

  • Boosting Sensitivity: Alternatively, the time saved by NUS can be used to acquire more scans, improving the signal-to-noise ratio.

Logical Flow for Deciding to Use NUS:

Use_NUS_Decision_Tree start Planning a multi-dimensional NMR experiment for RNA check_time Is the required experiment time with uniform sampling acceptable? start->check_time check_resolution Is the resolution with uniform sampling sufficient for your needs? check_time->check_resolution Yes consider_nus_time Consider using NUS to reduce the total experiment time. check_time->consider_nus_time No consider_nus_resolution Consider using NUS to increase resolution in the indirect dimension. check_resolution->consider_nus_resolution No uniform_sampling Proceed with uniform sampling. check_resolution->uniform_sampling Yes implement_nus Implement NUS acquisition. consider_nus_time->implement_nus consider_nus_resolution->implement_nus RNA_Prep_Workflow start Start: Need 15N-labeled RNA template_prep 1. Prepare DNA Template (with T7 promoter) start->template_prep transcription 2. In Vitro Transcription (with 15N-NTPs and T7 Polymerase) template_prep->transcription dnase 3. DNase I Treatment (to remove DNA template) transcription->dnase purification 4. Purify RNA (e.g., denaturing PAGE) dnase->purification buffer_exchange 5. Desalt and Buffer Exchange (into NMR buffer) purification->buffer_exchange concentration 6. Concentrate Sample (to >= 1 mM) buffer_exchange->concentration end Ready for NMR concentration->end

References

minimizing signal overlap in 15N NMR spectra of RNA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of signal overlap in 15N heteronuclear NMR spectra of RNA molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of signal overlap in 15N HSQC spectra of RNA?

Signal overlap in RNA NMR spectra arises from two main factors: limited chemical shift dispersion and line broadening. Unlike proteins, RNA is composed of only four different nucleotides, leading to a smaller range of chemical shifts for both 1H and 15N nuclei, especially for protons in the ribose sugar.[1] As the size of the RNA molecule increases, more signals fall within this limited spectral window, causing severe crowding and overlap.[2][3] Additionally, for larger RNAs (>30 kDa), faster transverse relaxation (T2) leads to significant line broadening, which further exacerbates the overlap problem.[1][4]

Q2: What are the main strategies to reduce spectral overlap for RNA?

There are three primary strategies, which can often be combined for optimal results:

  • Isotope Labeling: This is the most powerful approach. It involves selectively incorporating isotopes like 2H (deuterium), 13C, and 15N to simplify spectra.[2][5] Techniques include uniform labeling, residue-type selective labeling (e.g., only Adenosines are labeled), segmental labeling (labeling only a specific domain of the RNA), and position-specific labeling.[5][6][7][8]

  • Advanced NMR Experiments: Pulse sequences like Transverse Relaxation-Optimized Spectroscopy (TROSY) are crucial for studying large RNAs.[9][10] TROSY-based experiments reduce line broadening for large molecules, significantly improving spectral resolution and sensitivity.[4]

  • Higher Magnetic Fields: Using spectrometers with higher field strengths increases chemical shift dispersion, spreading signals further apart and inherently reducing overlap.[11]

Q3: How does deuteration help in improving spectral quality?

Deuteration, the substitution of protons (¹H) with deuterium (B1214612) (²H), is a key strategy for improving spectral quality for larger RNAs.[12] By replacing non-exchangeable protons on the ribose and base with deuterium, strong ¹H-¹H dipolar couplings, a major source of relaxation and line broadening, are removed.[2] This leads to much sharper NMR signals.[12] Perdeuteration combined with selective protonation at specific sites (e.g., A-H8, G-H8) dramatically simplifies spectra, making assignments for RNAs over 100 nucleotides feasible.[2][13]

Troubleshooting Guide

Problem: My 15N HSQC spectrum of a 40-nt RNA is very crowded. How can I improve the resolution to begin assignments?

When dealing with moderate-sized RNAs where overlap becomes problematic, a combination of isotopic labeling and advanced acquisition techniques is recommended.

Solution Workflow:

  • Introduce Deuterium: Prepare your RNA sample with deuterated ribonucleotides (e.g., by in vitro transcription using T7 RNA polymerase).[2] This will significantly narrow the linewidths. A common and effective strategy is to use perdeuterated CTP and UTP, while keeping ATP and GTP protonated.[2]

  • Utilize Higher Dimensions & Non-Uniform Sampling (NUS): Move from 2D to 3D experiments (e.g., 3D NOESY-15N-HSQC) to spread the peaks into a third dimension.[1] To make these longer experiments feasible, use Non-Uniform Sampling (NUS).[14][15][16] NUS allows you to achieve high resolution in the indirect dimensions in a fraction of the conventional acquisition time by skipping a subset of data points.[15][16][17]

  • Optimize Spectrometer Time: The use of cryogenic probes can also enhance sensitivity, allowing for quicker acquisition of high-quality spectra.

TroubleshootingWorkflow cluster_start Initial Problem cluster_solutions Recommended Actions cluster_outcome Expected Outcome start Crowded 15N HSQC Spectrum (Moderate-sized RNA) deuterate 1. Selective Deuteration (e.g., deuterate pyrimidines) start->deuterate Reduces Linewidths nus 2. Use 3D Experiments with NUS (e.g., 3D NOESY-HSQC) deuterate->nus Resolves Overlap cryoprobe 3. Use Cryogenic Probe nus->cryoprobe Improves Sensitivity outcome Improved Resolution & Simplified Spectrum cryoprobe->outcome

Figure 1: A workflow for improving resolution in a crowded RNA spectrum.

Problem: I am studying a 100 kDa RNA-protein complex, and the imino signals are extremely broad and unobservable in a standard 15N-HSQC. What is the best approach?

For large macromolecules and complexes, standard NMR experiments fail due to rapid signal decay (transverse relaxation). The combination of deuteration and TROSY-based experiments is essential.

Solution: TROSY-based Experiments

Transverse Relaxation-Optimized Spectroscopy (TROSY) is a pulse sequence designed to counteract the major relaxation mechanisms in large molecules at high magnetic fields.[9][10] It selects the narrowest, most slowly relaxing component of a signal multiplet, resulting in dramatically sharper lines and improved sensitivity.[4][9]

Experiment TypeEffective RNA SizeLinewidth Reduction (Typical)Key Benefit
Standard ¹H-¹⁵N HSQC< 25 kDaN/ASimplicity, good for small RNAs
¹H-¹⁵N TROSY-HSQC> 25 kDa2-5 foldReduces broadening from relaxation
¹⁵N-detected BEST-TROSY> 50 kDaUp to 10-fold (in ¹H dim.)High resolution in the ¹⁵N dimension, very sensitive[11]

Experimental Protocol: ¹H-¹⁵N TROSY-HSQC

  • Sample Preparation:

    • Prepare a uniformly ¹⁵N-labeled, and ideally >85% deuterated, RNA sample.

    • Reconstitute the sample in an appropriate NMR buffer (e.g., 25 mM sodium phosphate, 50 mM NaCl, 90% H₂O/10% D₂O, pH 6.5).

    • Concentrations should be in the range of 0.2 - 1.0 mM.

  • Spectrometer Setup:

    • Use a high-field spectrometer (≥700 MHz) equipped with a cryogenic probe for optimal TROSY effect and sensitivity.[9]

    • Tune and match the probe for ¹H and ¹⁵N frequencies.

    • Set the temperature (e.g., 298 K) and allow it to equilibrate.

  • Acquisition Parameters:

    • Load a standard TROSY pulse sequence (e.g., hsqctrosyf3gpph on Bruker systems).

    • Set the spectral widths to cover the imino proton region (~10-15 ppm) for ¹H and the guanine/uracil nitrogen region (~140-170 ppm) for ¹⁵N.

    • Set the number of complex points in the direct (¹H) dimension to 2048 and in the indirect (¹⁵N) dimension to at least 256 for good resolution.

    • Optimize the ¹J(NH) coupling constant (typically ~90-95 Hz).

    • Set the recycle delay based on the T1 relaxation time (typically 1.2-1.5 s).

    • Acquire the data with an appropriate number of scans to achieve the desired signal-to-noise ratio.

  • Processing:

    • Process the data using software like TopSpin or NMRPipe.

    • Apply appropriate window functions (e.g., squared sine-bell) and perform Fourier transformation.

    • Phase the spectrum and reference it correctly.

TrosyPrinciple cluster_hs Conventional HSQC (Large RNA) cluster_tr TROSY-HSQC (Large RNA) hs_broad Fast Relaxation (CSA + Dipolar) hs_result Broad, Overlapped Signal hs_broad->hs_result tr_cancel Relaxation Interference (CSA vs. Dipolar) tr_select Selects Narrow Component tr_cancel->tr_select tr_result Sharp, Resolved Signal tr_select->tr_result

Figure 2: Principle of TROSY vs. conventional HSQC for large molecules.

Problem: I need to assign specific residues in a 70-nt RNA, but their signals are completely degenerate. How can I resolve them?

For resolving specific, degenerate signals within a large RNA, segmental isotope labeling is the most effective strategy. This method allows you to isotopically label only a specific fragment or domain of the molecule, rendering the rest of the molecule "NMR-invisible."[5]

Solution: Segmental Isotope Labeling

This technique involves synthesizing RNA in fragments. Some fragments are produced with ¹⁵N/¹³C labeled NTPs, while others are made with natural abundance NTPs. The fragments are then ligated together to form the full-length RNA.[5]

Experimental Protocol: Segmental Labeling via T4 DNA Ligase

This protocol describes a common method using a DNA splint to guide the ligation of two RNA fragments.

  • Fragment Preparation:

    • Synthesize the RNA fragments separately via in vitro transcription. For a two-fragment ligation, you will produce Fragment A (5'-end) and Fragment B (3'-end).

    • Fragment A (Labeled): Transcribe using ¹⁵N-labeled NTPs. Purify using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Fragment B (Unlabeled): Transcribe using natural abundance NTPs. Treat with Calf Intestinal Phosphatase (CIP) to remove the 5'-triphosphate, then phosphorylate the 5'-end using T4 Polynucleotide Kinase (PNK) and ATP. This creates the 5'-monophosphate required for ligation. Purify by PAGE.

  • Ligation Reaction:

    • Design a DNA "splint" oligonucleotide that is complementary to the 3'-end of Fragment A and the 5'-end of Fragment B, bringing the two ends together.

    • In a microfuge tube, combine Fragment A, 5'-phosphorylated Fragment B, and the DNA splint in a 1:1.2:1.5 molar ratio.

    • Add T4 DNA Ligase buffer and T4 DNA Ligase.

    • Incubate at 16°C overnight.

  • Purification:

    • Purify the full-length, segmentally labeled RNA product from unligated fragments and the DNA splint using denaturing PAGE.

    • Elute the RNA from the gel, desalt, and buffer exchange for NMR analysis.

When you acquire a ¹⁵N-HSQC spectrum of this sample, you will only observe signals from the isotopically labeled segment, dramatically simplifying the spectrum and eliminating the specific overlap problem.[5]

LigationWorkflow cluster_prep 1. Fragment Preparation cluster_ligation 2. Ligation cluster_purify 3. Purification & Analysis fragA Fragment A (15N-Labeled) assembly Anneal Fragments + Splint fragA->assembly fragB Fragment B (Unlabeled, 5'-PO4) fragB->assembly splint DNA Splint splint->assembly ligase T4 DNA Ligase page Denaturing PAGE ligase->page Purify Ligated Product assembly->ligase nmr NMR Spectroscopy page->nmr Simplified Spectrum

Figure 3: Experimental workflow for segmental isotope labeling of RNA.

References

Technical Support Center: Enhancing Resolution in ¹⁵N HSQC Spectra of Large RNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of their ¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra for large RNA molecules.

Troubleshooting Guide

Poor resolution in ¹⁵N HSQC spectra of large RNA is a common challenge. This guide provides a systematic approach to diagnosing and resolving the issue.

Initial Troubleshooting Workflow

If you are observing broad and/or overlapping peaks in your ¹⁵N HSQC spectrum, follow this workflow to identify and address the potential causes.

Initial Troubleshooting Workflow for Poor Resolution in Large RNA ¹⁵N HSQC start Start: Broad and/or Overlapping Peaks sample_prep Assess Sample Quality (Purity, Homogeneity, Aggregation) start->sample_prep buffer_opt Optimize Buffer Conditions (pH, Salt, Additives) sample_prep->buffer_opt If sample quality is good temp_opt Vary Acquisition Temperature buffer_opt->temp_opt If buffer is optimal labeling Implement Isotope Labeling Strategies (e.g., Deuteration) temp_opt->labeling If temperature optimization is insufficient pulse_seq Employ Advanced Pulse Sequences (e.g., TROSY) labeling->pulse_seq nus Utilize Non-Uniform Sampling (NUS) pulse_seq->nus resolved End: Improved Resolution nus->resolved Principle of TROSY cluster_0 Standard HSQC cluster_1 TROSY HSQC dd Dipole-Dipole (DD) Relaxation broad_peak Broad Peak dd->broad_peak csa Chemical Shift Anisotropy (CSA) Relaxation csa->broad_peak dd_trosy DD Relaxation cancellation Destructive Interference dd_trosy->cancellation csa_trosy CSA Relaxation csa_trosy->cancellation sharp_peak Sharp Peak cancellation->sharp_peak

Technical Support Center: Synthesis of Long 15N-Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of long, uniformly 15N-labeled RNA strands. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the in vitro transcription (IVT) and purification of long 15N-labeled RNA.

Question 1: Why is the yield of my long 15N-labeled RNA transcript extremely low?

Answer: Low yield is a frequent challenge in the synthesis of long labeled RNA. The issue can typically be traced back to several key factors related to the in vitro transcription (IVT) reaction components and conditions. A systematic approach to troubleshooting is recommended.

Potential Causes & Recommended Actions:

  • Poor DNA Template Quality: The purity and integrity of your DNA template are critical for efficient transcription.[][2] Contaminants such as salts or ethanol (B145695) from plasmid purification can inhibit T7 RNA polymerase.[2]

    • Action: Ensure your plasmid template is fully linearized and purified. Phenol-chloroform extraction followed by ethanol precipitation is a robust method.[3] Verify template concentration and purity using spectrophotometry (A260/280 ratio should be ~1.8-2.0).[4]

  • Suboptimal Magnesium (Mg²⁺) Concentration: Mg²⁺ is a critical cofactor for T7 RNA polymerase, and its concentration directly impacts enzyme activity and can influence product integrity.[5] Both insufficient and excessive Mg²⁺ levels can reduce yield.

    • Action: Titrate the Mg²⁺ concentration. The optimal concentration is often coupled to the total NTP concentration. A range of 6-75 mM has been explored, with a non-linear effect on yield; therefore, optimization is key for each specific template.[5]

  • NTP Concentration and Purity: The concentration and purity of the 15N-labeled NTPs are crucial. Low-quality NTPs can inhibit the polymerase.

    • Action: Use high-purity 15N-NTPs from a reliable vendor. Ensure the final concentration of each NTP is sufficient. If NTP concentration is suspected to be limiting, it can be increased, but this may require a corresponding adjustment in Mg²⁺ concentration.[2]

  • Inactive T7 RNA Polymerase: The enzyme's activity can diminish due to improper storage or multiple freeze-thaw cycles.[6]

    • Action: Use a fresh aliquot of high-concentration T7 RNA polymerase. It may be beneficial to titrate the enzyme concentration, as excessive amounts can sometimes be inhibitory or lead to unwanted byproducts.[6]

  • RNase Contamination: RNases are ubiquitous and can rapidly degrade your RNA product.[2]

    • Action: Maintain a strict RNase-free environment. Use RNase-free water, buffers, and consumables.[] Incorporate an RNase inhibitor into your transcription reaction.[2]

To systematically diagnose this issue, you can follow a logical workflow.

G cluster_start cluster_template Template Integrity cluster_reaction Reaction Conditions cluster_env Environment cluster_end start Start: Low RNA Yield template_check 1. Verify DNA Template Quality & Concentration start->template_check template_linear Ensure Complete Linearization template_check->template_linear Purity/Conc. OK? template_purify Re-purify Template (Phenol/Ethanol) template_linear->template_purify reaction_mg 2. Optimize Mg²⁺ Concentration template_linear->reaction_mg template_purify->reaction_mg reaction_ntp 3. Check 15N-NTP Quality & Conc. reaction_mg->reaction_ntp reaction_enzyme 4. Use Fresh T7 RNA Polymerase reaction_ntp->reaction_enzyme env_rnase 5. Add RNase Inhibitor & Use RNase-Free Technique reaction_enzyme->env_rnase end_node Re-run Transcription & Analyze Yield env_rnase->end_node

A decision tree for troubleshooting low yield in in vitro transcription.

Question 2: My gel analysis shows multiple shorter RNA bands instead of a single, full-length product. What causes this?

Answer: The presence of shorter RNA species indicates premature termination of transcription or the formation of abortive transcripts. For long RNA templates, secondary structures can also be a significant cause.

Potential Causes & Recommended Actions:

  • Abortive Initiation: T7 RNA polymerase can produce short, abortive transcripts (typically <12 nucleotides) before transitioning to the elongation phase.[7]

    • Action: Optimizing the promoter sequence and the initial transcribed sequence (+1 to +6 region) can enhance initiation efficiency and reduce abortive cycling.[6][8] Using a mutant T7 RNA polymerase (e.g., P266L) that facilitates promoter clearance can also significantly reduce abortive products.[7]

  • Template Secondary Structures: Long RNA templates are prone to forming stable secondary structures that can cause the polymerase to pause or dissociate.[9]

    • Action: Increase the transcription reaction temperature. While standard protocols use 37°C, increasing it to 42°C or higher may help melt secondary structures. Also, consider adding reagents like DMSO or urea (B33335) to the reaction, which can help denature the template.[10]

  • NTP Depletion: If the concentration of one or more NTPs becomes limiting during the reaction, transcription will terminate prematurely.[2]

    • Action: Ensure you are using a sufficient concentration of all four 15N-NTPs for the duration of the reaction. For very long transcripts or high-yield reactions, a "feeding" strategy where more NTPs are added during the incubation can be effective.[10]

  • Purification Method: The purification method may not be adequately separating the full-length product from shorter species.

    • Action: Denaturing polyacrylamide gel electrophoresis (PAGE) is highly effective for separating RNA by size and resolving full-length products from truncations.[6][11]

Question 3: I observe a significant amount of double-stranded RNA (dsRNA) in my final product. How can I prevent this?

Answer: dsRNA is a known byproduct of T7 RNA polymerase activity, where the enzyme can use the newly synthesized RNA as a template to create a complementary strand.[6] This complicates purification and downstream applications.

Potential Causes & Recommended Actions:

  • Excessive Mg²⁺ Concentration: High levels of magnesium have been shown to promote dsRNA formation.[6]

    • Action: Carefully titrate the Mg²⁺ concentration to find a balance that maximizes single-stranded RNA yield while minimizing dsRNA.

  • High Enzyme Concentration: Too much T7 RNA polymerase can increase the synthesis of antisense RNA.[6]

    • Action: Optimize the enzyme concentration through titration. Often, reducing the amount of polymerase can decrease dsRNA without significantly impacting the yield of the desired transcript.

  • Prolonged Incubation Time: Longer reaction times can lead to the accumulation of dsRNA.[6]

    • Action: Perform a time-course experiment to determine the optimal incubation time. A 2-4 hour reaction is often sufficient to achieve maximum yield of the single-stranded product.[6]

Data Summary

Optimizing an in vitro transcription reaction requires balancing multiple parameters. The following tables summarize key variables and their typical ranges for synthesizing long RNA.

Table 1: Key In Vitro Transcription (IVT) Reaction Components

ComponentTypical Concentration/AmountPurpose & Considerations
Linearized DNA Template0.5 - 1.0 µgHigh purity is essential. Must be completely linearized.[][12]
15N-NTPs (each)0.5 - 5 mMHigher concentrations can increase yield but may require Mg²⁺ optimization.[2][12]
MgCl₂6 - 75 mMCritical cofactor; concentration must be optimized relative to NTPs.[5]
T7 RNA Polymerase2 mg/ml stock (use 1-2 µl)Use high-activity enzyme; titrate for optimal results.[3][6]
RNase Inhibitor40 U/µl stock (use 1 µl)Prevents degradation of the RNA product.[12][13]
Pyrophosphatase~0.1 U/µlPrevents inhibition of polymerase by pyrophosphate byproduct, increasing yield.[13]

Table 2: Comparison of RNA Purification Methods for Long Strands

Purification MethodResolutionScalabilityPurityKey AdvantageKey Disadvantage
Denaturing PAGEHigh (single nucleotide)Low to MediumVery HighExcellent for removing abortive transcripts and dsRNA.[6]Can be labor-intensive; elution from gel can be inefficient.
Size-Exclusion Chromatography (SEC)Low to MediumHighGoodPreserves native RNA structure; good for large volumes.[3]May not effectively separate products of similar size.
HPLC (RP-IP / IE)HighMediumVery HighHigh purity and resolution; automatable.[14]Requires specialized equipment; proteins must be removed first.[14]
Silica Spin ColumnsLowLowModerateFast and simple protocol.[15][16]Can be overloaded; may not remove all contaminants.[15]

Experimental Protocols

Protocol 1: In Vitro Transcription of a Long (>500 nt) 15N-Labeled RNA Strand

This protocol is a starting point and should be optimized for each specific RNA sequence.

1. DNA Template Preparation: a. Linearize 10-20 µg of the plasmid containing your gene of interest downstream of a T7 promoter. Ensure complete digestion by running a small aliquot on an agarose (B213101) gel.[3] b. Purify the linearized template using a phenol:chloroform:isoamyl alcohol extraction followed by ethanol precipitation.[3] c. Resuspend the DNA pellet in RNase-free water and determine the concentration using a spectrophotometer.

2. Assembling the Transcription Reaction (50 µL total volume): a. In a sterile, RNase-free microcentrifuge tube, combine the following at room temperature in order:

  • RNase-free Water (to 50 µL)
  • 5X Transcription Buffer (provides Tris-HCl, DTT, spermidine)
  • 100 mM 15N-ATP
  • 100 mM 15N-CTP
  • 100 mM 15N-GTP
  • 100 mM 15N-UTP (Final concentration of each NTP: ~4 mM)
  • Linearized DNA Template (1 µg)
  • RNase Inhibitor (40 units)
  • Inorganic Pyrophosphatase (0.1 U)
  • T7 RNA Polymerase (e.g., 50 units) b. Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

3. Incubation: a. Incubate the reaction at 37°C for 2-4 hours. For templates with high GC content or known secondary structures, consider incubating at a higher temperature (e.g., 42°C).

4. Template Removal and Purification: a. Add 1 µL of TURBO DNase and incubate at 37°C for 15 minutes to degrade the DNA template.[17] b. Proceed with purification using the desired method (e.g., Denaturing PAGE). For PAGE, add an equal volume of 2X formamide (B127407) loading buffer, heat at 95°C for 5 minutes, and load onto a large denaturing polyacrylamide/urea gel. c. Visualize the RNA using UV shadowing, excise the band corresponding to the full-length product. d. Elute the RNA from the crushed gel slice overnight in an appropriate elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA).[6] e. Precipitate the eluted RNA with 2.5 volumes of cold 100% ethanol. Wash the pellet with 70% ethanol, air dry briefly, and resuspend in RNase-free water.

Visualizations

G cluster_prep Template Preparation cluster_synth Synthesis cluster_purify Purification & QC Plasmid Plasmid DNA Linearize Restriction Digest (Linearization) Plasmid->Linearize PurifyDNA Template Purification (Phenol/Chloroform) Linearize->PurifyDNA IVT In Vitro Transcription (T7 Pol, 15N-NTPs) PurifyDNA->IVT DNase DNase Treatment IVT->DNase PurifyRNA RNA Purification (e.g., Denaturing PAGE) DNase->PurifyRNA QC Quality Control (Gel, A260/280) PurifyRNA->QC Final Pure 15N-RNA QC->Final

General workflow for the synthesis and purification of 15N-labeled RNA.

G cluster_exp Experimental Setup cluster_proc Procedure cluster_analysis Analysis rna 15N-Labeled RNA (Bait) incubate Incubate Bait + Prey (Allow Binding) rna->incubate extract Cellular Extract (Prey Proteins) extract->incubate pulldown Affinity Capture (e.g., Streptavidin Beads if RNA is Biotinylated) incubate->pulldown wash Wash Beads (Remove Non-specific Binders) pulldown->wash elute Elute RNA-Protein Complexes wash->elute sds SDS-PAGE elute->sds massspec Mass Spectrometry (Identify Proteins) sds->massspec

Conceptual use of 15N-RNA in a pull-down assay to identify binding partners.

Frequently Asked Questions (FAQs)

Q: Can I use a PCR product as a template instead of a linearized plasmid? A: Yes, a PCR product can be an excellent template for IVT.[17] Ensure you use a high-fidelity DNA polymerase to minimize errors.[17] The forward primer must contain the full T7 promoter sequence. The main advantage is that it eliminates the need for plasmid cloning and linearization. The main disadvantage is the potential for introducing mutations during amplification.

Q: How do I accurately quantify my final 15N-labeled RNA product? A: UV spectrophotometry (measuring absorbance at 260 nm) is the most common method. Use the correct extinction coefficient for your specific RNA sequence for the most accurate quantification. Be aware that residual NTPs or short abortive transcripts can lead to an overestimation of the concentration of your full-length product.

Q: Is it necessary to add a poly(A) tail to my transcript? A: This depends entirely on your downstream application. For experiments involving translation in eukaryotic systems or studying mRNA stability, a poly(A) tail is often essential. For purely structural studies (e.g., NMR), it is typically not required unless it is an integral part of the structure. A poly(A) tail can be added post-transcriptionally using Poly(A) Polymerase or encoded directly in the DNA template.[18]

Q: Does the use of 15N-labeled NTPs affect the efficiency of the T7 RNA polymerase? A: The chemical properties of 15N-labeled nucleotides are virtually identical to their unlabeled counterparts, and they are readily incorporated by T7 RNA polymerase without a significant impact on the enzyme's catalytic rate.[12] However, ensuring the high purity of the labeled NTPs is critical, as any contaminants in the NTP preparation can inhibit the reaction. The primary challenges remain the same as with unlabeled RNA: optimizing reaction conditions and ensuring template quality.

References

identifying and removing impurities from synthetic RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from synthetic RNA.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic RNA preparations?

A1: Common impurities in synthetic RNA, particularly from in vitro transcription (IVT) reactions, can be categorized as either process-related or product-related.

  • Process-Related Impurities: These originate from the manufacturing process and include residual DNA templates, enzymes (like T7 RNA polymerase), and unincorporated nucleotides.[1]

  • Product-Related Impurities: These are variants of the RNA product itself. They include:

    • Double-stranded RNA (dsRNA): A significant immunogenic byproduct.[2][3]

    • Short or truncated mRNA transcripts: Incomplete RNA molecules that can affect the efficacy of the final product.[4]

    • RNA aggregates: Higher-order structures of the RNA molecule.[1]

    • RNA variants with different poly(A) tail lengths: Resulting from incomplete or partial addition of the poly(A) tail.[5]

Q2: How can I assess the purity and integrity of my synthetic RNA sample?

A2: Several analytical methods are commonly used to assess the quality of synthetic RNA:

  • Denaturing Agarose (B213101) Gel Electrophoresis: This is a fundamental technique to visualize the integrity of your RNA. Intact RNA will appear as sharp, distinct bands, while degraded RNA will show smearing. For total eukaryotic RNA, intact samples should display a 28S ribosomal RNA (rRNA) band that is approximately twice as intense as the 18S rRNA band.[6]

  • UV Spectrophotometry: Measuring the absorbance at 260 nm, 280 nm, and 230 nm allows for the quantification of RNA and an assessment of its purity. An A260/A280 ratio of ~2.0 is generally considered pure for RNA.[7] A low A260/A230 ratio can indicate contamination with substances like guanidine (B92328) thiocyanate.[8]

  • High-Performance Liquid Chromatography (HPLC): Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a high-resolution technique that can separate the full-length RNA product from shorter fragments and other impurities.[9][10]

  • Mass Spectrometry (MS): Provides detailed information on the mass, heterogeneity, and sequence of the RNA, allowing for the precise identification of impurities.[5]

  • Capillary Gel Electrophoresis (CGE): Offers high-resolution separation for determining the integrity and purity of RNA.[5]

Q3: What is the most effective method for removing dsRNA impurities?

A3: The removal of dsRNA is critical due to its immunogenicity.[2] While traditional chromatography methods can be challenging due to the structural similarity between dsRNA and the target mRNA, affinity chromatography using materials with a high affinity for dsRNA has proven to be effective. Additionally, enzymatic digestion with RNase III, which specifically degrades dsRNA, can be employed.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of synthetic RNA.

Low RNA Yield
Possible Cause Recommended Solution
Incomplete Elution from Purification Column After adding nuclease-free water to the column, incubate for 5-10 minutes at room temperature before centrifugation to allow the RNA to fully dissolve.[6] Consider performing a second elution, though this may dilute your sample.[11]
Insufficient Sample Lysis or Homogenization (if applicable) For cellular or tissue-derived RNA, ensure complete disruption. This may involve increasing the homogenization time or using more aggressive methods like bead beating.[11][12]
RNA Degradation Ensure a strict RNase-free environment. Use RNase-free reagents and consumables, and wear gloves at all times.[12][13] Store samples at -80°C and process them quickly.[11]
Overloading the Purification System Adhere to the manufacturer's recommendations for the maximum amount of starting material for your chosen purification kit to avoid overloading the column's binding capacity.[13]
Low RNA Purity (Abnormal A260/A280 or A260/A230 Ratios)
Possible Cause Recommended Solution
Low A260/A280 Ratio (<1.8) This often indicates protein contamination. Ensure the Proteinase K digestion step (if used) is carried out for the recommended time.[11] Re-purify the sample using a phenol-chloroform extraction or a column-based cleanup kit.[14]
Low A260/A230 Ratio (<2.0) This is a common sign of contamination with guanidine salts from lysis or binding buffers.[8][14] Perform additional wash steps with 70-80% ethanol (B145695) to remove residual salts.[14] Ensure the column tip does not touch the flow-through during transfers.[11]
Genomic DNA Contamination Treat the RNA sample with DNase I to degrade any contaminating DNA.[14]
RNA Degradation Observed on an Agarose Gel
Possible Cause Recommended Solution
RNase Contamination Maintain a stringent RNase-free workflow. Clean benchtops, pipettes, and gel electrophoresis equipment with RNase decontamination solutions. Use certified RNase-free reagents and consumables.[12]
Improper Sample Handling Keep RNA samples on ice whenever possible. Avoid repeated freeze-thaw cycles.[12]
Poor Quality of Starting Material If applicable, use fresh starting material or samples that have been properly stored at -80°C or in an RNA stabilization solution.[4][12]
Excessive Heating During Homogenization If mechanical homogenization is used, perform it in short bursts with cooling intervals to prevent overheating the sample.[12][14]

Experimental Protocols

Protocol 1: Denaturing Agarose Gel Electrophoresis for RNA Integrity

This protocol is essential for visualizing the quality of your RNA sample.

Materials:

  • High-quality agarose

  • 10X MOPS running buffer

  • 37% Formaldehyde (12.3 M)

  • DEPC-treated water

  • Formaldehyde Load Dye

  • Ethidium bromide or other nucleic acid stain

  • RNA sample (1-3 µg)

  • RNA molecular weight markers

Procedure:

  • Gel Preparation (in a fume hood):

    • To prepare a 1% gel, dissolve 1 g of agarose in 72 ml of DEPC-treated water by heating.

    • Cool the solution to about 60°C.

    • Add 10 ml of 10X MOPS running buffer and 18 ml of 37% formaldehyde.[15]

    • Mix gently and pour the gel. Allow it to solidify completely.

  • Sample Preparation:

    • To 1-3 µg of your RNA sample, add 2-3 volumes of Formaldehyde Load Dye.

    • Heat the mixture at 65-70°C for 10-15 minutes to denature the RNA.[15]

    • Immediately place the samples on ice to prevent renaturation.

  • Electrophoresis:

    • Place the gel in the electrophoresis tank and cover it with 1X MOPS running buffer.

    • Load the denatured RNA samples and molecular weight markers into the wells.

    • Run the gel at 5-6 V/cm until the bromophenol blue dye has migrated approximately two-thirds of the gel length.[15]

  • Visualization:

    • Visualize the RNA bands using a UV transilluminator. If the stain was not in the loading dye, the gel will need to be stained and destained after the run.

Protocol 2: DNase I Treatment to Remove DNA Contamination

This enzymatic digestion protocol specifically targets and removes contaminating DNA from your RNA sample.

Materials:

  • RNA sample

  • DNase I (RNase-free)

  • 10X DNase I Reaction Buffer

  • EDTA (0.5 M)

  • Nuclease-free water

Procedure:

  • Reaction Setup:

    • In a nuclease-free tube on ice, combine your RNA sample (up to 10 µg) with 1 µl of 10X DNase I Reaction Buffer and 1 unit of DNase I.

    • Adjust the final volume to 10 µl with nuclease-free water.

  • Incubation:

    • Incubate the reaction at 37°C for 10-15 minutes.[14][16]

  • DNase I Inactivation:

    • Add 1 µl of 0.5 M EDTA to the reaction mixture to a final concentration of 50 mM.

    • Heat the sample at 75°C for 10 minutes to inactivate the DNase I.[14]

  • Cleanup:

    • The RNA is now ready for downstream applications. For sensitive applications, a further cleanup step using a spin column purification kit or phenol-chloroform extraction is recommended to remove the inactivated DNase I and buffer components.[14]

Protocol 3: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for RNA Purification

This chromatographic method provides high-resolution separation of synthetic RNA from various impurities.

Materials:

  • Crude synthetic RNA sample

  • HPLC system with a UV detector

  • Reversed-phase C18 column suitable for oligonucleotides

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in nuclease-free water

  • Mobile Phase B: 0.1 M TEAA in 25% acetonitrile/75% nuclease-free water

  • Ion-pairing reagent (e.g., Hexylamine) may be added to the mobile phases for enhanced separation of longer oligonucleotides.[17]

Procedure:

  • System Preparation:

    • Equilibrate the HPLC system and column with the starting mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved at 260 nm.

  • Sample Preparation:

    • Dissolve the crude RNA sample in Mobile Phase A.

  • Injection and Gradient Elution:

    • Inject the dissolved RNA sample onto the column.

    • Apply a linear gradient of increasing Mobile Phase B to elute the RNA. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes. The optimal gradient will depend on the length and sequence of the RNA.[9]

  • Fraction Collection:

    • Monitor the elution profile at 260 nm and collect fractions corresponding to the main peak, which represents the full-length RNA product. Impurities such as shorter transcripts will typically elute earlier.

  • Post-Purification Processing:

    • Pool the fractions containing the pure RNA.

    • Desalt the pooled fractions, for example, by ethanol precipitation, to remove the mobile phase components.

    • Quantify the final purified RNA and assess its purity using denaturing agarose gel electrophoresis or analytical HPLC.

Quantitative Data Summary

The choice of purification method can significantly impact the final yield and purity of the synthetic RNA. The following tables provide a comparative overview based on published data.

Table 1: Comparison of RNA Extraction Kit Performance from Tissue Samples [18]

Extraction Kit Mean RNA Yield (µg/mg tissue) Mean A260/A280 Ratio
TRIzol Reagent0.851.72
GENEzol Reagent0.761.85
ZR RNA MiniPrep0.341.95

This table illustrates that while phenol-based methods like TRIzol may yield more RNA, column-based kits like the ZR RNA MiniPrep can provide higher purity as indicated by the A260/A280 ratio.

Table 2: Purity and Integrity of RNA from Different Silica-Based Kits [19]

Purification Kit Mean A260/A280 Ratio Mean A260/A230 Ratio RNA Integrity Number (RIN)
Promega SV Total RNA 2.0 ± 0.02.2 ± 0.19.7 ± 0.1
Qiagen RNeasy Mini 2.0 ± 0.02.0 ± 0.19.8 ± 0.1
Promega PureYield™ RNA Midiprep 2.0 ± 0.02.3 ± 0.19.8 ± 0.1
Qiagen EZ1™ System 2.0 ± 0.11.7 ± 0.26.4 ± 1.6

This table highlights the consistently high purity and integrity of RNA obtained from several commercially available silica-based kits, with the exception of one kit showing a lower RIN value, indicating some degradation.

Visual Workflow and Logic Diagrams

RNA_Impurity_Workflow cluster_synthesis RNA Synthesis cluster_analysis Impurity Identification cluster_purification Impurity Removal cluster_qc Final Quality Control IVT In Vitro Transcription (IVT) Gel Denaturing Agarose Gel IVT->Gel Crude RNA HPLC HPLC Analysis IVT->HPLC Crude RNA MS Mass Spectrometry IVT->MS Crude RNA DNase DNase I Treatment Gel->DNase DNA Contamination Detected Chromatography Chromatography (e.g., HPLC) HPLC->Chromatography Impurities Detected MS->Chromatography Specific Impurities Identified Precipitation Ethanol Precipitation DNase->Precipitation Chromatography->Precipitation Final_Analysis Purity & Integrity Assessment Precipitation->Final_Analysis Pure_RNA Pure_RNA Final_Analysis->Pure_RNA High-Purity RNA Troubleshooting_Logic Start Problem Encountered LowYield Low RNA Yield? Start->LowYield LowPurity Low Purity? LowYield->LowPurity No CheckElution Optimize Elution Protocol LowYield->CheckElution Yes CheckLysis Improve Lysis/Homogenization LowYield->CheckLysis Yes Degradation RNA Degradation? LowPurity->Degradation No CheckA280 Low A260/A280 Ratio LowPurity->CheckA280 Yes CheckA230 Low A260/A230 Ratio LowPurity->CheckA230 Yes CheckRNase Implement RNase-Free Technique Degradation->CheckRNase Yes CheckStorage Verify Sample Storage Degradation->CheckStorage Yes Resolved Problem Resolved Degradation->Resolved No CheckElution->Resolved CheckLysis->Resolved ProteinContamination Address Protein Contamination CheckA280->ProteinContamination SaltContamination Increase Wash Steps CheckA230->SaltContamination CheckRNase->Resolved CheckStorage->Resolved ProteinContamination->Resolved SaltContamination->Resolved

References

Technical Support Center: Optimizing Deuteration Strategies for 15N Labeled RNA NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15N labeled and deuterated RNA for Nuclear Magnetic Resonance (NMR) studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of deuterating RNA samples for NMR studies?

Deuteration, the substitution of hydrogen (¹H) with its isotope deuterium (B1214612) (²H), is a powerful strategy in RNA NMR to simplify complex spectra and overcome challenges associated with larger RNA molecules.[1] The primary benefits include:

  • Reduced Spectral Crowding: By replacing protons with deuterons, which are 'invisible' in ¹H NMR spectra, the number of signals is significantly reduced, alleviating spectral overlap.[1][2][3]

  • Narrower Linewidths: Deuteration minimizes ¹H-¹H dipolar couplings and spin diffusion, which are major sources of line broadening in larger RNAs.[4] This results in sharper signals and improved resolution.

  • Improved Relaxation Properties: Deuteration leads to longer transverse relaxation times (T₂) for the remaining protons, which is particularly beneficial for studying high-molecular-weight RNAs.[2] Nonselective T₁ and T₂ relaxation rates can be approximately twice as long in deuterated RNA compared to unlabeled RNA.[2]

  • Enhanced Sensitivity in NOE Experiments: By limiting cross-relaxation pathways, deuteration can enhance the sensitivity of Nuclear Overhauser Effect (NOE)-based experiments, allowing for the detection of crucial distance restraints that might otherwise be unobservable.[5][6]

Q2: What are the different deuteration strategies available for 15N-labeled RNA?

There are several strategies for deuterating RNA, each offering distinct advantages depending on the research question and the size of the RNA molecule. The choice of strategy involves a trade-off between the extent of spectral simplification and the amount of structural information retained.

  • Uniform (Perdeuteration) Deuteration: In this approach, all non-exchangeable protons are replaced with deuterium.[5] This provides the greatest spectral simplification and is particularly useful for studying the exchangeable imino and amino protons involved in base pairing.[5]

  • Selective Deuteration: This strategy involves deuterating specific nucleotide types (e.g., only pyrimidines or only purines) or specific positions within the nucleotide, such as the ribose sugar.[4][7] This allows for spectral editing, where signals from specific residues can be selectively observed or filtered out.[4]

  • Site-Specific Deuteration: This is a more targeted approach where deuterium is incorporated at specific atomic positions, for example, at the C5 or C6 positions of pyrimidines or the C8 of purines.[8][9] This can be highly effective in resolving specific assignment ambiguities in crowded spectral regions.[8][9]

Q3: How does deuteration affect the NMR spectrum of 15N-labeled RNA?

Deuteration has a dramatic and beneficial effect on the NMR spectra of 15N-labeled RNA. The most significant changes include:

  • Simplification of ¹H Spectra: The replacement of ¹H with ²H eliminates signals from the deuterated positions in the ¹H NMR spectrum, leading to a much cleaner and less crowded spectrum.[2][3]

  • Changes in Chemical Shifts: A small "isotope effect" can cause minor shifts in the chemical shifts of nearby protons and carbons.[10][11] For instance, Cα and Cβ chemical shifts can be shifted by up to 0.5 ppm or more.[10]

  • Improved Signal-to-Noise for Certain Resonances: While overall sensitivity might be a concern due to the lower magnetogyric ratio of deuterium, the reduction in line broadening can lead to a significant increase in the signal-to-noise ratio for the remaining proton signals, particularly for larger RNA molecules.[5][6] For example, cytidine (B196190) amino resonances in a deuterated hairpin showed a 10-60% increase in signal-to-noise ratio.[5]

Troubleshooting Guides

Problem 1: Poor signal intensity or broad lines in the NMR spectrum of my deuterated 15N-labeled RNA.

Possible Causes and Solutions:

  • Suboptimal Deuteration Level:

    • Cause: The level of deuteration may not be optimal for the size of your RNA or the specific NMR experiment. Very high levels of deuteration can lead to a loss of important NOE information.

    • Solution: Consider using fractionally deuterated samples. For larger proteins, 70-80% deuteration is often a good compromise to improve relaxation properties without excessive loss of information.[10] Experiment with different levels of D₂O in the growth media if preparing NTPs from bacteria.

  • Sample Aggregation:

    • Cause: Large RNA molecules are prone to aggregation, which leads to very broad lines. Free Mg²⁺ can promote non-specific intermolecular interactions.[5]

    • Solution: Optimize buffer conditions (pH, salt concentration, temperature) to minimize aggregation. Titrate Mg²⁺ carefully to ensure proper folding without inducing aggregation.

  • Instrumental Issues:

    • Cause: Poor shimming of the magnet can lead to a non-homogeneous magnetic field, resulting in broad and weak signals.[12] An unstable lock signal is a key indicator of this problem.[12]

    • Solution: Carefully shim the magnet before acquiring data. Ensure the sample is positioned correctly in the probe. If the lock signal is weak or unstable, re-shim the instrument.

  • Low Analyte Concentration:

    • Cause: The intrinsic sensitivity of NMR is low, and this is exacerbated in deuterated samples where the number of protons is reduced.

    • Solution: Increase the concentration of your RNA sample if possible. Use a cryoprobe if available, as it can significantly enhance sensitivity. Increase the number of scans, but be mindful of potential sample heating.

Problem 2: I am having difficulty with the synthesis and purification of my deuterated 15N-labeled RNA.

Possible Causes and Solutions:

  • Inefficient In Vitro Transcription:

    • Cause: The use of deuterated NTPs can sometimes affect the efficiency of T7 RNA polymerase.

    • Solution: Optimize the in vitro transcription reaction conditions. This may include adjusting the concentration of T7 RNA polymerase, NTPs, and MgCl₂. Ensure the DNA template is of high quality.

  • Low Yield of Deuterated NTPs:

    • Cause: The enzymatic synthesis of deuterated NTPs from labeled glucose or other precursors can be complex and result in low yields if not properly optimized.[7]

    • Solution: Ensure all enzymes used in the synthesis pathway are active and used at optimal concentrations.[7] Follow established protocols carefully. The conversion of glucose to NTPs can be highly efficient if optimized.[7]

  • RNA Degradation or Aggregation during Purification:

    • Cause: RNA is susceptible to degradation by RNases. Denaturing polyacrylamide gel electrophoresis (PAGE) is a robust purification method, but initial ethanol (B145695) precipitation steps can sometimes lead to insoluble RNA aggregates.[4]

    • Solution: Use RNase-free solutions and equipment throughout the purification process. If aggregation is an issue after ethanol precipitation, consider alternative purification methods like HPLC or FPLC.

Quantitative Data Summary

Table 1: Impact of Deuteration on RNA NMR Parameters

ParameterUnlabeled RNADeuterated RNABenefit of DeuterationReference
Nonselective T₁ and T₂ Relaxation Rates ~X~2XLonger relaxation times, narrower lines[2]
Signal-to-Noise (Imino Protons) SimilarSlightly ImprovedMinor improvement[5]
Signal-to-Noise (Cytidine Amino Protons) YY + (10-60%)Significant sensitivity enhancement[5]
Spectral Crowding HighSignificantly ReducedSimplified spectra, easier assignment[2][3]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Deuterated NTPs for In Vitro Transcription

This protocol provides a general overview of the enzymatic synthesis of deuterated NTPs from a deuterated precursor like D₇-glucose. This method is a modification of the approach described by Tolbert & Williamson.[7]

Materials:

  • D₇-glucose (or other deuterated precursor)

  • Enzymes of the pentose (B10789219) phosphate (B84403) pathway (commercially available)

  • Enzymes for nucleotide biosynthesis and salvage pathways (often require overexpression and purification)

  • ATP, buffers, and other necessary reagents

Methodology:

  • Conversion of Glucose to Ribose-5-Phosphate (B1218738): Utilize the enzymes of the pentose phosphate pathway to convert the deuterated glucose into deuterated ribose-5-phosphate.[7]

  • Conversion of Ribose-5-Phosphate to NTPs: Employ enzymes from the nucleotide biosynthesis and salvage pathways to convert the deuterated ribose-5-phosphate into the four deuterated nucleoside triphosphates (dATP, dGTP, dCTP, dUTP).[7] This step often involves multiple, separate enzymatic reactions.

  • Purification of NTPs: Purify the resulting deuterated NTPs using methods such as HPLC to ensure high purity for the subsequent in vitro transcription reaction.

  • Quantification: Determine the concentration of the purified deuterated NTPs using UV-Vis spectroscopy.

Protocol 2: In Vitro Transcription of Deuterated 15N-Labeled RNA

Materials:

  • High-purity DNA template with a T7 promoter

  • T7 RNA polymerase

  • Deuterated and ¹⁵N-labeled NTPs

  • Transcription buffer (containing Tris-HCl, MgCl₂, spermidine, DTT)

  • RNase inhibitor

Methodology:

  • Assemble the Reaction: In an RNase-free tube, combine the transcription buffer, DTT, spermidine, ¹⁵N-labeled and deuterated NTPs, DNA template, and RNase inhibitor.

  • Initiate Transcription: Add T7 RNA polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.

  • DNase Treatment: After incubation, add DNase I to the reaction to digest the DNA template. Incubate for a further 30-60 minutes at 37°C.

  • Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE), HPLC, or FPLC to separate the full-length product from shorter transcripts and unincorporated NTPs.[4]

  • Desalting and Buffer Exchange: Desalt the purified RNA and exchange it into the desired NMR buffer using dialysis or size-exclusion chromatography.

Visualizations

experimental_workflow cluster_prep Deuterated NTP Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & Sample Prep d_glucose Deuterated Glucose ppp Pentose Phosphate Pathway Enzymes d_glucose->ppp d_r5p Deuterated Ribose-5-Phosphate ppp->d_r5p nbp Nucleotide Biosynthesis Pathway Enzymes d_r5p->nbp d_ntps Deuterated NTPs nbp->d_ntps transcription Transcription Reaction d_ntps->transcription dna_template DNA Template (T7 Promoter) dna_template->transcription t7_pol T7 RNA Polymerase t7_pol->transcription n15_ntps 15N-labeled NTPs n15_ntps->transcription d_rna Crude Deuterated 15N-RNA transcription->d_rna purification PAGE / HPLC / FPLC d_rna->purification pure_rna Pure Deuterated 15N-RNA purification->pure_rna buffer_exchange Buffer Exchange pure_rna->buffer_exchange nmr_sample Final NMR Sample buffer_exchange->nmr_sample

Caption: Workflow for preparing a deuterated, 15N-labeled RNA sample for NMR studies.

deuteration_strategy_decision start Start: Need to study 15N-RNA by NMR rna_size What is the size of the RNA? start->rna_size small_rna < 30 nt rna_size->small_rna medium_rna 30-70 nt rna_size->medium_rna large_rna > 70 nt rna_size->large_rna no_deuteration No Deuteration (or minimal) small_rna->no_deuteration selective_deuteration Selective Deuteration (e.g., ribose or specific nucleotide type) medium_rna->selective_deuteration uniform_deuteration Uniform Deuteration (Perdeuteration) large_rna->uniform_deuteration specific_question Is there a specific assignment problem? selective_deuteration->specific_question yes Yes specific_question->yes no No specific_question->no site_specific Site-Specific Deuteration yes->site_specific no->selective_deuteration

Caption: Decision tree for choosing an appropriate deuteration strategy for RNA NMR.

References

Technical Support Center: Troubleshooting 15N RNA NMR Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor signal-to-noise in 15N RNA NMR experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a poor signal-to-noise ratio in my 15N RNA NMR spectrum?

A1: Poor signal intensity in 15N RNA NMR can arise from several factors related to the sample, acquisition parameters, or the instrument itself. The most frequent causes include:

  • Low Sample Concentration: The sample may be too dilute, leading to a weak signal.[1]

  • Improper Shimming: An inhomogeneous magnetic field across the sample can cause broad and weak signals.[1]

  • Incorrect Acquisition Parameters: An insufficient number of scans or an inappropriate relaxation delay can significantly reduce the signal-to-noise ratio.[1]

  • Sample Precipitation or Aggregation: The RNA may have precipitated or aggregated, reducing the concentration of the analyte in the NMR-active region.

  • Paramagnetic Impurities: The presence of paramagnetic impurities can lead to significant line broadening and signal attenuation.[1]

  • Suboptimal Pulse Sequences: Not using sensitivity-optimized pulse sequences can result in lower signal intensity.[2]

Q2: How can I improve the signal-to-noise ratio (S/N) of my spectrum?

A2: Several strategies can be employed to enhance the S/N ratio:

  • Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans.[1] To double the S/N, you need to quadruple the number of scans.[1]

  • Optimize Sample Concentration: For small to medium-sized RNAs, a concentration of 0.5-1.0 mM is often recommended for a complete set of multi-dimensional experiments.[3]

  • Use a Higher Field Spectrometer: Higher magnetic field strengths lead to better signal dispersion and higher sensitivity.[1]

  • Utilize Cryoprobe Technology: If available, using a cryoprobe can dramatically increase the S/N ratio.[1]

  • Employ Isotopic Labeling Strategies: Uniform or segmental 15N labeling is standard. Additionally, perdeuteration of non-exchangeable sites can reduce dipolar relaxation, leading to narrower lines and improved sensitivity.[4]

  • Implement Sensitivity-Enhanced Pulse Sequences: Techniques like TROSY (Transverse Relaxation-Optimized Spectroscopy) are crucial for larger RNAs to reduce relaxation and improve signal.[5][6]

Q3: What is the recommended sample concentration for 15N RNA NMR?

A3: The optimal sample concentration depends on the size of the RNA and the specific experiment. For structural studies, a concentration of at least 100 µM is needed for simple checks, while 0.5-1.0 mM is often required for a full suite of multidimensional experiments on a high-field spectrometer with a cryoprobe.[3]

Q4: Can the choice of buffer affect my signal?

A4: Yes, the buffer composition is critical. High salt concentrations can sometimes be necessary for RNA stability but can also increase the duration of RF pulses, which may lead to signal loss, especially at high magnetic fields.[7] It is also important to avoid buffers that may have signals interfering with your RNA signals, for instance, using phosphate (B84403) buffer in a 31P NMR experiment should be avoided.[3]

Q5: How does deuteration improve signal-to-noise?

A5: Complete deuteration of the non-exchangeable sites of the RNA molecule reduces the dominant source of relaxation for the remaining protons, which is 1H-1H dipolar relaxation.[4] This leads to narrower linewidths for the observable imino and amino protons, resulting in improved sensitivity and resolution in your NMR spectra.[4] This is particularly beneficial for larger RNA molecules that tumble slowly in solution.[4]

Troubleshooting Guides

Issue 1: Very Weak or No Signal Observed

This is a common and frustrating issue. The following troubleshooting workflow can help identify the root cause.

G start Start: Poor S/N sample_check 1. Check Sample Integrity start->sample_check concentration Is concentration > 0.5 mM? sample_check->concentration Concentration precipitation Is there visible precipitate? concentration->precipitation Yes spectrometer_setup 2. Verify Spectrometer Setup concentration->spectrometer_setup No nmr_tube Is sample in a high-quality tube and at the correct volume? precipitation->nmr_tube No end End: Improved S/N precipitation->end Yes (Re-prepare sample) nmr_tube->spectrometer_setup Yes nmr_tube->end No (Adjust sample volume/tube) probe_tuned Is the probe tuned and matched? spectrometer_setup->probe_tuned lock_signal Is the lock signal stable and optimized? probe_tuned->lock_signal Yes probe_tuned->end No (Tune and match probe) acquisition_params 3. Review Acquisition Parameters lock_signal->acquisition_params Yes lock_signal->end No (Re-shim and optimize lock) num_scans Are the number of scans sufficient? acquisition_params->num_scans relaxation_delay Is the relaxation delay (d1) appropriate? num_scans->relaxation_delay Yes num_scans->end No (Increase scans) pulse_calibration Are the pulse widths calibrated? relaxation_delay->pulse_calibration Yes relaxation_delay->end No (Optimize d1) advanced_troubleshooting 4. Advanced Solutions pulse_calibration->advanced_troubleshooting Yes pulse_calibration->end No (Recalibrate pulses) isotopic_labeling Consider deuteration or segmental labeling advanced_troubleshooting->isotopic_labeling pulse_sequence Use sensitivity-enhanced pulse sequences (e.g., TROSY) isotopic_labeling->pulse_sequence pulse_sequence->end

Caption: Troubleshooting workflow for poor signal-to-noise.

Detailed Steps:

  • Check Sample Integrity:

    • Concentration: Verify the RNA concentration. For multidimensional experiments, aim for 0.5-1.0 mM.[3]

    • Precipitation: Visually inspect the sample for any precipitate. If present, consider resolubilizing or preparing a fresh sample.[1]

    • NMR Tube and Volume: Ensure you are using a high-quality NMR tube and that the sample volume is appropriate for your probe (typically 4-5 cm in height).[1]

  • Verify Spectrometer Setup:

    • Probe Tuning and Matching: The probe must be correctly tuned to the 15N frequency.

    • Lock Signal: A stable and well-shimmed lock signal is crucial for good resolution and sensitivity.

  • Review Acquisition Parameters:

    • Number of Scans: For dilute samples, a significant number of scans may be necessary. Remember that S/N increases with the square root of the number of scans.[1]

    • Relaxation Delay (d1): This should be set to at least 1.3 times the longest T1 relaxation time for qualitative analysis. For quantitative analysis, use 5-7 times the longest T1.[1]

    • Pulse Widths: Ensure that the 90° pulse widths for both 1H and 15N are correctly calibrated.

  • Advanced Solutions:

    • Isotopic Labeling: For larger RNAs, perdeuteration can significantly improve signal by reducing relaxation pathways.[4]

    • Pulse Sequences: Employ sensitivity-enhanced pulse sequences like 1H-15N HSQC or for larger molecules, a TROSY-based experiment.[5][6]

Issue 2: Broad Linewidths Obscuring Signal

Broad lines can be as detrimental as a weak signal. Here’s how to address this issue.

G start Start: Broad Lines shimming 1. Check Shimming start->shimming manual_shim Is manual shimming optimized? shimming->manual_shim sample_issues 2. Investigate Sample Issues manual_shim->sample_issues Yes end End: Sharper Lines manual_shim->end No (Perform manual shimming) aggregation Is the sample aggregated? sample_issues->aggregation viscosity Is the sample viscous? aggregation->viscosity No aggregation->end Yes (Dilute or change buffer) paramagnetic Are paramagnetic impurities present? viscosity->paramagnetic No viscosity->end Yes (Dilute or increase temp) experimental_conditions 3. Adjust Experimental Conditions paramagnetic->experimental_conditions No paramagnetic->end Yes (Add chelator or re-purify) temperature Optimize temperature experimental_conditions->temperature buffer_conditions Adjust buffer (pH, salt) temperature->buffer_conditions advanced_techniques 4. Advanced Methods buffer_conditions->advanced_techniques deuteration Use deuteration to reduce dipolar relaxation advanced_techniques->deuteration trosy For large RNA, use TROSY-based experiments deuteration->trosy trosy->end

Caption: Troubleshooting guide for broad NMR signal lines.

Detailed Steps:

  • Check Shimming:

    • Automated shimming routines are a good starting point, but manual shimming may be necessary for challenging samples to achieve a homogeneous magnetic field.[1]

  • Investigate Sample Issues:

    • Aggregation: RNA aggregation leads to a larger effective molecular weight and faster relaxation, causing line broadening. Try diluting the sample or adjusting buffer conditions (pH, salt concentration).

    • Viscosity: Highly concentrated or aggregated samples can be viscous, which also leads to broader lines. Diluting the sample or increasing the temperature can help.

    • Paramagnetic Impurities: Metal ions can cause significant line broadening. Consider adding a chelating agent like EDTA or re-purifying your sample.[1]

  • Adjust Experimental Conditions:

    • Temperature: Optimizing the temperature can improve signal by moving away from conformational exchange regimes that cause broadening.

    • Buffer Conditions: Systematically vary the pH and salt concentration to find conditions where the RNA is stable and gives sharp signals.

  • Advanced Methods:

    • Deuteration: For RNAs larger than ~15 kDa, deuteration of the non-exchangeable protons is highly recommended to reduce 1H-1H dipolar relaxation, a major cause of line broadening.[4]

    • TROSY: For large RNAs (>25 kDa), Transverse Relaxation-Optimized Spectroscopy (TROSY) is essential. It selects for the slowly relaxing component of the multiplet, resulting in significantly sharper lines.[5][6]

Data and Experimental Parameters

Table 1: Typical RNA Sample Conditions for NMR
ParameterRecommended ValueNotes
Concentration 0.5 - 1.0 mMFor multidimensional experiments.[3]
Volume ~550 µL (for 5mm tube)Depends on probe geometry.[3]
Buffer 10-20 mM Phosphate/TrispH should be optimized for RNA stability (typically 6.0-7.0).
Salt (NaCl/KCl) 50 - 150 mMRNA structure and stability can be salt-dependent.
D₂O 5 - 10%For the deuterium (B1214612) lock signal.
Chelating Agent 0.1 mM EDTATo remove paramagnetic metal ions.
Table 2: Key Acquisition Parameters for a ¹H-¹⁵N HSQC Experiment
ParameterTypical ValuePurpose
Number of Scans (ns) 8 - 64 (or more)Increase for better S/N.
Relaxation Delay (d1) 1.0 - 2.0 sAllows for relaxation of magnetization between scans.
¹J(NH) coupling constant ~90 HzUsed in INEPT transfer steps.
Spectral Width (¹H) 12 - 16 ppmTo cover all proton chemical shifts.
Spectral Width (¹⁵N) 30 - 40 ppmTo cover the imino/amino nitrogen chemical shift range.

Experimental Protocols

Protocol 1: Standard ¹H-¹⁵N HSQC for RNA

This protocol outlines the key steps for acquiring a standard sensitivity-enhanced ¹H-¹⁵N HSQC spectrum.

  • Sample Preparation:

    • Prepare the 15N-labeled RNA sample in the appropriate buffer as detailed in Table 1.

    • Filter the sample into a high-quality NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock on the D₂O signal.

    • Tune and match the probe for both ¹H and ¹⁵N frequencies.

    • Perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameter Setup:

    • Load a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker systems).

    • Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

    • Set the spectral widths and offsets for both dimensions to cover the expected chemical shift ranges.

    • Set the number of scans, relaxation delay, and other parameters as suggested in Table 2.

  • Data Acquisition:

    • Start the acquisition.

  • Data Processing:

    • Apply appropriate window functions (e.g., squared sine bell) in both dimensions.

    • Perform Fourier transformation.

    • Phase the spectrum and perform baseline correction.

Protocol 2: In-Vitro Transcription for ¹⁵N-labeled RNA

This is a general protocol for producing 15N-labeled RNA for NMR studies.

  • Prepare Transcription Reaction:

    • In a sterile microfuge tube, combine:

      • DNA template (linearized plasmid or PCR product)

      • T7 RNA polymerase

      • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.6, 30 mM MgCl₂)[8]

      • DTT

      • Spermidine

      • ¹⁵N-labeled NTPs (ATP, GTP, CTP, UTP)

  • Incubation:

    • Incubate the reaction at 37°C for 4-6 hours.[8]

  • Purification:

    • Purify the RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC to ensure high purity and homogeneity.[9]

  • Desalting and Buffer Exchange:

    • Elute the RNA from the gel or HPLC column.

    • Perform buffer exchange into the desired NMR buffer using dialysis or a centrifugal concentrator.[8]

  • Quantification and Final Preparation:

    • Quantify the RNA concentration using UV-Vis spectroscopy (A₂₆₀).

    • Prepare the final NMR sample at the desired concentration.

References

Validation & Comparative

Navigating the Landscape of 15N-Labeled RNA Analysis: A Comparative Guide to Mass Spectrometry Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the precise world of RNA dynamics, stable isotope labeling with 15N followed by mass spectrometry offers a powerful analytical lens. This guide provides an objective comparison of key methodologies, supported by experimental data, to facilitate informed decisions in experimental design and platform selection for the analysis of 15N-labeled RNA incorporation.

The incorporation of the heavy isotope 15N into RNA molecules enables the quantitative tracking of RNA synthesis, degradation, and processing. Mass spectrometry (MS), with its high sensitivity and mass accuracy, is the analytical cornerstone for deciphering the isotopic enrichment in these labeled biomolecules. This guide delves into the critical aspects of 15N-RNA analysis, from labeling strategies to data interpretation, providing a framework for robust and reproducible experimentation.

Comparing the Avenues: In Vivo vs. In Vitro 15N RNA Labeling

The initial and pivotal step in this analytical journey is the introduction of the 15N isotope into the RNA molecule. Researchers can choose between two primary strategies: metabolic labeling within a cellular context (in vivo) or enzymatic synthesis in a controlled environment (in vitro). Each approach presents distinct advantages and is suited for different research questions.

Labeling StrategyPrecursor(s)Labeling PatternTypical Labeling EfficiencyAdvantagesDisadvantages
In Vivo Biosynthesis 15NH4Cl, 15N-labeled mediaUniform>95%[1]Simple and cost-effective for uniform labeling. Reflects cellular RNA metabolism.Lacks control over specific label placement; potential for isotopic scrambling.
In Vitro Transcription 15N-labeled rNTPsUniform or Nucleotide-specificHighStraightforward incorporation of commercially available labeled precursors. Allows for segment- or site-specific labeling.Can be more expensive. Does not capture cellular processing events.

The Analytical Engine: A Comparative Overview of Mass Spectrometry Platforms

The choice of mass spectrometry platform is critical and directly impacts the sensitivity, precision, and throughput of the analysis. While various MS-based techniques can be employed, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most prevalent for its ability to separate complex mixtures of ribonucleosides or oligonucleotides prior to mass analysis.

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Primary Measurement Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)High-resolution mass-to-charge ratio of precursor and fragment ionsHigh-resolution accurate-mass (HRAM) of precursor and fragment ions
Typical Precision HighModerate to HighVery High
Sensitivity Very High (attomole to femtomole range)High (low femtomole range)Very High (sub-femtomole range)
Throughput HighModerateModerate
Key Advantage for 15N RNA Analysis Gold standard for targeted quantification of specific 15N-labeled ribonucleosides due to high sensitivity and specificity.[1]Excellent for identification and quantification with high mass accuracy for both precursor and fragment ions.Unsurpassed mass resolution and accuracy, enabling confident identification of labeled species and resolution of isotopic patterns.

Experimental Corner: Protocols for 15N-Labeled RNA Analysis

Reproducible and accurate results hinge on well-defined experimental protocols. Below are detailed methodologies for the key stages of a typical 15N-labeled RNA mass spectrometry experiment.

Protocol 1: In Vivo Metabolic Labeling of RNA in Cell Culture
  • Cell Culture: Culture cells in standard growth medium to the desired confluency. For optimal labeling, ensure cells are in the logarithmic growth phase.

  • Labeling: Replace the standard medium with a custom medium where the primary nitrogen source is replaced with a 15N-labeled equivalent (e.g., 15NH4Cl). The concentration of the 15N source should be optimized for the specific cell line.

  • Incubation: Incubate the cells in the 15N-containing medium for a duration determined by the RNA species' turnover rate. This can range from hours to days.

  • Harvesting: After the desired labeling period, harvest the cells and proceed immediately to RNA extraction.

Protocol 2: Total RNA Extraction
  • Lysis: Lyse the harvested cells using a chaotropic agent-based lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate).

  • Phase Separation: Add chloroform (B151607) and centrifuge to separate the mixture into aqueous and organic phases. The RNA will remain in the upper aqueous phase.

  • RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

  • Washing: Wash the RNA pellet with 75% ethanol (B145695) to remove residual salts and impurities.

  • Resuspension: Air-dry the pellet and resuspend the RNA in RNase-free water.

  • Quality Control: Assess the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Protocol 3: Enzymatic Digestion of RNA to Ribonucleosides
  • Reaction Setup: In an RNase-free tube, combine 1-5 µg of the extracted 15N-labeled RNA with a nuclease/phosphatase cocktail (e.g., Nuclease P1 and Bacterial Alkaline Phosphatase).

  • Incubation: Incubate the reaction at 37°C for 1-2 hours to ensure complete digestion of the RNA into individual ribonucleosides.

  • Sample Cleanup: The resulting ribonucleoside mixture is then ready for cleanup prior to LC-MS/MS analysis, often using a solid-phase extraction (SPE) method.

Protocol 4: LC-MS/MS Analysis of 15N-Labeled Ribonucleosides
  • Chromatographic Separation: Separate the ribonucleosides using a reversed-phase C18 column with a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometry:

    • Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

    • Data Acquisition:

      • For targeted analysis on a triple quadrupole instrument, set up MRM transitions for the expected unlabeled (14N) and labeled (15N) ribonucleosides.

      • For untargeted or discovery analysis on a Q-TOF or Orbitrap instrument, acquire full scan MS data to detect all ions and their isotopic patterns, followed by data-dependent MS/MS to obtain fragmentation spectra for identification.

  • Data Analysis:

    • Quantification: Determine the extent of 15N incorporation by calculating the ratio of the peak areas of the 15N-labeled ribonucleoside to the corresponding 14N-ribonucleoside.

    • Identification: Confirm the identity of the ribonucleosides by comparing their retention times and fragmentation patterns to those of known standards.

Visualizing the Workflow and Biological Context

To better illustrate the experimental process and its biological application, the following diagrams are provided in the DOT language for Graphviz.

G Figure 1: General workflow for mass spectrometry analysis of 15N-labeled RNA. cluster_labeling 15N Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis in_vivo In Vivo (e.g., 15NH4Cl in media) rna_extraction RNA Extraction in_vivo->rna_extraction in_vitro In Vitro (e.g., 15N-rNTPs) rna_digestion Enzymatic Digestion (to Ribonucleosides) in_vitro->rna_digestion rna_extraction->rna_digestion spe_cleanup Solid-Phase Extraction Cleanup rna_digestion->spe_cleanup lc_separation LC Separation spe_cleanup->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification of 15N Incorporation ms_detection->quantification identification Identification of Ribonucleosides ms_detection->identification

Caption: General workflow for mass spectrometry analysis of 15N-labeled RNA.

The study of co-transcriptional RNA processing, where pre-mRNA is modified as it is being transcribed by RNA polymerase II, is an excellent application for 15N labeling. By pulse-labeling cells with a 15N source, researchers can track the kinetics of splicing and other processing events on newly synthesized transcripts.

G Figure 2: Monitoring co-transcriptional splicing with 15N RNA labeling. cluster_transcription Transcription cluster_splicing Co-transcriptional Splicing cluster_ms Mass Spectrometry DNA DNA Template RNAPII RNA Polymerase II Nascent_RNA Nascent 15N-labeled pre-mRNA RNAPII->Nascent_RNA 15N-NTPs Spliceosome Spliceosome Nascent_RNA->Spliceosome Spliced_RNA Spliced 15N-labeled mRNA Spliceosome->Spliced_RNA Lariat Excised Intron (Lariat) Spliceosome->Lariat Mass Spectrometry Analysis LC-MS/MS of 15N-Ribonucleosides Spliced_RNA->Mass Spectrometry Analysis

Caption: Monitoring co-transcriptional splicing with 15N RNA labeling.

Conclusion

The mass spectrometry analysis of 15N-labeled RNA incorporation is a multifaceted and powerful approach for dissecting the intricate dynamics of the transcriptome. The selection of an appropriate labeling strategy and mass spectrometry platform should be guided by the specific biological question, the required level of sensitivity and precision, and available resources. The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary knowledge to design and execute robust experiments, ultimately leading to a deeper understanding of the roles of RNA in health and disease.

References

Quantifying 15N Enrichment in Synthetic RNA: A Comparative Guide to Mass Spectrometry and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the incorporation of stable isotopes like 15N into synthetic RNA is crucial for a myriad of applications, from studying RNA metabolism and dynamics to developing novel RNA-based therapeutics. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed overview of their principles, performance characteristics, and experimental workflows, supported by quantitative data and detailed protocols to aid in selecting the most appropriate method for your research needs.

At a Glance: Mass Spectrometry vs. NMR Spectroscopy

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures the mass-to-charge ratio of ionized molecules. 15N incorporation is detected as a mass shift.Detects the magnetic properties of atomic nuclei. 15N nuclei are directly observed or detected through their coupling to other nuclei.
Sensitivity High (picomole to femtomole range)[1][2]Lower (micromolar to millimolar range)[1][2]
Resolution High mass resolution allows for the determination of elemental composition.[3][4]Atomic resolution provides detailed structural and dynamic information.[5][6]
Quantification Relative or absolute quantification using stable isotope-labeled internal standards.[7][8][9]Inherently quantitative; signal intensity is proportional to the number of nuclei. Can be influenced by relaxation effects.[1][10]
Sample Preparation More complex: requires enzymatic digestion of RNA to nucleosides, followed by chromatographic separation.[8][11]Simpler: typically involves dissolving the intact RNA in a deuterated solvent.[1][2]
Throughput Higher throughput, amenable to automation.Lower throughput, longer acquisition times.[5]
Information Provides information on overall enrichment and site-specific modification.Provides site-specific enrichment, structural conformations, and dynamic properties.[5][6][12]
Cost (Instrument) Generally lower initial instrument cost compared to high-field NMR.[13]Higher initial instrument cost, especially for high-field magnets.[13]

In-Depth Comparison of Performance Metrics

Performance MetricMass SpectrometryNMR Spectroscopy
Limit of Detection (LOD) Low femtomole to attomole range for nucleosides.Low micromolar range for intact RNA.
Dynamic Range 3-5 orders of magnitude.2-3 orders of magnitude.
Precision (RSD) Typically <15% for relative quantification.[11]Can be highly precise (<5%) with proper experimental setup and controls.
Accuracy High, especially with the use of isotope-labeled internal standards.High, as it is a primary ratio method.
15N Enrichment Requirement Can detect low levels of enrichment.Requires higher levels of enrichment (>95%) for optimal sensitivity and resolution.[5][12]

Experimental Workflows

Mass Spectrometry-Based Quantification of 15N Enrichment

The typical workflow for quantifying 15N enrichment in synthetic RNA using mass spectrometry involves the enzymatic digestion of the RNA into its constituent nucleosides, followed by liquid chromatography-mass spectrometry (LC-MS) analysis.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Analysis RNA 15N-labeled Synthetic RNA Digestion Enzymatic Digestion (Nuclease P1, Phosphatase) RNA->Digestion Nucleosides Nucleoside Mixture Digestion->Nucleosides Cleanup Solid-Phase Extraction (SPE Cleanup) Nucleosides->Cleanup LC Liquid Chromatography (LC Separation) Cleanup->LC MS Mass Spectrometry (MS Detection) LC->MS Data Data Analysis MS->Data

Experimental workflow for MS-based 15N RNA quantification.
NMR Spectroscopy-Based Quantification of 15N Enrichment

Quantifying 15N enrichment using NMR spectroscopy is generally a more direct measurement on the intact RNA molecule. The workflow is simpler in terms of sample preparation but requires specialized instrumentation and expertise for data acquisition and analysis.

NMR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis Analysis RNA 15N-labeled Synthetic RNA Dissolution Dissolution in D2O Buffer RNA->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Acquisition NMR Data Acquisition (e.g., 1H-15N HSQC) NMR_Tube->NMR_Acquisition Processing Data Processing (Fourier Transform, Phasing) NMR_Acquisition->Processing Analysis Spectral Analysis (Peak Integration) Processing->Analysis

Experimental workflow for NMR-based 15N RNA quantification.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry Analysis

1. Enzymatic Digestion of 15N-labeled RNA:

  • To 1-10 µg of purified 15N-labeled synthetic RNA in an RNase-free microcentrifuge tube, add 2 µL of 10x Nuclease P1 buffer (e.g., 100 mM sodium acetate, pH 5.3, 10 mM zinc chloride).

  • Add 1 µL of Nuclease P1 (100 U/µL).

  • Add 1 µL of bacterial alkaline phosphatase (1 U/µL).

  • Bring the final volume to 20 µL with RNase-free water.

  • Incubate at 37°C for 2 hours.

  • Stop the reaction by heating at 95°C for 5 minutes.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

  • Load the digested RNA sample onto the cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts.

  • Elute the nucleosides with 500 µL of 50% acetonitrile (B52724) in 0.1% formic acid.

  • Dry the eluted sample in a vacuum centrifuge.

  • Reconstitute the sample in 20 µL of 0.1% formic acid for LC-MS analysis.

Protocol 2: NMR Sample Preparation and Data Acquisition

1. Sample Preparation:

  • Lyophilize 50-100 µg of the purified 15N-labeled synthetic RNA.

  • Resuspend the RNA pellet in 500 µL of NMR buffer (e.g., 25 mM sodium phosphate, pH 6.5, 50 mM NaCl, 90% H2O/10% D2O).

  • Transfer the sample to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire a 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Typical acquisition parameters:

    • Spectral widths: 16 ppm for 1H and 35 ppm for 15N.
    • Number of scans: 16-64 per increment, depending on the sample concentration.
    • Acquisition time: 2-12 hours.

3. Data Analysis for Enrichment Quantification:

  • Process the 2D NMR spectrum using appropriate software (e.g., TopSpin, NMRPipe).

  • Integrate the volume of the cross-peaks corresponding to the 14N- and 15N-bound protons.

  • The percentage of 15N enrichment can be calculated from the relative intensities of the signals from the labeled and unlabeled species.

Conclusion: Making the Right Choice

The choice between Mass Spectrometry and NMR spectroscopy for quantifying 15N enrichment in synthetic RNA depends heavily on the specific research question, available resources, and the level of detail required.

  • Mass Spectrometry is the preferred method for high-throughput screening, analysis of complex mixtures, and when absolute sensitivity is paramount. Its ability to provide robust relative and absolute quantification with the aid of internal standards makes it a powerful tool for tracking overall isotopic incorporation.

  • NMR Spectroscopy , while less sensitive and lower in throughput, offers unparalleled insights into the structural and dynamic consequences of isotopic labeling at an atomic level. It is the ideal choice for detailed structural biology studies, investigating RNA folding, and probing molecular interactions where site-specific information is critical.[5][6][12]

By understanding the strengths and limitations of each technique as outlined in this guide, researchers can make an informed decision to select the most appropriate method to advance their scientific goals in the dynamic field of RNA research and development.

References

Unveiling RNA's Three-Dimensional Secrets: A Comparative Guide to Structure Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of RNA structural biology, validating the three-dimensional architecture of these molecules is a critical step. This guide provides an objective comparison of nuclear magnetic resonance (NMR) spectroscopy for 15N labeled RNA, alongside key alternative methods, supported by experimental data and detailed protocols to inform your selection of the most suitable technique.

The function of an RNA molecule is intrinsically linked to its complex three-dimensional structure. Elucidating this structure is paramount for understanding biological mechanisms and for the rational design of RNA-targeting therapeutics. While NMR spectroscopy of isotopically labeled RNA is a powerful tool for revealing solution-state structures and dynamics, a comprehensive evaluation of its performance against other techniques is essential for making informed methodological choices.

Performance Snapshot: A Head-to-Head Comparison

To facilitate a clear understanding of the strengths and limitations of each method, the following table summarizes key quantitative performance metrics for NMR spectroscopy, X-ray crystallography, SHAPE-Seq with computational modeling, and purely computational methods.

FeatureNMR Spectroscopy (with 15N Labeling)X-ray CrystallographySHAPE-Seq with Computational ModelingComputational Modeling (ab initio)
Resolution ~1-2.5 Å (for smaller RNAs)[1][2]Typically 1.5-3.5 Å, can reach <1 Å[3]Nucleotide-level for secondary structureVaries greatly, generally lower resolution
Accuracy High for local structure and dynamicsHigh for well-ordered regionsHigh for secondary structure (up to 96-100% sensitivity)[4]Variable, dependent on algorithm and RNA size
RNA Size Limitation Practically up to ~100-155 nucleotides[5][6]No theoretical upper limit, large complexes possibleNo strict upper limit, large RNAs and transcriptomes can be analyzed[4]Performance decreases with increasing size
Sample Requirements Milligram quantities, soluble, isotopically labeledMilligram quantities, requires crystallizationMicrogram to nanogram quantitiesRNA sequence
Information Provided 3D structure in solution, dynamics, intermolecular interactionsStatic 3D structure in a crystal latticeSecondary structure, local nucleotide flexibilityPredicted 3D or secondary structure
Throughput Low to mediumLowHighHigh

In-Depth Methodologies: From Benchtop to Structure

This section provides detailed experimental protocols for the key techniques discussed, offering a practical guide for their implementation.

Validating 15N Labeled RNA Structure by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of RNA molecules in solution, providing insights into their dynamic nature. The use of 15N isotopic labeling is crucial for simplifying complex spectra and enabling the application of heteronuclear correlation experiments. The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of this approach, providing a fingerprint of the RNA's folded state.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition & Processing cluster_analysis Structure Calculation & Validation in_vitro In vitro transcription with 15N-labeled NTPs purification RNA Purification (e.g., HPLC, PAGE) in_vitro->purification folding RNA Folding in NMR Buffer purification->folding hsqc 1H-15N HSQC Experiment folding->hsqc noesy NOESY Experiments (for distance restraints) folding->noesy processing Data Processing (e.g., Fourier Transform) hsqc->processing noesy->processing assignment Resonance Assignment processing->assignment restraints Generate Structural Restraints assignment->restraints calculation Structure Calculation restraints->calculation validation Structure Validation calculation->validation

Workflow for 15N Labeled RNA Structure Validation by NMR.

Experimental Protocol: 1H-15N HSQC

  • Sample Preparation :

    • Synthesize the RNA of interest using in vitro transcription with 15N-labeled nucleotide triphosphates (NTPs).

    • Purify the 15N-labeled RNA using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

    • Dissolve the purified RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl) to a final concentration of 0.1-1.0 mM.

    • Anneal the RNA by heating to 95°C for 5 minutes followed by slow cooling to room temperature to ensure proper folding.

  • NMR Spectrometer Setup :

    • Tune and match the NMR probe for ¹H and ¹⁵N frequencies.

    • Lock the spectrometer on the deuterium (B1214612) signal from D₂O in the buffer.

    • Optimize the shim currents to achieve a narrow and symmetrical water signal.

  • Data Acquisition :

    • Set the experimental parameters for a standard 2D ¹H-¹⁵N HSQC experiment. This includes setting the spectral widths in both the ¹H and ¹⁵N dimensions to cover the expected chemical shift ranges, and defining the number of scans and increments.

    • Acquire the HSQC spectrum. The experiment transfers magnetization from protons to their directly attached nitrogen-15 (B135050) nuclei, allowing for the correlation of their chemical shifts.[7]

  • Data Processing and Analysis :

    • Apply a window function (e.g., sine-bell) to the free induction decay (FID) and perform a two-dimensional Fourier transform to obtain the frequency-domain spectrum.

    • Phase the spectrum and reference the chemical shifts.

    • Analyze the resulting 2D spectrum, where each peak corresponds to a specific proton-nitrogen pair in the RNA molecule. The dispersion and number of peaks provide information about the folding and secondary structure of the RNA.

Alternative Methods for RNA Structure Validation

1. X-ray Crystallography

X-ray crystallography is a high-resolution technique that determines the three-dimensional structure of molecules by analyzing the diffraction pattern of X-rays passing through a crystal. It is not limited by the size of the RNA and can be used to study large RNA-protein complexes.[6][8]

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination synthesis RNA Synthesis & Purification crystallization RNA Crystallization (Vapor Diffusion) synthesis->crystallization diffraction X-ray Diffraction Data Collection crystallization->diffraction processing Data Processing (Integration & Scaling) diffraction->processing phasing Phase Determination (e.g., Molecular Replacement) processing->phasing model_building Model Building & Refinement phasing->model_building validation Structure Validation model_building->validation

Workflow for RNA Structure Determination by X-ray Crystallography.

Experimental Protocol: RNA Crystallization and X-ray Diffraction

  • RNA Preparation and Crystallization :

    • Synthesize and purify high-purity RNA.

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals.[9]

  • X-ray Diffraction Data Collection :

    • Mount a suitable crystal and expose it to a monochromatic X-ray beam.

    • Collect the diffraction pattern on a detector as the crystal is rotated.

  • Data Processing and Structure Solution :

    • Integrate the diffraction spots and scale the data.

    • Determine the phases of the structure factors using methods like molecular replacement, isomorphous replacement, or anomalous scattering.[8]

    • Calculate an electron density map and build an atomic model of the RNA into the map.

    • Refine the model against the experimental data to improve its accuracy.

2. SHAPE-Seq (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Sequencing)

SHAPE-Seq is a high-throughput chemical probing technique that provides information about the local nucleotide flexibility in an RNA molecule at single-nucleotide resolution. This data can be used as constraints to guide computational secondary structure prediction, significantly improving its accuracy.[4][10]

SHAPE_Seq_Workflow cluster_probing Chemical Probing cluster_sequencing Library Preparation & Sequencing cluster_analysis Data Analysis & Modeling folding RNA Folding modification SHAPE Reagent Modification folding->modification rt Reverse Transcription modification->rt ligation Adapter Ligation rt->ligation pcr PCR Amplification ligation->pcr sequencing Next-Generation Sequencing pcr->sequencing alignment Read Alignment sequencing->alignment reactivity Reactivity Profile Calculation alignment->reactivity modeling Secondary Structure Modeling reactivity->modeling

Workflow for SHAPE-Seq Experiment and Data Analysis.

Experimental Protocol: SHAPE-Seq

  • RNA Probing :

    • Fold the RNA of interest in a buffer that mimics physiological conditions.

    • Treat the folded RNA with a SHAPE reagent (e.g., 1M7 or NAI) that acylates the 2'-hydroxyl group of flexible nucleotides.[11]

  • Library Preparation :

    • Perform reverse transcription on the modified RNA. The reverse transcriptase stalls at the sites of acylation.

    • Ligate sequencing adapters to the resulting cDNA fragments.

    • Amplify the library using PCR.[11][12]

  • Sequencing and Data Analysis :

    • Sequence the cDNA library using a next-generation sequencing platform.

    • Align the sequencing reads to the reference RNA sequence.

    • Calculate a SHAPE reactivity profile, where higher reactivity indicates greater nucleotide flexibility.

    • Use the reactivity profile as pseudo-energy constraints in RNA secondary structure prediction software (e.g., RNAstructure) to generate an accurate secondary structure model.[12]

3. Computational Modeling

Computational methods aim to predict the three-dimensional structure of an RNA molecule from its primary sequence. These methods can be broadly categorized into ab initio (from first principles) and knowledge-based approaches. While their accuracy can be variable, they are high-throughput and do not require expensive and time-consuming experiments.[13]

Computational_Workflow input RNA Primary Sequence secondary_pred Secondary Structure Prediction (e.g., RNAfold, CONTRAfold) input->secondary_pred alphafold Direct 3D Prediction (e.g., AlphaFold 3) input->alphafold tertiary_pred Tertiary Structure Prediction (e.g., RNAComposer, Rosetta) secondary_pred->tertiary_pred visualization Structure Visualization & Analysis (e.g., PyMOL) tertiary_pred->visualization alphafold->visualization

General Workflow for Computational RNA Structure Prediction.

General Workflow for Computational Prediction

  • Input : Provide the primary sequence of the RNA molecule.

  • Secondary Structure Prediction (for some methods) : Use algorithms like RNAfold or CONTRAfold to predict the secondary structure from the primary sequence.[13]

  • Tertiary Structure Prediction :

    • For methods requiring secondary structure, input the predicted secondary structure into tools like RNAComposer or Rosetta FARFAR2 to generate a 3D model.[13]

    • For direct 3D prediction methods like AlphaFold 3, input the primary sequence directly.[13]

  • Analysis : Visualize and analyze the predicted 3D structure using software like PyMOL to assess its plausibility and identify key structural features.

Conclusion

The choice of method for validating RNA structure depends on a variety of factors, including the size of the RNA, the desired level of resolution, the amount of sample available, and the specific scientific question being addressed. NMR spectroscopy on 15N-labeled RNA provides unparalleled insights into the solution-state structure and dynamics of small to medium-sized RNAs. For larger RNAs and complexes, X-ray crystallography offers the potential for high-resolution static structures. SHAPE-Seq presents a high-throughput approach to accurately determine secondary structures, which can be invaluable for guiding 3D modeling. Finally, computational methods offer a rapid, albeit often lower-resolution, means of predicting RNA structure. By carefully considering the comparative data and protocols presented in this guide, researchers can select the most appropriate strategy to unlock the structural secrets of their RNA molecules of interest.

References

A Comparative Guide: 15N NMR Spectroscopy versus X-ray Crystallography for RNA Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of RNA structure determination, the choice between Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography is a critical one. Each technique offers a unique window into the atomic-level architecture of RNA, yet their principles, sample requirements, and the nature of the data they provide differ significantly. This guide presents a detailed comparison to aid in selecting the most appropriate method for your research objectives.

This document provides an objective comparison of 15N NMR spectroscopy and X-ray crystallography for the structural analysis of RNA. It includes a summary of quantitative data, detailed experimental protocols, and visualizations to clarify complex workflows and relationships.

At a Glance: Key Quantitative Differences

The selection of a structural biology technique is often dictated by the specific characteristics of the RNA sample and the research question at hand. The following table summarizes the key quantitative parameters for 15N NMR and X-ray crystallography.

Parameter15N NMR SpectroscopyX-ray Crystallography
Typical Resolution ~2.0 - 3.0 Å (inferred)[1][2]~1.5 - 3.5 Å[1][2]
Molecular Size Limit Practically up to ~100 kDa (~300 nucleotides)[3]No theoretical upper limit, but crystallization is the bottleneck[1][2]
Sample State Solution (near-physiological conditions)Solid (crystal lattice)
Sample Concentration 0.3 - 1.0 mM or higher[4][5]Highly variable, depends on crystallization conditions
Sample Volume ~250 - 600 µL[6]N/A (crystal size is key)
Isotopic Labeling Required (¹⁵N, ¹³C)[7][8]Not required (but can be used for phasing)
Dynamic Information Yes (ps to s timescale)[9][10]Limited (provides a time- and spatially-averaged static structure)[1]
Throughput LowerPotentially higher once crystals are obtained

Delving into the Methodologies

Understanding the experimental workflows is crucial for appreciating the strengths and limitations of each technique.

The Path of 15N NMR Spectroscopy: From Gene to Structure

The journey to an RNA structure via 15N NMR is a multi-step process that begins with the production of an isotopically labeled sample.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Structure Calculation DNA_Template DNA Template Construction In_Vitro_Transcription In Vitro Transcription with 15N-NTPs DNA_Template->In_Vitro_Transcription RNA_Purification RNA Purification (PAGE/HPLC) In_Vitro_Transcription->RNA_Purification Sample_Preparation Sample Preparation (Buffer Exchange, Concentration) RNA_Purification->Sample_Preparation NMR_Spectrometer NMR Spectrometer Sample_Preparation->NMR_Spectrometer HSQC 1H-15N HSQC NMR_Spectrometer->HSQC Initial Quality Check NOESY NOESY Experiments NMR_Spectrometer->NOESY Distance Restraints RDC Residual Dipolar Couplings NMR_Spectrometer->RDC Orientational Restraints Resonance_Assignment Resonance Assignment HSQC->Resonance_Assignment Constraint_Generation Distance & Torsion Angle Constraints NOESY->Constraint_Generation RDC->Constraint_Generation Resonance_Assignment->Constraint_Generation Structure_Calculation Structure Calculation & Refinement Constraint_Generation->Structure_Calculation Ensemble Ensemble of Structures Structure_Calculation->Ensemble

Figure 1. Experimental workflow for RNA structure determination by 15N NMR spectroscopy.
The Crystallographic Route: From Solution to Diffraction

X-ray crystallography, in contrast, hinges on the ability to coax RNA molecules into a highly ordered crystalline lattice.

XRay_Workflow cluster_sample_prep Sample Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution RNA_Production RNA Production (Chemical Synthesis or In Vitro Transcription) RNA_Purification High Purity RNA Purification RNA_Production->RNA_Purification Crystallization_Screening Crystallization Screening (Vapor Diffusion) RNA_Purification->Crystallization_Screening Crystal_Optimization Crystal Optimization Crystallization_Screening->Crystal_Optimization Crystal_Harvesting Crystal Harvesting & Cryo-protection Crystal_Optimization->Crystal_Harvesting XRay_Source X-ray Source (Synchrotron) Crystal_Harvesting->XRay_Source Diffraction_Data Diffraction Data Collection XRay_Source->Diffraction_Data Data_Processing Data Processing & Scaling Diffraction_Data->Data_Processing Phase_Determination Phase Determination (MR, MAD, etc.) Data_Processing->Phase_Determination Model_Building Electron Density Map Fitting & Model Building Phase_Determination->Model_Building Refinement Structure Refinement Model_Building->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Figure 2. Experimental workflow for RNA structure determination by X-ray crystallography.

Detailed Experimental Protocols

Protocol 1: Preparation of ¹⁵N-Labeled RNA for NMR Spectroscopy

This protocol outlines the key steps for producing ¹⁵N-labeled RNA suitable for NMR studies.

  • Preparation of ¹⁵N-Labeled Nucleoside Triphosphates (NTPs):

    • Grow an appropriate E. coli strain in a minimal medium where the sole nitrogen source is ¹⁵N-labeled ammonium (B1175870) chloride ((¹⁵NH₄)₂SO₄).[11]

    • Harvest the cells and extract the total RNA.

    • Hydrolyze the RNA to nucleoside monophosphates (NMPs).

    • Purify the individual NMPs using anion-exchange chromatography.

    • Enzymatically phosphorylate the NMPs to NTPs using the appropriate kinases.[11]

  • In Vitro Transcription:

    • Set up an in vitro transcription reaction using a linearized DNA template containing the RNA sequence of interest downstream of a T7 RNA polymerase promoter.

    • The reaction mixture should include T7 RNA polymerase, transcription buffer, and the four NTPs, with the desired NTPs being ¹⁵N-labeled.[11]

    • Incubate the reaction at 37°C for 2-4 hours.[11]

  • RNA Purification:

    • Terminate the transcription reaction and digest the DNA template using DNase I.

    • Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[11][12] For PAGE, visualize the RNA by UV shadowing, excise the band corresponding to the full-length product, and elute the RNA.

    • Desalt the purified RNA using size-exclusion chromatography or spin columns.[11]

  • Sample Preparation for NMR:

    • Exchange the purified RNA into the desired NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl).

    • Concentrate the RNA to the final desired concentration (typically 0.3-1.0 mM) using centrifugal filters.[4][5]

    • Add D₂O to 5-10% for the lock signal.

    • Transfer the final sample to a high-quality NMR tube.

Protocol 2: RNA Crystallization and X-ray Data Collection

This protocol provides a general outline for the crystallization of RNA and subsequent X-ray diffraction analysis.

  • RNA Sample Preparation for Crystallization:

    • Synthesize or transcribe the RNA of interest. For longer RNAs, in vitro transcription is the common method.

    • Purify the RNA to >95% homogeneity using PAGE or HPLC.[13] It is crucial to remove any abortive transcripts or products with 3' heterogeneity.

    • Refold the RNA by heating to ~65-85°C for a few minutes followed by slow cooling to room temperature in the presence of magnesium ions to ensure a homogenous conformational state.

  • Crystallization Screening:

    • Use commercially available or custom-made sparse matrix screens to test a wide range of crystallization conditions (precipitants, pH, salts, additives).

    • The hanging drop or sitting drop vapor diffusion method is commonly employed.[14] Small droplets of the RNA solution are mixed with the crystallization screen solution and allowed to equilibrate against a larger reservoir of the screen solution.

    • Incubate the crystallization plates at a constant temperature and monitor for crystal growth over days to weeks.

  • Crystal Optimization and Harvesting:

    • Once initial crystals are obtained, optimize the conditions by systematically varying the concentrations of the precipitant, RNA, and other components to improve crystal size and quality.

    • Carefully harvest the best crystals using a small loop.

    • Soak the crystals in a cryoprotectant solution (often containing the mother liquor supplemented with a cryo-agent like glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during flash-cooling.[13]

    • Flash-cool the crystals in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the frozen crystal on a goniometer in the X-ray beamline, typically at a synchrotron source for high-intensity X-rays.

    • Rotate the crystal in the X-ray beam and collect diffraction images over a range of angles.

    • Process the diffraction data to determine the unit cell parameters, space group, and the intensities of the diffraction spots.[15]

The Nature of the Data: Dynamic versus Static Views

A fundamental distinction between the two techniques lies in the type of structural information they provide. This has significant implications for understanding RNA function, particularly in the context of drug development where conformational flexibility can be key to ligand binding.

Data_Comparison cluster_nmr 15N NMR Spectroscopy cluster_xray X-ray Crystallography NMR_Data Ensemble of Structures Dynamics Conformational Dynamics (ps-s) NMR_Data->Dynamics Kinetics Binding Kinetics (kon, koff) NMR_Data->Kinetics Solution_State Solution State Structure NMR_Data->Solution_State Xray_Data Single, High-Resolution Structure Static_View Time- and Spatially-Averaged Xray_Data->Static_View Crystal_Packing Potential for Crystal Packing Artifacts Xray_Data->Crystal_Packing Solid_State Solid State Structure Xray_Data->Solid_State

Figure 3. Comparison of the nature of structural data obtained from 15N NMR and X-ray crystallography.

Concluding Remarks: A Complementary Partnership

Ultimately, 15N NMR spectroscopy and X-ray crystallography are not mutually exclusive but rather complementary techniques. NMR excels at providing insights into the dynamic nature of RNA in solution, which is often crucial for understanding its biological function and interactions with small molecules.[16][17] X-ray crystallography, when successful, can deliver a high-resolution snapshot of a specific conformation, providing a detailed view of the atomic interactions.[16]

For drug development professionals, a hybrid approach can be particularly powerful. An NMR structure can reveal flexible regions that may be targeted for drug binding, while a high-resolution crystal structure of an RNA-ligand complex can guide lead optimization. The choice of technique, therefore, should be a strategic one, based on the specific RNA system, the research goals, and the available resources.

References

A Comparative Guide: Unlocking the Advantages of ¹⁵N Labeling Over ¹³C Labeling for RNA NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, dynamics, and interactions of RNA at an atomic level. The strategic incorporation of stable isotopes, such as ¹⁵N and ¹³C, is paramount for enhancing spectral sensitivity and resolution, particularly for larger RNA molecules that are increasingly the focus of therapeutic development. This guide provides an objective comparison of ¹⁵N and ¹³C labeling for RNA NMR, supported by experimental data, to inform the design of robust and insightful NMR studies.

Mitigating Spectral Complexity and Enhancing Resolution with ¹⁵N Labeling

One of the most significant advantages of ¹⁵N labeling over uniform ¹³C labeling lies in the simplification of NMR spectra and the mitigation of unfavorable relaxation properties that are exacerbated in larger biomolecules.

  • Reduced Spectral Crowding: Uniform ¹³C labeling introduces ubiquitous ¹³C-¹³C scalar couplings (¹Jcc), which lead to complex multiplet patterns and significant spectral overlap.[] This complexity can obscure important structural and dynamic information. In contrast, ¹⁵N nuclei are more sparsely distributed within the RNA molecule, resulting in simpler spectra that are easier to interpret.

  • Favorable Relaxation Properties: The smaller gyromagnetic ratio of ¹⁵N compared to ¹³C results in slower transverse relaxation rates (R₂).[2][3] This translates to narrower linewidths, which is particularly beneficial for studying larger RNA molecules that tumble slowly in solution and exhibit broad signals.[4][5]

  • Leveraging Transverse Relaxation-Optimized Spectroscopy (TROSY): The benefits of ¹⁵N's favorable relaxation properties are most profoundly realized in TROSY experiments.[4][5] TROSY selectively detects the narrowest component of a multiplet, effectively suppressing the dominant relaxation mechanisms that lead to line broadening in large molecules.[4] This enables the acquisition of high-quality spectra for RNAs that would otherwise be intractable with conventional NMR techniques.

The Challenges of ¹³C Labeling in RNA NMR

While ¹³C labeling provides valuable information, particularly for assigning ribose and base carbons, it presents several challenges, especially in the context of uniformly labeled samples.

  • Complications from ¹³C-¹³C Couplings: The presence of one-bond and long-range ¹³C-¹³C scalar and dipolar couplings in uniformly ¹³C-labeled RNA complicates the measurement of relaxation rates, which are crucial for studying molecular dynamics.[6] These couplings can introduce systematic errors in R₁ and R₂ measurements, necessitating complex pulse sequences or selective labeling schemes to circumvent these issues.[6]

  • Increased Linewidths: The larger gyromagnetic ratio of ¹³C contributes to faster transverse relaxation and, consequently, broader linewidths compared to ¹⁵N, especially in larger RNAs.[7] This can significantly reduce spectral resolution and sensitivity.

Quantitative Comparison of ¹⁵N and ¹³C Labeling

The following tables summarize the key quantitative differences between ¹⁵N and ¹³C labeling for RNA NMR, providing a clear basis for comparison.

Parameter¹⁵N Labeling¹³C LabelingRationale
Spectral Complexity LowHighSparse distribution of ¹⁵N vs. ubiquitous ¹³C-¹³C couplings.
Linewidths (Large RNA) NarrowerBroaderSlower transverse relaxation of ¹⁵N.[4][5][7]
Relaxation Measurements More directComplicatedMinimal interference from homonuclear couplings.
Suitability for TROSY ExcellentNot applicableTROSY effect relies on interference between dipole-dipole and CSA relaxation of ¹⁵N-¹H spins.[4]
Relative Cost LowerHigher¹⁵N-labeled precursors are generally less expensive than ¹³C-labeled precursors.[][8]

Table 1: Qualitative Comparison of ¹⁵N and ¹³C Labeling for RNA NMR.

RNA SizeLabelingExperimentLinewidth (Hz)Signal-to-Noise Ratio (S/N)Reference
14 nt¹⁵N¹⁵N-detected BEST-TROSY~6.4 ± 0.7Lower than ¹H-detected[4]
329 nt¹³C, ¹⁵N¹H-detected BEST-TROSYBroader in ¹H dimension-[4]
26mer¹³C, ¹⁵NssNMR¹³C: ~0.5-1 ppm-[7]
26mer¹⁵NssNMR¹⁵N: ≥ 1 ppmLow[7]

Table 2: Representative Linewidths from RNA NMR Studies. (Note: Direct comparison of S/N is often experiment-dependent and not always reported side-by-side in the literature).

Experimental Protocols

Protocol 1: In Vitro Transcription of Uniformly ¹⁵N-Labeled RNA

This protocol outlines the synthesis of uniformly ¹⁵N-labeled RNA using commercially available ¹⁵N-labeled ribonucleoside triphosphates (rNTPs) and T7 RNA polymerase.[9]

Materials:

  • Linearized DNA template with a T7 promoter

  • ¹⁵N-labeled rNTP mix (ATP, GTP, CTP, UTP)

  • T7 RNA Polymerase

  • Transcription Buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)

  • RNase Inhibitor

  • DNase I

  • EDTA

  • Purification system (e.g., denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC)

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water

    • Transcription Buffer

    • ¹⁵N-rNTP mix

    • DNA template

    • RNase Inhibitor

    • T7 RNA Polymerase

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add DNase I to the reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Stop the reaction by adding EDTA.

  • Purify the ¹⁵N-labeled RNA using denaturing PAGE or another suitable chromatography method.

  • Elute the RNA from the gel or column and desalt the sample.

  • Quantify the RNA concentration using UV-Vis spectrophotometry.

Protocol 2: In Vitro Transcription of Uniformly ¹³C-Labeled RNA

The protocol for ¹³C labeling is analogous to ¹⁵N labeling, with the substitution of ¹³C-labeled rNTPs.

Materials:

  • Linearized DNA template with a T7 promoter

  • ¹³C-labeled rNTP mix (ATP, GTP, CTP, UTP)

  • T7 RNA Polymerase

  • Transcription Buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)

  • RNase Inhibitor

  • DNase I

  • EDTA

  • Purification system (e.g., denaturing PAGE or HPLC)

Procedure:

  • Follow steps 1-7 as described in Protocol 1, substituting ¹⁵N-rNTPs with ¹³C-rNTPs.

Protocol 3: ¹⁵N-Detected BEST-TROSY Experiment for RNA

This protocol provides a general outline for acquiring a ¹⁵N-detected BEST-TROSY spectrum, which is highly advantageous for larger RNA molecules.[4][10]

Sample Preparation:

  • Prepare a concentrated sample of ¹⁵N-labeled RNA (typically 0.5-1.0 mM) in a suitable NMR buffer (e.g., 25 mM sodium phosphate, 50 mM NaCl, pH 6.5) in 90% H₂O/10% D₂O.

NMR Experiment Setup:

  • Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryogenic probe.

  • Load a ¹⁵N-detected BEST-TROSY pulse sequence.

  • Set the spectral widths to cover the amide/imino proton region in the ¹H dimension and the nitrogen region in the ¹⁵N dimension.

  • Optimize the acquisition times based on the transverse relaxation times (T₂) of the ¹⁵N and ¹H nuclei for the specific RNA sample.

  • Set the number of scans to achieve the desired signal-to-noise ratio.

  • Process the data with appropriate window functions and perform Fourier transformation to obtain the 2D spectrum.

Visualizing Key Concepts and Workflows

The following diagrams illustrate the experimental workflow for preparing labeled RNA and the fundamental principle behind the TROSY experiment.

RNA_Labeling_Workflow cluster_template DNA Template Preparation cluster_transcription In Vitro Transcription cluster_purification Purification cluster_final Final Sample plasmid Plasmid DNA linearize Linearization plasmid->linearize transcription Transcription Reaction linearize->transcription T7_pol T7 RNA Polymerase T7_pol->transcription NTPs Labeled rNTPs (¹⁵N or ¹³C) NTPs->transcription DNase DNase I Treatment transcription->DNase purify PAGE/HPLC Purification DNase->purify RNA_sample Labeled RNA Sample purify->RNA_sample NMR NMR Spectroscopy RNA_sample->NMR

Caption: Workflow for the preparation of isotopically labeled RNA for NMR studies.

TROSY_Principle cluster_multiplet ¹H-¹⁵N Multiplet in Large RNA cluster_experiment NMR Experiment cluster_spectrum Resulting Spectrum Broad_Component_1 Broad Component Broad_Component_2 Broad Component TROSY_Component Narrow (TROSY) Component Anti-TROSY_Component Very Broad (anti-TROSY) Component Standard_HSQC Standard HSQC Broad_Peak Broad, Low-Intensity Peak Standard_HSQC->Broad_Peak Detects all components TROSY_Experiment TROSY Experiment Sharp_Peak Sharp, High-Intensity Peak TROSY_Experiment->Sharp_Peak Selectively detects a narrow component

Caption: The principle of Transverse Relaxation-Optimized Spectroscopy (TROSY).

References

A Comparative Guide to Labeled RNA Synthesis: Exploring Alternatives to Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-quality labeled RNA is a cornerstone of innovation. While traditional phosphoramidite (B1245037) chemistry has long been the standard, a host of alternative methods have emerged, offering distinct advantages in terms of yield, scalability, and the ability to incorporate a diverse range of labels. This guide provides an objective comparison of these cutting-edge techniques, supported by experimental data and detailed protocols to empower you in selecting the optimal method for your research and development needs.

The limitations of phosphoramidite synthesis, particularly for long RNA strands and large-scale production, have spurred the development of robust enzymatic and chemo-enzymatic approaches. These modern techniques not only overcome many of the hurdles of traditional chemical synthesis but also open up new possibilities for the design and application of labeled RNA in therapeutics, diagnostics, and fundamental research.

Quantitative Comparison of Labeled RNA Synthesis Methods

The choice of a synthesis method is a critical decision that impacts the quality, quantity, and cost of your labeled RNA. The following table provides a quantitative comparison of key performance metrics for phosphoramidite synthesis and its leading alternatives.

Method Typical Yield Purity Labeling Efficiency Maximum RNA Length Relative Cost Key Advantages Key Disadvantages
Phosphoramidite Synthesis Low (<10% for >50 nt)[1]Moderate to HighHigh (site-specific)~76-100 nt[2][3]HighHigh purity for short oligos, precise site-specific labeling.Low yield for long RNA, use of harsh chemicals, limited scalability.[1][4]
Enzymatic (In Vitro Transcription) High (up to 20 µg from 1 µg DNA template)HighVariable (uniform labeling)>3,000 nt[3]Low to ModerateHigh yield of long RNA, scalable, uses aqueous buffers.[4][5]Template-dependent, potential for 3' end heterogeneity, uniform labeling.
Chemo-enzymatic Synthesis High (>80% for nucleotides)[1]HighHigh (site-specific)>155 nt[1]Moderate to HighVersatile for diverse and site-specific labels, combines advantages of chemical and enzymatic methods.[1][2]Can be complex, may require custom synthesis of labeled precursors.
Splint Ligation High (>95% under optimal conditions)[6][7]HighHigh (site-specific)Very long RNA possibleModerateEnables synthesis of very long, site-specifically labeled RNA from smaller fragments.[6][8][9]Requires careful design of splints and RNA fragments, can be technically challenging.
Click Chemistry HighHighVery High[10][11][12]Dependent on initial RNA synthesis methodModerateHighly efficient and specific, biocompatible, versatile for various labels.[10][12]Requires incorporation of a "clickable" handle into the RNA.

Experimental Protocols

Enzymatic Synthesis of Labeled RNA via In Vitro Transcription

This protocol describes the synthesis of a uniformly labeled RNA probe using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 10 mM spermidine, 50 mM DTT)

  • Ribonucleotide solution (ATP, CTP, GTP, UTP)

  • Labeled ribonucleotide (e.g., [α-³²P]UTP, Biotin-16-UTP, or Fluorescein-12-UTP)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following reagents at room temperature in the order listed:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10x Transcription Buffer

    • 2 µL of 100 mM DTT

    • 1 µg of linearized DNA template

    • 2 µL of each 10 mM rNTP (A, C, G)

    • 1 µL of 10 mM UTP

    • 1-5 µL of labeled UTP (adjust volume based on desired specific activity)

    • 1 µL of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase

  • Incubation: Mix the components gently by flicking the tube and centrifuge briefly to collect the reaction at the bottom. Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

  • Purification: Purify the labeled RNA using a suitable method such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or using a spin column purification kit designed for RNA.

  • Quantification and Analysis: Determine the concentration and purity of the labeled RNA using a spectrophotometer (e.g., NanoDrop) and assess the integrity and labeling efficiency by gel electrophoresis and autoradiography (for radiolabeled RNA) or fluorescence imaging.

Chemo-enzymatic Synthesis of Site-Specifically Labeled RNA

This method combines chemical synthesis of a labeled nucleotide with its enzymatic incorporation into an RNA molecule.

Materials:

  • Chemically synthesized labeled nucleoside triphosphate (e.g., a fluorescently labeled NTP)

  • DNA template with a specific sequence for incorporation

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • Ribonucleotide solutions

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Custom Nucleotide Preparation: Synthesize or procure the desired labeled nucleoside triphosphate. This often involves organic synthesis to attach the label to the nucleobase or sugar moiety.

  • In Vitro Transcription with Labeled NTP: Set up an in vitro transcription reaction similar to the protocol above, but with a modified NTP mix. The concentration of the labeled NTP and its corresponding natural NTP should be optimized to achieve the desired incorporation efficiency at the target site(s) within the RNA sequence.

  • Purification and Analysis: Purify the resulting labeled RNA to remove unincorporated nucleotides and the DNA template. Analyze the product by mass spectrometry or sequencing to confirm the site-specific incorporation of the label.

Splint Ligation of Labeled RNA Fragments

This protocol details the ligation of two RNA fragments, one of which is labeled, using a DNA splint and T4 DNA ligase.

Materials:

  • 5' RNA fragment (unlabeled or labeled)

  • 3' RNA fragment (labeled or unlabeled, with a 5'-phosphate)

  • DNA splint oligonucleotide (complementary to the 3' end of the 5' RNA and the 5' end of the 3' RNA)

  • T4 DNA Ligase

  • 10x T4 DNA Ligase Buffer

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Phosphorylation of the 3' RNA fragment (if necessary): If the 3' RNA fragment does not have a 5'-phosphate, it must be phosphorylated using T4 Polynucleotide Kinase.

  • Annealing: In a nuclease-free tube, combine equimolar amounts of the 5' RNA fragment, the 5'-phosphorylated 3' RNA fragment, and the DNA splint in 1x T4 DNA Ligase Buffer. Heat the mixture to 95°C for 2 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

  • Ligation: Add T4 DNA Ligase and RNase Inhibitor to the annealed mixture. Incubate at a temperature optimized for the specific RNA and splint sequences (typically between 16°C and 37°C) for 1 to 4 hours.

  • Purification: Purify the ligated, full-length labeled RNA product from the unligated fragments and the DNA splint using denaturing polyacrylamide gel electrophoresis (PAGE).

Click Chemistry Labeling of RNA

This protocol describes the labeling of an alkyne-modified RNA with an azide-containing fluorescent dye via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Alkyne-modified RNA

  • Azide-functionalized fluorescent dye

  • Copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate (B8700270), or a pre-formed Cu(I) complex)

  • Ligand (e.g., TBTA) to stabilize Cu(I)

  • Reaction buffer (e.g., phosphate (B84403) buffer)

  • Nuclease-free water

Procedure:

  • RNA Preparation: Synthesize or obtain RNA containing an alkyne modification. This can be achieved through chemical synthesis with an alkyne-modified phosphoramidite or by enzymatic incorporation of an alkyne-modified NTP.

  • Click Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:

    • Dissolve the alkyne-modified RNA in the reaction buffer.

    • Add the azide-functionalized fluorescent dye (typically in a slight molar excess).

    • Prepare a fresh solution of the copper catalyst. For example, mix CuSO₄ and sodium ascorbate in the reaction buffer.

    • Add the copper catalyst solution to the RNA/dye mixture.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the labeled RNA to remove unreacted dye and catalyst. This can be done by ethanol precipitation, size-exclusion chromatography, or HPLC.

  • Analysis: Confirm the successful labeling by measuring the fluorescence of the purified RNA and by techniques such as gel electrophoresis or mass spectrometry.

Visualizing the Workflows

To better understand the procedural flow of each synthesis method, the following diagrams have been generated using Graphviz.

Phosphoramidite_Synthesis cluster_0 Phosphoramidite Synthesis Cycle Start Start with solid support-bound nucleoside Deprotection 1. Deprotection: Remove 5'-DMT group Start->Deprotection Coupling 2. Coupling: Add activated phosphoramidite Deprotection->Coupling Capping 3. Capping: Block unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation: Phosphite to Phosphate Capping->Oxidation Repeat Repeat cycle for each nucleotide Oxidation->Repeat Repeat->Deprotection Continue Cleavage Cleavage from solid support and deprotection Repeat->Cleavage End of sequence Purification Purification of labeled RNA Cleavage->Purification End Final Labeled RNA Purification->End In_Vitro_Transcription cluster_0 Enzymatic Synthesis (In Vitro Transcription) Start Start with linearized DNA template Reaction_Setup Set up transcription reaction: - RNA Polymerase - rNTPs - Labeled rNTP Start->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation DNase_Treatment Remove DNA template with DNase I Incubation->DNase_Treatment Purification Purify labeled RNA DNase_Treatment->Purification End Final Labeled RNA Purification->End Chemo_Enzymatic_Synthesis cluster_0 Chemo-enzymatic Synthesis Chem_Synth Chemical Synthesis of Labeled Nucleotide IVT In Vitro Transcription with Labeled NTP Chem_Synth->IVT Purification Purification of Site-Specifically Labeled RNA IVT->Purification Analysis Analysis (e.g., Mass Spec) Purification->Analysis End Final Labeled RNA Analysis->End Splint_Ligation cluster_0 Splint Ligation Start Start with RNA fragments (one labeled) Annealing Anneal RNA fragments with DNA splint Start->Annealing Ligation Ligate fragments with T4 DNA Ligase Annealing->Ligation Purification Purify full-length labeled RNA (e.g., PAGE) Ligation->Purification End Final Labeled RNA Purification->End Click_Chemistry cluster_0 Click Chemistry Labeling Start Start with alkyne- modified RNA Reaction_Setup Set up click reaction: - Azide-labeled dye - Copper catalyst Start->Reaction_Setup Incubation Incubate at RT Reaction_Setup->Incubation Purification Purify labeled RNA Incubation->Purification End Final Labeled RNA Purification->End

References

Validating RNA Dynamics: A Comparative Guide to 15N NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of RNA dynamics, robust validation of experimental data is paramount. This guide provides an objective comparison of 15N Nuclear Magnetic Resonance (NMR) spectroscopy with alternative techniques for validating RNA dynamics data, supported by experimental protocols and quantitative comparisons.

The study of RNA dynamics, the spectrum of motions that govern RNA function, is critical for understanding biological processes and for the development of novel therapeutics. 15N NMR spectroscopy has emerged as a powerful tool for characterizing these dynamics at atomic resolution. However, the validation of data obtained from 15N NMR through orthogonal methods is crucial for ensuring accuracy and building a comprehensive understanding of RNA behavior.

This guide delves into the validation of RNA dynamics data derived from 15N NMR, comparing it with other key techniques including 13C NMR, Small-Angle X-ray Scattering (SAXS), Single-Molecule Fluorescence Resonance Energy Transfer (smFRET), and Molecular Dynamics (MD) simulations.

Unveiling RNA Motions with 15N NMR

15N NMR relaxation dispersion (RD) experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) and R1ρ, are workhorse techniques for probing microsecond-to-millisecond timescale dynamics in RNA.[1][2][3][4][5][6][7] These methods measure the exchange between a major, visible "ground state" conformation and one or more minor, "excited state" conformations that are often invisible in conventional NMR spectra.[2][5] By analyzing the relaxation rates of 15N nuclei at different radiofrequency field strengths, researchers can extract kinetic (exchange rates) and thermodynamic (population of states) information about these transient structures.[2][4][7]

A key advantage of 15N NMR is its ability to provide site-specific information, allowing for the mapping of dynamic regions within an RNA molecule.[5][8] The chemical shifts of the excited state, which can be extracted from RD data, offer valuable structural insights into these transient conformations.[2]

The Importance of Orthogonal Validation

While powerful, 15N NMR data benefits from validation by independent methods to confirm the observed dynamics and provide a more complete picture. Different techniques are sensitive to different aspects of molecular motion and can offer complementary information.

Comparative Analysis of Validation Techniques

Here, we compare 15N NMR with several alternative and complementary techniques for studying RNA dynamics.

Technique Principle Timescale Probed Strengths Limitations
15N NMR Relaxation Dispersion Measures the effect of chemical exchange on nuclear spin relaxation.µs – ms (B15284909)Site-specific resolution, provides kinetic and thermodynamic data, structural information on excited states.Limited to µs-ms timescale, requires isotope labeling, can be time-consuming.[3][9]
13C NMR Relaxation Dispersion Similar to 15N NMR but probes carbon nuclei.µs – msComplements 15N data by probing different nuclei in the RNA backbone and bases.[10][11]Requires 13C labeling, extensive 13C-13C couplings can complicate data analysis.[8]
Small-Angle X-ray Scattering (SAXS) Measures the overall shape and size of a molecule in solution.Ensemble-averagedProvides global structural information, sensitive to large-scale conformational changes, does not require isotope labeling.[12][13][14][15]Low resolution, provides information on the average structure, not site-specific.[13][14]
Single-Molecule FRET (smFRET) Measures the distance between two fluorescent probes attached to the RNA.µs – sCan detect conformational subpopulations and their dynamics in real-time.Requires labeling with fluorescent dyes which can perturb the system, provides distance information between two points only.[16]
Molecular Dynamics (MD) Simulations Computationally simulates the motion of atoms in a molecule over time.ps – ms (and longer with enhanced sampling)Provides a dynamic, atomic-resolution model of RNA, can explore conformational landscapes.[17][18][19][20]Accuracy is dependent on the force field used, computationally expensive, requires experimental validation.[19][20]

Experimental Protocols

15N Isotope Labeling of RNA for NMR Studies

A prerequisite for 15N NMR studies is the incorporation of 15N isotopes into the RNA molecule. This is typically achieved through in vitro transcription using 15N-labeled nucleotide triphosphates (NTPs).[21][22]

Protocol Overview:

  • Preparation of 15N-labeled NTPs: E. coli is grown in a minimal medium containing 15N-ammonium chloride as the sole nitrogen source. The bacteria are then harvested, and the NTPs are extracted and purified.[22]

  • In Vitro Transcription: The 15N-labeled NTPs are used in an in vitro transcription reaction with a DNA template encoding the RNA of interest and T7 RNA polymerase.[21][22]

  • Purification: The transcribed RNA is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE).[21]

  • Sample Preparation: The purified RNA is desalted and concentrated in a suitable NMR buffer.[21]

15N NMR Relaxation Dispersion Experiment (CPMG)

Methodology:

  • Sample Preparation: A concentrated sample (typically ≥1 mM) of uniformly 15N-labeled RNA is required.[2]

  • NMR Data Acquisition: A series of 2D 1H-15N HSQC-based experiments are recorded with a variable number of 180° pulses (the CPMG block) applied during the relaxation delay.[4] This is repeated at multiple magnetic field strengths.

  • Data Processing and Analysis: The intensity decay of each resonance is fitted to an exponential function to extract the effective transverse relaxation rate (R2,eff) for each CPMG frequency. The resulting relaxation dispersion profiles (R2,eff vs. CPMG frequency) are then fit to theoretical models (e.g., the Carver-Richards equations) to extract the kinetic and thermodynamic parameters of the exchange process.[2]

Validation using Small-Angle X-ray Scattering (SAXS)

Methodology:

  • Sample Preparation: Purified RNA samples are prepared in a buffer that is compatible with both NMR and SAXS measurements. A range of concentrations is typically measured to assess for inter-particle interactions.

  • SAXS Data Collection: X-ray scattering data is collected at a synchrotron source. The scattering intensity is recorded as a function of the scattering angle.

  • Data Analysis: The scattering data is processed to obtain the radius of gyration (Rg), which reflects the overall size of the molecule. The experimental SAXS profile can be compared to theoretical scattering curves calculated from structural models, including those derived from NMR data or generated by MD simulations.[12][13][14]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for validating RNA dynamics data.

Experimental_Workflow cluster_NMR 15N NMR Spectroscopy cluster_Validation Validation Methods cluster_Output Validated Model rna_prep 15N-labeled RNA Preparation nmr_acq 15N Relaxation Dispersion Data Acquisition (CPMG/R1ρ) rna_prep->nmr_acq nmr_analysis Data Analysis: Kinetic & Thermodynamic Parameters nmr_acq->nmr_analysis saxs SAXS nmr_analysis->saxs Compare global structure smfret smFRET nmr_analysis->smfret Compare conformational distributions md MD Simulations nmr_analysis->md Compare dynamic ensembles validated_model Comprehensive Model of RNA Dynamics saxs->validated_model smfret->validated_model md->validated_model

Caption: Workflow for validating 15N NMR RNA dynamics data.

Logical Relationships in Data Integration

The integration of data from different techniques provides a more robust and comprehensive understanding of RNA dynamics.

Data_Integration nmr 15N NMR model Validated Dynamic Model nmr->model Site-specific kinetics & thermodynamics saxs SAXS saxs->model Global shape & size smfret smFRET smfret->model Conformational subpopulations md MD Simulations md->model Atomic-level dynamic ensemble

Caption: Integration of multiple techniques for a comprehensive model.

Conclusion

The validation of RNA dynamics data obtained from 15N NMR is not merely a confirmatory step but an essential part of a rigorous scientific investigation. By integrating data from complementary techniques such as 13C NMR, SAXS, smFRET, and MD simulations, researchers can build a more accurate, detailed, and comprehensive model of RNA's dynamic behavior. This multi-faceted approach is critical for advancing our fundamental understanding of RNA biology and for the rational design of RNA-targeted therapeutics.

References

Cross-Validation of RNA Structural Models: A Comparative Guide to 15N NMR Restraints and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of RNA three-dimensional structures is paramount for understanding biological function and for the rational design of RNA-targeting therapeutics. The validation of these structural models is a critical step to ensure their reliability. This guide provides a comprehensive comparison of cross-validation using 15N NMR restraints with other prominent validation techniques, supported by experimental data and detailed protocols.

Introduction to RNA Structure Validation

The determination of an RNA molecule's three-dimensional structure is a complex process, often relying on computational modeling in conjunction with experimental data. To assess the accuracy and predictive power of these models, a robust validation strategy is essential. Cross-validation is a powerful statistical method used to estimate the performance of a model on an independent dataset. In the context of RNA structural biology, this involves withholding a portion of the experimental data during the model-building process and then using this "free" data to test the model's predictive capability. A model that accurately predicts the withheld data is considered to be more reliable.

This guide focuses on the use of 15N Nuclear Magnetic Resonance (NMR) restraints as a powerful tool for the cross-validation of RNA structural models. We will compare this method with other widely used validation techniques, including other experimental approaches and computational validation tools.

Comparison of RNA Structure Validation Methods

The choice of a validation method depends on the type of experimental data available, the size and complexity of the RNA, and the desired level of resolution. Below is a comparison of key validation methods.

Validation MethodPrincipleData InputKey Performance MetricsStrengthsLimitations
15N NMR Restraint Cross-Validation A subset of experimental 15N NMR restraints (e.g., RDCs, NOEs) is excluded from structure calculation and used to assess the final model.Residual Dipolar Couplings (RDCs), Nuclear Overhauser Effects (NOEs), 1H-15N Chemical ShiftsR-free factor : A measure of the agreement between the calculated and the withheld experimental RDCs.[1] Low R-free indicates good predictive power. Chemical Shift Correlation : Correlation between experimental and back-calculated chemical shifts.Provides a direct, quantitative measure of the model's predictive power based on experimental data.[1] Sensitive to both local and global structural features.Requires isotopically labeled RNA, which can be expensive and time-consuming to produce.[2][3] Primarily applicable to smaller RNAs (<100 nucleotides).
Chemical Probing (e.g., SHAPE-Seq) Compares the predicted solvent accessibility of nucleotides in a model with experimental data from chemical probing experiments.SHAPE, DMS, CMCT reactivity dataAccuracy, Sensitivity, Specificity, F1-score, Matthews Correlation Coefficient (MCC) : Metrics that quantify the agreement between predicted and experimentally determined paired/unpaired status of nucleotides. Signal-to-Noise Ratio (SNR) : Assesses the reproducibility and quality of the probing data.[4]High-throughput and applicable to large RNAs and complex mixtures.[5] Can be performed in vivo to probe structures in their native environment.Provides information on secondary structure and solvent accessibility, but limited direct information on the 3D fold. The interpretation of probing data can be complex.
X-ray Crystallography Compares the model to the electron density map obtained from X-ray diffraction of an RNA crystal.Electron density mapR-factor and R-free : R-free is calculated from a subset of reflections excluded from refinement, providing a cross-validation measure.[6] Real-Space Correlation Coefficient (RSCC) : Measures the local fit of the model to the electron density.Provides high-resolution atomic details of the RNA structure. Established and well-understood validation metrics.Requires crystallization of the RNA, which can be challenging. The crystal packing may influence the RNA conformation.
Computational Validation Tools (e.g., MolProbity, RNA-Puzzles toolkit) Assess the stereochemical quality of the model based on known geometric parameters of RNA and identify steric clashes.PDB file of the RNA modelClashscore : Number of steric clashes per 1000 atoms.[7] RMSD (Root Mean Square Deviation) : Measures the average distance between the atoms of the model and a reference structure. INF (Interaction Network Fidelity) : Compares the network of base-base interactions in the model to a reference.[8][9] Deformation Index (DI) : A metric that combines RMSD and INF.[8][9]Fast and easy to use. Provides a detailed analysis of the geometric quality of the model.Does not directly validate the model against experimental data. Metrics like RMSD and INF require a known reference structure for comparison.

Experimental Protocols

Protocol 1: 15N Labeling of RNA for NMR Studies

This protocol describes the in vitro transcription of RNA with uniform 15N labeling.

Materials:

  • Linearized plasmid DNA or PCR product containing the T7 RNA polymerase promoter and the target RNA sequence.

  • T7 RNA polymerase.

  • 15N-labeled ribonucleoside triphosphates (15N-NTPs: ATP, GTP, CTP, UTP).

  • Transcription buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl2, 10 mM DTT, 2 mM spermidine).

  • RNase inhibitor.

  • DNase I.

  • Denaturing polyacrylamide gel (8 M urea).

  • Elution buffer (0.3 M sodium acetate, 1 mM EDTA).

  • Ethanol.

Procedure:

  • Transcription Reaction Setup: In a sterile, RNase-free tube, combine the transcription buffer, 15N-NTPs (typically 2-5 mM each), DNA template (0.5-1 µg), T7 RNA polymerase, and RNase inhibitor.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate at 37°C for 30 minutes to digest the DNA template.

  • RNA Purification:

    • Add an equal volume of 2X formamide (B127407) loading buffer to the transcription reaction.

    • Heat the sample at 95°C for 5 minutes and then place it on ice.

    • Load the sample onto a denaturing polyacrylamide gel and run the electrophoresis until the desired RNA band is well-separated.

    • Visualize the RNA band by UV shadowing.

    • Excise the gel slice containing the RNA band.

    • Crush the gel slice and elute the RNA overnight at 4°C in elution buffer.

  • RNA Precipitation and Quantification:

    • Precipitate the eluted RNA with 3 volumes of cold 100% ethanol.

    • Centrifuge to pellet the RNA, wash with 70% ethanol, and air-dry the pellet.

    • Resuspend the RNA in RNase-free water or a suitable NMR buffer.

    • Quantify the RNA concentration using UV-Vis spectrophotometry at 260 nm.

Protocol 2: Acquisition of 1H-15N HSQC Spectra for RNA

The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of RNA NMR, providing a fingerprint of the molecule where each peak corresponds to a specific nitrogen-bound proton.

Sample Preparation:

  • Dissolve the 15N-labeled RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate (B84403) pH 6.5, 50 mM NaCl) to a final concentration of 0.1-1.0 mM.

  • Add 5-10% D2O to the sample for the lock signal.

NMR Spectrometer Setup and Data Acquisition:

  • Tuning and Matching: Tune and match the NMR probe for 1H and 15N frequencies.

  • Shimming: Shim the magnetic field to obtain a narrow and symmetrical water signal.

  • Pulse Calibration: Calibrate the 90° pulse widths for both 1H and 15N.

  • Experiment Setup:

    • Load a standard 2D 1H-15N HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker spectrometers).

    • Set the spectral widths in both the 1H (direct) and 15N (indirect) dimensions to cover all expected resonances. For imino protons, the 1H spectral width is typically centered around 12-14 ppm.

    • Set the number of complex points in the direct dimension (e.g., 1024) and the number of increments in the indirect dimension (e.g., 128-256).

    • Set the number of scans per increment to achieve the desired signal-to-noise ratio.

  • Data Acquisition: Start the acquisition.

  • Data Processing: After acquisition, the data is Fourier transformed, phased, and baseline corrected to obtain the final 2D spectrum.

Cross-Validation Workflow using 15N NMR Restraints

The following workflow outlines the process of cross-validating an RNA structural model using RDC data.

CrossValidationWorkflow cluster_0 Data Acquisition cluster_1 Cross-Validation Setup cluster_2 Structure Calculation and Refinement cluster_3 Validation A Prepare 15N-labeled RNA sample B Acquire 1H-15N HSQC and RDC data A->B C Randomly partition RDC data into 'working set' (90%) and 'test set' (10%) B->C D Calculate initial RNA structure using NOE and other restraints C->D E Refine the structure using the 'working set' of RDCs D->E F Calculate R-free using the 'test set' of RDCs E->F G Analyze the final structure ensemble F->G

Caption: Workflow for RDC-based cross-validation of RNA structural models.

Logical Relationship of Validation Methods

The different validation methods provide complementary information about the quality of an RNA structural model. An integrated approach, where a model is validated using multiple methods, provides the most comprehensive assessment of its accuracy.

ValidationRelationship cluster_0 Experimental Validation cluster_1 Computational Validation Model RNA Structural Model NMR 15N NMR Cross-Validation (R-free, Chem. Shift) Model->NMR ChemProb Chemical Probing (SHAPE, DMS) Model->ChemProb Xray X-ray Crystallography (R-free) Model->Xray CompVal Stereochemistry & Geometry (MolProbity, Clashscore) Model->CompVal

Caption: Relationship between an RNA model and various validation methods.

Conclusion

The cross-validation of RNA structural models using 15N NMR restraints, particularly through the calculation of an R-free factor from withheld RDC data, provides a rigorous and quantitative assessment of a model's predictive power.[1] While it is a powerful technique, it is most effective for smaller RNA molecules due to the challenges of NMR spectroscopy with larger systems. For a comprehensive validation, it is recommended to employ a multi-faceted approach that combines NMR cross-validation with other experimental techniques like chemical probing and computational validation tools. This integrated strategy ensures a thorough evaluation of both the global fold and the local stereochemical details of the RNA structural model, leading to more accurate and reliable insights into RNA function and its potential as a therapeutic target.

References

A Comparative Guide to 15N Labeling Patterns in RNA for Structural and Functional Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of stable isotopes, particularly ¹⁵N, into RNA molecules is a cornerstone of modern structural biology, enabling detailed investigations into RNA structure, dynamics, and interactions at an atomic level. Nuclear Magnetic Resonance (NMR) spectroscopy, a primary tool for these studies, benefits immensely from ¹⁵N labeling, which enhances sensitivity and resolves spectral overlap, especially in larger RNA molecules.[1] This guide provides a comparative analysis of different ¹⁵N labeling patterns in RNA, offering insights into their performance, supported by experimental data, and detailing the methodologies for their implementation.

Comparative Analysis of ¹⁵N Labeling Strategies

The choice of a ¹⁵N labeling strategy is dictated by the specific scientific question, the size of the RNA, and budgetary considerations. The primary labeling patterns include uniform, nucleotide-specific, segmental, and site-specific labeling. These are typically achieved through in vivo biosynthesis, in vitro transcription, or enzymatic/chemical synthesis and ligation.

Data Presentation: Quantitative Comparison of ¹⁵N Labeling Methods

The following tables summarize the key quantitative parameters for the most common ¹⁵N RNA labeling strategies.

Labeling StrategyPrecursor(s)Labeling PatternTypical YieldLabeling EfficiencyAdvantagesDisadvantagesRelative Cost
In Vivo Biosynthesis ¹⁵NH₄Cl, ¹⁵N-labeled mediaUniformVariable>95%[1]Simple and cost-effective for uniform labeling.[1]Lacks control over specific label placement; potential for isotopic scrambling.[1]Low[1]
In Vitro Transcription ¹⁵N-labeled rNTPsUniform or Nucleotide-specificHigh (mg quantities)[1][2]>95%Straightforward incorporation of commercially available rNTPs; allows for nucleotide-specific labeling.[1][2]Higher cost for labeled rNTPs.Medium to High
Segmental Labeling Labeled and unlabeled RNA fragmentsSegment-specific90-150 nmolHigh (>90%)Simplifies spectra of large RNAs by labeling specific domains; enables study of sub-domain structure.[3]Technically demanding; requires ligation steps; potential for low ligation efficiency.High
Site-Specific Labeling Isotopically labeled GMP and enzymatic reactionsSingle residueHigh yield for labeled fragmentHighAllows for pinpointed studies of functionally important residues.[4]Complex multi-step process involving enzymatic reactions and ligation; limited to specific sites.[4]Very High

Experimental Protocols

Detailed methodologies for the key ¹⁵N labeling techniques are provided below. These protocols are foundational and may require optimization based on the specific RNA sequence and experimental setup.

Protocol 1: Uniform ¹⁵N Labeling of RNA by In Vitro Transcription

This protocol describes the synthesis of uniformly ¹⁵N-labeled RNA using commercially available ¹⁵N-labeled ribonucleoside triphosphates (rNTPs) and T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template or PCR product with a T7 promoter

  • ¹⁵N-labeled rNTP mix (ATP, GTP, CTP, UTP)

  • T7 RNA Polymerase

  • Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 50 mM DTT, 10 mM Spermidine)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • EDTA

  • Phenol:Chloroform:Isoamyl Alcohol

  • Ethanol (B145695)

  • Sodium Acetate

Procedure:

  • Transcription Reaction Setup: In a sterile, RNase-free tube, combine the following at room temperature:

    • Nuclease-free water to a final volume of 100 µL

    • 10 µL 10x Transcription Buffer

    • 2 µL of each ¹⁵N-rNTP (100 mM stock)

    • 1 µg of DNA template

    • 1 µL RNase Inhibitor

    • 2 µL T7 RNA Polymerase (50 U/µL)

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.[1]

  • RNA Purification: Purify the labeled RNA using standard methods such as phenol-chloroform extraction followed by ethanol precipitation, or using a commercially available RNA purification kit.[1]

  • Quantification and Quality Control: Determine the concentration and purity of the ¹⁵N-labeled RNA using UV-Vis spectrophotometry (A260/A280 ratio) and denaturing polyacrylamide gel electrophoresis (PAGE).[1]

Protocol 2: Segmental ¹⁵N Labeling of RNA using T4 DNA Ligase

This protocol outlines a general procedure for ligating a ¹⁵N-labeled RNA fragment to an unlabeled RNA fragment.

Materials:

  • Purified ¹⁵N-labeled RNA fragment (donor)

  • Purified unlabeled RNA fragment (acceptor) with a 5'-hydroxyl group

  • DNA splint oligonucleotide complementary to the ligation junction

  • T4 DNA Ligase

  • T4 DNA Ligase Buffer

  • ATP

  • PEG-4000 (optional, to enhance ligation efficiency)

Procedure:

  • Annealing: In a sterile, RNase-free tube, mix the ¹⁵N-labeled RNA fragment, the unlabeled RNA fragment, and the DNA splint in a 1:1.2:1.5 molar ratio. Heat the mixture to 95°C for 2 minutes and then slowly cool to room temperature to allow for annealing.

  • Ligation Reaction Setup: To the annealed mixture, add the following:

    • 10x T4 DNA Ligase Buffer to a final concentration of 1x

    • ATP to a final concentration of 1 mM

    • PEG-4000 to a final concentration of 10% (w/v) (optional)

    • T4 DNA Ligase (5-10 units)

  • Incubation: Incubate the reaction at 16°C overnight or at room temperature for 2-4 hours.

  • Purification of Ligated RNA: Purify the full-length segmentally labeled RNA from the unligated fragments and the DNA splint using denaturing PAGE.

  • Verification: Confirm the success of the ligation and the integrity of the final product by denaturing PAGE and mass spectrometry.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and the logical basis for using different ¹⁵N labeling patterns in RNA structural studies.

Uniform_15N_Labeling_Workflow cluster_synthesis In Vitro Transcription cluster_purification Purification DNA_Template DNA Template (with T7 Promoter) Transcription Transcription Reaction DNA_Template->Transcription 15N_rNTPs ¹⁵N-labeled rNTPs 15N_rNTPs->Transcription T7_Polymerase T7 RNA Polymerase T7_Polymerase->Transcription DNase_Treatment DNase I Treatment Transcription->DNase_Treatment RNA_Purification Phenol/Chloroform Extraction & Ethanol Ppt. DNase_Treatment->RNA_Purification PAGE_Purification Denaturing PAGE RNA_Purification->PAGE_Purification Uniformly_Labeled_RNA Uniformly ¹⁵N-labeled RNA PAGE_Purification->Uniformly_Labeled_RNA

Caption: Workflow for uniform ¹⁵N labeling of RNA via in vitro transcription.

Segmental_15N_Labeling_Workflow cluster_fragments Fragment Preparation Labeled_Fragment ¹⁵N-labeled RNA Fragment (Donor) Annealing Annealing Labeled_Fragment->Annealing Unlabeled_Fragment Unlabeled RNA Fragment (Acceptor) Unlabeled_Fragment->Annealing DNA_Splint DNA Splint Oligo DNA_Splint->Annealing Ligation Ligation (T4 DNA Ligase) Annealing->Ligation Purification Denaturing PAGE Purification Ligation->Purification Segmentally_Labeled_RNA Segmentally ¹⁵N-labeled RNA Purification->Segmentally_Labeled_RNA

Caption: Workflow for segmental ¹⁵N labeling of RNA using a DNA splint and T4 DNA ligase.

NMR_Spectral_Simplification cluster_unlabeled Unlabeled RNA cluster_labeled ¹⁵N-labeled RNA Large_RNA Large RNA (>50 nt) Unlabeled_NMR ¹H NMR Spectrum Large_RNA->Unlabeled_NMR Uniform_Labeling Uniform ¹⁵N Labeling Large_RNA->Uniform_Labeling Selective_Labeling Nucleotide-specific or Segmental ¹⁵N Labeling Large_RNA->Selective_Labeling Overlapping_Signals Severe Signal Overlap and Broad Linewidths Unlabeled_NMR->Overlapping_Signals Uniform_NMR ¹H-¹⁵N HSQC Spectrum Uniform_Labeling->Uniform_NMR Selective_NMR Simplified ¹H-¹⁵N HSQC Selective_Labeling->Selective_NMR Reduced_Overlap Reduced Spectral Overlap Uniform_NMR->Reduced_Overlap Assigned_Signals Simplified Assignment and Structural Analysis Selective_NMR->Assigned_Signals

Caption: Logic of using ¹⁵N labeling to simplify NMR spectra of large RNAs.

Conclusion

The choice of a ¹⁵N labeling pattern for RNA studies is a critical decision that profoundly impacts the quality of experimental data and the feasibility of the research project. Uniform labeling is a cost-effective method for initial structural studies of smaller RNAs.[1] For more complex and larger RNA molecules where spectral crowding is a significant hurdle, nucleotide-specific and segmental labeling strategies offer powerful tools to simplify spectra and enable detailed structural and dynamic analyses.[2] By carefully considering the comparative data and protocols presented in this guide, researchers can select the most appropriate ¹⁵N labeling strategy to advance their understanding of RNA biology and facilitate the development of novel RNA-targeted therapeutics.

References

Safety Operating Guide

Proper Disposal Procedures for rU Phosphoramidite-¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of rU Phosphoramidite-¹⁵N₂. This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. The ¹⁵N isotopic labeling does not alter the chemical properties or hazards of the phosphoramidite (B1245037); therefore, the disposal procedures are identical to the unlabeled compound.

Safety and Hazard Information

rU Phosphoramidite is classified as a hazardous substance. All personnel handling this compound must be familiar with its associated risks and take appropriate precautions.

Hazard Identification and Precautionary Statements [1]

Hazard Class GHS Classification Hazard Statement Precautionary Statement
Acute Oral Toxicity Category 4 H302: Harmful if swallowed. P264: Wash thoroughly after handling.[1]
P270: Do not eat, drink or smoke when using this product.[1]
Skin Irritation Category 2 H315: Causes skin irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
Eye Irritation Category 2A H319: Causes serious eye irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection.

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area.[1] |

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the required steps for the safe disposal of rU Phosphoramidite-¹⁵N₂. Given the hazardous nature of phosphoramidites, deactivation in a standard laboratory setting is not recommended. The primary method of disposal is through a licensed hazardous waste management company.

1. Personal Protective Equipment (PPE) and Handling:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Handle with appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[2]

  • Respiratory Protection: Use a respirator when dusts are generated.

  • Body Protection: Wear a lab coat or other protective clothing.

  • Work Area: All handling of rU Phosphoramidite-¹⁵N₂ waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

2. Waste Segregation and Collection:

  • Incompatible Wastes: Do not mix phosphoramidite waste with incompatible materials such as acids, bases, or oxidizers.[3][4]

  • Solid Waste:

    • Collect unused or expired rU Phosphoramidite-¹⁵N₂ powder, contaminated personal protective equipment (gloves, wipes), and any spill cleanup materials in a designated, sealed container.

    • Empty containers that held the phosphoramidite should also be treated as hazardous waste. The first rinse of the container must be collected and disposed of as liquid hazardous waste.[3]

  • Liquid Waste:

    • Solutions containing rU Phosphoramidite-¹⁵N₂ should be collected in a separate, clearly labeled, and sealed waste container.

    • Do not dispose of phosphoramidite waste down the sewer or in regular trash.[3][5]

3. Waste Container Management:

  • Container Type: Use sturdy, chemically resistant containers for waste collection.[3]

  • Labeling: All waste containers must be accurately labeled as "Hazardous Waste" and include the full chemical name ("rU Phosphoramidite-¹⁵N₂") and associated hazards (e.g., "Harmful," "Irritant").

  • Closure: Keep waste containers tightly closed except when adding waste.[3][5] The container must be sealed to prevent the release of contents and to protect the moisture-sensitive waste.[6]

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Use secondary containment for liquid waste.[3]

4. Final Disposal:

  • Licensed Disposal Company: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]

  • Regulatory Compliance: Ensure that all disposal activities comply with federal, state, and local environmental regulations.[2] Disposal of hazardous materials may be subject to these laws.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of rU Phosphoramidite-¹⁵N₂.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Containerization & Storage cluster_disposal Final Disposal start Identify rU Phosphoramidite-15N2 Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Collect Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Collect Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid container Use Labeled, Sealed, Chemically-Resistant Container solid_waste->container liquid_waste->container storage Store in Designated Area with Secondary Containment container->storage ehs_contact Contact EHS or Licensed Hazardous Waste Vendor storage->ehs_contact end Proper Disposal Complete ehs_contact->end

Caption: Workflow for the safe disposal of rU Phosphoramidite-¹⁵N₂ waste.

References

Essential Safety and Logistical Information for Handling rU Phosphoramid-ite-15N2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for rU Phosphoramidite-15N2, including operational and disposal plans. Adherence to these procedural, step-by-step guidelines is critical for laboratory safety and experimental success.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential chemical exposure. Based on the hazards associated with rU Phosphoramidite (B1245037), which include acute oral toxicity, skin irritation, eye irritation, and respiratory irritation, the following PPE is mandatory.

PPE CategoryItemSpecification/Best Practice
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contact. Contaminated gloves should be disposed of as chemical waste.
Eye Protection Safety glasses with side shields or gogglesEssential to prevent eye contact with dust or splashes. For tasks with a higher risk of splashing, chemical safety goggles are required.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodWork should be conducted in a chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a risk assessment.

Operational Plan: Handling and Storage

Phosphoramidites are sensitive to moisture and air; therefore, specific handling and storage procedures must be followed to maintain their integrity and ensure safety.

Storage:

  • Store this compound in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxidation.

Handling:

  • Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and free of contaminants. Have all necessary equipment and reagents, including anhydrous solvents, readily available.

  • Dispensing: Allow the container to reach room temperature before opening to prevent condensation of moisture from the air. Open and handle the solid phosphoramidite under a stream of dry inert gas.

  • Dissolving: Use anhydrous acetonitrile (B52724) to dissolve the phosphoramidite. Ensure the solvent is of high quality with low water content (preferably <30 ppm).[1]

  • After Use: Tightly reseal the container under an inert atmosphere. Clean any spills promptly and decontaminate the work area. Wash hands thoroughly after handling.

  • Avoidance: Do not eat, drink, or smoke in the laboratory where this compound is handled. Avoid breathing in dust or vapors.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Waste Segregation: All materials contaminated with this compound, including unused product, empty containers, contaminated gloves, and pipette tips, must be collected as hazardous chemical waste. Do not mix with general laboratory trash.

  • Waste Containers: Use designated, compatible, and clearly labeled waste containers. The container must have a tightly fitting lid and be kept closed except when adding waste.

  • Labeling: Label the hazardous waste container with "Hazardous Waste" and list the chemical constituents, including "this compound" and any solvents used.

  • Storage of Waste: Store the hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected by authorized waste management personnel.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.

Experimental Workflow: Safe Handling and Disposal

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。